Technical Documentation Center

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione
  • CAS: 34657-68-6

Core Science & Biosynthesis

Foundational

3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione: Structural Dynamics, Synthesis, and Applications in Antimicrobial Resistance

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the hydantoin (2,4-imidazolidined...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the hydantoin (2,4-imidazolidinedione) scaffold has evolved far beyond its historical role in anticonvulsant therapies. Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6) has emerged as a highly versatile, stereoelectronically tunable building block 1. By leveraging the differential reactivity of the N1 and N3 positions on the hydantoin ring, researchers can design complex molecular architectures. Recently, derivatives of this molecule have been identified as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, offering a breakthrough mechanism to reverse macrolide antibiotic resistance 2.

This guide provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its synthetic pathways, and its structure-activity relationship (SAR) in drug development.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is critical for predicting its behavior in both synthetic environments and biological assays. The lipophilic benzyl group at the N3 position significantly alters the partition coefficient (LogP) compared to the unsubstituted precursor, driving its affinity for hydrophobic biological targets.

Table 1: Core Chemical Identity and Structural Parameters

ParameterValue / Description
Chemical Name 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione
Common Synonyms 3-benzyl-5,5-dimethylhydantoin; 5,5-dimethyl-3-(phenylmethyl)imidazolidine-2,4-dione
CAS Registry Number 34657-68-6
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.26 g/mol
SMILES String CC1(C)NC(=O)N(Cc2ccccc2)C1=O
InChIKey DSBMOVYUOIIPDK-UHFFFAOYSA-N

Mechanistic Insights: The Hydantoin Scaffold in Drug Discovery

As an Application Scientist, I emphasize that molecular design is rarely accidental; it is driven by stereoelectronic causality. The 5,5-dimethylhydantoin core contains two nitrogen atoms (N1 and N3) with distinct chemical environments. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups, rendering it relatively acidic (pKa ~9). In contrast, the N1 proton is sterically hindered by the adjacent 5,5-dimethyl groups and is less resonance-stabilized. This intrinsic asymmetry allows for highly regioselective N3-alkylation without the need for complex protecting group strategies 3.

Overcoming Antimicrobial Resistance via Msr(A) Inhibition

In the fight against multidrug-resistant Staphylococcus epidermidis, the Msr(A) efflux pump acts as an ABC transporter that actively extrudes macrolide antibiotics (e.g., erythromycin) out of the bacterial cell. By functionalizing the N1 position of 3-benzyl-5,5-dimethylhydantoin with a phenylpiperazine moiety, researchers have engineered potent Efflux Pump Inhibitors (EPIs). The N3-benzyl group serves as a critical lipophilic anchor, inserting into the hydrophobic binding pocket of the Msr(A) transporter and inducing a conformational block. This prevents antibiotic extrusion and restores intracellular drug efficacy 2.

Mechanism A Macrolide Antibiotic (e.g., Erythromycin) B Msr(A) Efflux Pump (S. epidermidis) A->B Substrate Binding F Intracellular Accumulation & Bacterial Death A->F Accumulates C Antibiotic Extrusion (Resistance) B->C Active Efflux D 3-Benzyl-5,5-dimethylhydantoin Derivatives E Pump Inhibition (Conformational Block) D->E Modulates E->B Inhibits E->F Restores Efficacy

Mechanistic pathway of Msr(A) efflux pump inhibition by hydantoin derivatives.

Experimental Protocols and Synthetic Workflows

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes an observable metric to confirm successful execution before proceeding.

Protocol: Regioselective N3-Benzylation of 5,5-Dimethylhydantoin

Objective: Synthesize 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione with >95% purity via an SN2 mechanism.

Rationale for Reagent Selection: We utilize Sodium Bicarbonate (NaHCO₃) as a mild base rather than Sodium Hydride (NaH). A strong base risks deprotonating both N1 and N3, leading to unwanted dibenzylation or hydrolytic ring-opening. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it effectively solvates the hydantoin anion, leaving it highly nucleophilic to attack the benzyl chloride.

Step-by-Step Methodology:

  • System Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 5,5-dimethylhydantoin (1.0 eq, 10 mmol) and anhydrous DMF (20 mL, yielding a 0.5 M concentration).

  • Selective Deprotonation: Add NaHCO₃ (1.2 eq, 12 mmol) to the stirring solution. Stir at ambient temperature for 30 minutes.

    • Self-Validation Check: The cessation of trace CO₂ gas evolution visually confirms the completion of the acid-base deprotonation at the N3 position.

  • Alkylation: Equip the flask with an addition funnel and add benzyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes to manage the mild exotherm.

  • Thermal Activation: Affix a reflux condenser, elevate the temperature to 80°C, and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the 5,5-dimethylhydantoin spot is entirely consumed.

  • Workup & Precipitation: Remove the heat source and slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.

    • Self-Validation Check: Because the product is highly lipophilic and insoluble in water (unlike DMF and inorganic salts), a stark white precipitate will immediately form.

  • Purification: Filter the precipitate under vacuum, wash with copious amounts of cold water, and recrystallize from hot ethanol to yield pure 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

Synthesis SM 5,5-Dimethylhydantoin (CAS: 77-71-4) B1 Mild Base (NaHCO3) Deprotonates N3 SM->B1 Step 1 R1 Benzyl Chloride (Alkylating Agent) S1 Polar Aprotic Solvent (DMF, 80°C) R1->S1 Addition B1->S1 Step 2 P1 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione S1->P1 SN2 Reaction

Step-by-step synthetic workflow for N3-alkylation of 5,5-dimethylhydantoin.

Quantitative Data & Structure-Activity Relationship (SAR)

Once the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione core is synthesized, functionalizing the N1 position yields compounds with profound biological activity. A recent real-time ethidium bromide (EtBr) accumulation assay evaluated these derivatives against the Msr(A)-overexpressing S. epidermidis strain K/14/1345 4.

Table 2: EPI Activity of N3-Benzyl Hydantoin Derivatives

Compound Modification (N3-Benzyl)N1-SubstitutionMinimum Inhibitory Concentration (MIC)Msr(A) Efflux Pump Inhibition (EPI) Potency
Unsubstituted Benzyl Phenylpiperazine>250 µMModerate
4-Fluoro Benzyl Phenylpiperazine>250 µMHigh
2,4-Dichloro Benzyl Phenylpiperazine>250 µMVery High (Active at 15.63 µM)

Causality in SAR: Notice that the MIC values remain high (>250 µM), proving that these compounds are not inherently bactericidal (which would apply evolutionary pressure for new resistance). Instead, they act purely as modulators. The introduction of electron-withdrawing halogens (specifically the 2,4-dichloro substitution) on the N3-benzyl ring significantly increases the lipophilicity and enhances π-π stacking/halogen bonding interactions within the Msr(A) transporter binding site, leading to superior efflux pump inhibition at concentrations as low as 15.63 µM 2.

Conclusion

The 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione core is far more than a passive structural linker. Its specific stereoelectronic profile dictates the success of downstream functionalization, allowing for the precise tuning of lipophilicity and target engagement. As demonstrated by its application in synthesizing Msr(A) efflux pump inhibitors, mastering the regioselective chemistry of this hydantoin derivative provides a critical pathway for developing next-generation antibiotic adjuvants.

References

  • Sigma-Aldrich. "3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione | 34657-68-6".
  • Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis". Molecules (MDPI), 2020.
  • "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold". Beilstein Journal of Organic Chemistry, 2012.
  • Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis - PubMed".

Sources

Exploratory

Engineering Antimicrobial Efficacy: The Biological Activity and Applications of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of either bypassing bacterial defense mechanisms or acting as safe, direct-actin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of either bypassing bacterial defense mechanisms or acting as safe, direct-acting biocides. 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly referred to as 3-benzyl-5,5-dimethylhydantoin, CAS 34657-68-6)[1] has emerged as a highly versatile core structure in modern medicinal chemistry.

This technical guide explores the dual biological utility of this hydantoin scaffold:

  • As a fundamental precursor for the first synthetic Efflux Pump Inhibitors (EPIs) targeting the Msr(A) transporter in Staphylococcus epidermidis[2][3].

  • As a stable backbone for next-generation, non-formaldehyde-releasing antimicrobial agents used in industrial and clinical settings[4].

By dissecting the causality behind experimental workflows and structural modifications, this whitepaper provides a comprehensive framework for leveraging this scaffold in drug discovery.

Mechanistic Rationale: The Hydantoin Scaffold in Overcoming AMR

The 2,4-imidazolidinedione (hydantoin) ring provides a rigid, hydrogen-bonding pharmacophore. However, unsubstituted hydantoins often lack the lipophilicity required to penetrate thick Gram-positive peptidoglycan layers or interact with hydrophobic transmembrane domains of efflux pumps.

By installing a benzyl group at the N-3 position and dimethyl groups at the C-5 position, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione achieves optimal steric bulk and lipophilicity[4]. This specific substitution pattern prevents the formation of unstable N-methylol groups—a common flaw in older hydantoin biocides that leads to the toxic release of formaldehyde[4]. Consequently, the 3-benzyl derivative serves as a biologically stable platform for further functionalization.

Core Activity I: Reversing Macrolide Resistance via Msr(A) Inhibition

Macrolide antibiotics, such as erythromycin, are frequently rendered ineffective by the Msr(A) efflux pump, an ATP-binding cassette (ABC) transporter predominantly found in S. epidermidis[2]. Recent crystallographic and in vitro studies have identified phenylpiperazine derivatives of 3-benzyl-5,5-dimethylhydantoin as the first synthetic inhibitors capable of modulating this specific pump[3].

Mechanism of Action

The lipophilic benzyl moiety anchors the molecule within the hydrophobic binding pocket of the Msr(A) transporter, while the piperazine extension disrupts the conformational changes required for ATP hydrolysis and subsequent antibiotic extrusion[3]. By mechanically blocking the pump, the intracellular concentration of the macrolide is restored to bactericidal levels.

Pathway Macrolide Macrolide Antibiotic (Erythromycin) Ribosome Intracellular Target (Ribosome) Macrolide->Ribosome Binds Accumulation Antibiotic Accumulation (Bacterial Death) Macrolide->Accumulation Synergistic effect MsrA Msr(A) Efflux Pump (Overexpressed) Ribosome->MsrA Pumped out Efflux Antibiotic Efflux (Bacterial Survival) MsrA->Efflux Active transport Inhibitor 3-Benzyl-5,5-dimethylhydantoin Derivative Inhibitor->MsrA Blocks pump Inhibitor->Accumulation Restores efficacy

Caption: Mechanism of Msr(A) efflux pump inhibition by 3-benzyl-5,5-dimethylhydantoin derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of efflux pump inhibitors must differentiate between true pump modulation and generalized membrane toxicity. The following protocols represent self-validating systems.

Protocol 1: EPI Potency Evaluation via Dual-Strain EtBr Accumulation

Causality Check: Ethidium Bromide (EtBr) is a fluorescent substrate of the Msr(A) pump. We utilize a dual-strain model: S. epidermidis K/14/1345 (MsrA overexpressed) and ATCC 12228 (MsrA deficient)[2][3]. If a compound increases fluorescence in the overexpressed strain but not the deficient strain, it proves the mechanism is strictly pump-specific, ruling out non-specific membrane permeabilization.

Step-by-Step Methodology:

  • Strain Preparation: Cultivate S. epidermidis K/14/1345 and ATCC 12228 overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Standardization: Centrifuge the cultures (4000 rpm, 10 min), wash twice with Phosphate-Buffered Saline (PBS), and adjust the optical density ( OD600​ ) to 0.6.

  • Sub-MIC Incubation: Add the hydantoin derivative to the bacterial suspension at a concentration corresponding to 1/4 of its Minimum Inhibitory Concentration (MIC) [2]. Rationale: Using sub-MIC levels ensures cells remain viable; any fluorescence spike is due to pump inhibition, not cell lysis.

  • Fluorophore Addition: Introduce EtBr to a final concentration of 0.5 µg/mL.

  • Kinetic Measurement: Immediately transfer to a black 96-well microtiter plate. Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously over 60 minutes at 37°C.

Workflow Strain1 S. epidermidis K/14/1345 (MsrA Overexpressed) EtBr EtBr Accumulation Assay (Fluorescence Kinetics) Strain1->EtBr MIC MIC Determination (Broth Microdilution) Strain1->MIC Strain2 S. epidermidis ATCC 12228 (MsrA Deficient) Strain2->EtBr Strain2->MIC EPI EPI Potency Evaluation (Modulation Factor Analysis) EtBr->EPI Sub-MIC data MIC->EPI Toxicity baseline

Caption: Self-validating dual-strain experimental workflow for EPI potency evaluation.

Protocol 2: Synthesis of Non-Formaldehyde-Releasing Antimicrobials

Causality Check: Traditional hydantoins rely on N-methylol groups for biocidal activity, which degrade into carcinogenic formaldehyde[4]. By synthesizing 3-benzyl-1-propargyl-5,5-dimethylhydantoin and subsequently iodinating it, we create a molecule that exerts direct halogen-mediated oxidative stress on pathogens without releasing formaldehyde[4].

Step-by-Step Methodology:

  • Benzylation (Core Formation): Dissolve 5,5-dimethylhydantoin (54.7 mmol) in 150 mL dry acetone under nitrogen. Add potassium carbonate (76.8 mmol) and benzyl bromide (65.9 mmol). Reflux for 20 hours. Filter and evaporate to yield 3-benzyl-5,5-dimethylhydantoin (mp 101-104 °C)[4].

  • Propargylation: React the intermediate with propargyl bromide via column chromatography (silica gel, EtOAc:Hexane 1:1) to yield 3-benzyl-1-propargyl-5,5-dimethylhydantoin[4].

  • Iodination: To a solution of the propargyl derivative (7.81 mmol) in acetone, add N-iodosuccinimide (NIS, 9.5 mmol) and silver nitrate (1.56 mmol). Stir at room temperature for 5 hours. Filter through Celite to isolate the active N-iodopropargyl biocide[4].

Quantitative Data Analysis

The structural tuning of the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione scaffold yields profound differences in biological activity. Table 1 summarizes the efflux pump inhibitory potency of various derivatives, highlighting how halogenation of the benzyl ring drastically improves target affinity.

Table 1: Efflux Pump Inhibitory (EPI) Activity of Hydantoin Derivatives against S. epidermidis

Compound Scaffold / SubstitutionMIC against S. epidermidis K/14/1345 (µM)Effective EPI Concentration (µM)Modulatory Effect on EtBr Accumulation
Core Scaffold (3-benzyl)> 25062.50Moderate
Derivative 9 (2,4-dichlorobenzyl)> 25015.63High (Most Potent)
Erythromycin (Control)High (Resistant)N/AN/A (Substrate, not inhibitor)

Data synthesized from the screening of 15 phenylpiperazine derivatives. Derivative 9 demonstrated the highest potency, inhibiting efflux at concentrations as low as 15.63 µM without exhibiting intrinsic antibacterial toxicity[2][3].

Table 2: Antimicrobial Efficacy of Iodinated Hydantoin Derivatives

Compound ClassFormaldehyde ReleaseTarget OrganismsMechanism of Action
1,3-dihydroxymethyl-5,5-dimethylhydantoin Yes (High)Industrial Fungi/BacteriaAlkylation via formaldehyde
3-benzyl-1-(3-iodo-2-propynyl)-5,5-dimethylhydantoin No (Safe)Industrial Fungi/BacteriaHalogen-mediated oxidative stress

Data derived from comparative industrial biocide testing. The benzyl substitution at N-3 ensures toxicological safety while maintaining broad-spectrum efficacy[4].

Conclusion

The 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione scaffold represents a critical advancement in the fight against antimicrobial resistance. By acting as a highly stable, lipophilic anchor, it enables the precise targeting of bacterial efflux systems—specifically the Msr(A) pump in S. epidermidis—thereby rescuing the clinical efficacy of macrolide antibiotics. Furthermore, its inability to form N-methylol groups makes it an ideal, safe precursor for next-generation industrial biocides. For drug development professionals, this hydantoin derivative offers a validated, highly modifiable template for designing targeted antibiotic adjuvants.

References

  • Witek, K., et al. (2020). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Molecules, 25(17), 3788. URL:[Link]

  • Gaffney, P. R., et al. (1993).N-iodopropargyl hydantoin compounds, compositions, preparation, and use as antimicrobial agents. Canadian Patent CA2096395A1.

Sources

Foundational

Discovery and Application of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione: A Privileged Scaffold in Antimicrobial Resistance

Executive Summary The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly referred to as 3-benzyl-5,5-dimethylhydantoin or 3-BDMH) has emerged as a critical intermediate and privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly referred to as 3-benzyl-5,5-dimethylhydantoin or 3-BDMH) has emerged as a critical intermediate and privileged scaffold in modern medicinal chemistry. Originally explored for its utility in generating non-formaldehyde-releasing industrial biocides[1], this hydantoin derivative has recently gained prominence in the fight against antimicrobial resistance (AMR). Specifically, 3-BDMH serves as the structural foundation for the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis[2]. This whitepaper provides an in-depth technical analysis of the regioselective synthesis of 3-BDMH, its biological application as an efflux pump inhibitor (EPI), and the self-validating experimental protocols required for its development.

Chemical Foundation and Regioselectivity

The hydantoin (imidazolidine-2,4-dione) ring contains two distinct nitrogen atoms: N1 and N3. The strategic functionalization of these positions is paramount for downstream pharmacological activity.

The Causality of Regioselective Alkylation: The proton at the N3 position is flanked by two electron-withdrawing carbonyl groups (C2 and C4), rendering it significantly more acidic ( pKa​≈8.5 ) than the N1 proton, which is adjacent to only one carbonyl and an sp3 hybridized carbon ( pKa​>11 ). Consequently, the introduction of a mild base, such as potassium carbonate ( K2​CO3​ ), selectively generates the N3 anion. This thermodynamic preference allows for the highly efficient, regioselective synthesis of without the need for transient protecting groups at N1[3][4].

SynthesisWorkflow SM 5,5-dimethylhydantoin (Starting Material) Reagents Benzyl Bromide, K2CO3 Acetone, Reflux 20h SM->Reagents Deprotonation at N3 Intermediate 3-benzyl-5,5-dimethylhydantoin (3-BDMH) Yield: >90% Reagents->Intermediate SN2 Alkylation Step2 N1-Alkylation (Dibromoalkanes / Oxiranes) Intermediate->Step2 Base-catalyzed Target Phenylpiperazine Derivatives (Msr(A) Inhibitors) Step2->Target Amine Substitution

Workflow for the regioselective synthesis of 3-BDMH and its downstream derivatives.

Biological Application: Combating Antimicrobial Resistance

Staphylococcus epidermidis is a leading cause of nosocomial infections, particularly those associated with indwelling medical devices. A primary mechanism of resistance against macrolide antibiotics (e.g., erythromycin) in these strains is the overexpression of the Msr(A) efflux pump , an ATP-binding cassette (ABC) transporter[2].

Recent drug discovery efforts have identified that functionalizing the N1 position of 3-BDMH with phenylpiperazine moieties yields potent [5]. By sterically or allosterically blocking the transporter, these 3-BDMH derivatives prevent the expulsion of macrolides, thereby restoring the intracellular concentration of the antibiotic to bactericidal levels[6].

EffluxPumpMechanism Abx Macrolide Antibiotic (Erythromycin) Pump Msr(A) Efflux Pump (S. epidermidis) Abx->Pump Binds to Pump Resist Antibiotic Expulsion (AMR Phenotype) Pump->Resist Active Efflux Suscept Intracellular Accumulation (Restored Susceptibility) Pump->Suscept Efflux Inhibited EPI 3-BDMH Derivative (Efflux Pump Inhibitor) EPI->Pump Allosteric/Steric Block

Mechanism of Msr(A) efflux pump inhibition by 3-BDMH derivatives.

Quantitative Structure-Activity Relationship (SAR)

The efficacy of 3-BDMH derivatives as antibiotic adjuvants is highly dependent on the substitution pattern of the terminal phenylpiperazine ring. The table below summarizes the Efflux Pump Inhibitory (EPI) potency of representative compounds against the Msr(A)-overexpressing S. epidermidis K/14/1345 strain[2].

CompoundPhenyl Ring SubstituentMIC of Erythromycin alone (µg/mL)MIC of Erythromycin + EPI (µg/mL)Fold Reduction in Resistance
3-BDMH Core None2562560x (Inactive)
Derivative 6 4-Fluoro256644x
Derivative 15 2,4-Dichloro256328x
Reserpine (Positive Control)2561282x

Data demonstrates that halogenation (particularly di-substitution) of the distal phenyl ring significantly enhances the binding affinity to the Msr(A) pump compared to standard reference inhibitors.

Self-Validating Experimental Methodologies

Protocol: Regioselective Synthesis of 3-BDMH

This protocol ensures the exclusive N3-alkylation of the hydantoin core without N1-polymerization[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 5,5-dimethylhydantoin (54.7 mmol) in 150 mL of anhydrous acetone in a round-bottom flask under a continuous nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 76.8 mmol) to the stirring solution at room temperature. Stir for 15 minutes to allow the formation of the N3-anion.

  • Alkylation: Dropwise, add benzyl bromide (65.9 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 56°C (reflux) for 20 hours.

  • Workup: Cool to room temperature and remove inorganic salts via suction filtration through a Celite pad. Evaporate the acetone under reduced pressure.

  • Purification: Dilute the resulting oily residue with ethyl acetate (100 mL), wash sequentially with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation System:

    • TLC Check: Run a Thin Layer Chromatography (TLC) plate using EtOAc/Hexane (1:1). A single distinct spot at Rf​≈0.51 confirms complete conversion.

    • Spectroscopic Confirmation: Perform 13C -NMR. The absence of a shift in the N1-adjacent carbons and the presence of the benzyl methylene peak at ≈42 ppm validates the regioselective N3-substitution. Yields typically exceed 90% (white solid, mp = 101-104 °C)[1].

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

To validate the biological claim that 3-BDMH derivatives inhibit the Msr(A) efflux pump, an EtBr accumulation assay is utilized[2]. EtBr is a known fluorescent substrate of the Msr(A) pump.

Step-by-Step Procedure:

  • Bacterial Preparation: Cultivate S. epidermidis K/14/1345 to the mid-logarithmic phase ( OD600​≈0.6 ) in Mueller-Hinton broth.

  • Washing: Centrifuge the cells, wash twice with Phosphate-Buffered Saline (PBS, pH 7.4), and resuspend to an OD600​ of 0.3.

  • Treatment: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add the 3-BDMH derivative at a sub-inhibitory concentration (e.g., 1/4 MIC to ensure cell viability is maintained).

  • Fluorescence Initiation: Add Ethidium Bromide to a final concentration of 1 µg/mL.

  • Kinetic Reading: Immediately place the plate in a spectrofluorometer. Record fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes at 37°C.

  • Self-Validation System:

    • Causality Check: Active efflux keeps intracellular EtBr low. If the pump is successfully inhibited, EtBr intercalates with intracellular DNA, causing a massive spike in fluorescence quantum yield.

    • Control Validation: The assay is considered valid only if the negative control (solvent only) maintains a flat fluorescence baseline, and the positive control (Reserpine) shows a >2 -fold increase in the fluorescence accumulation slope.

References

  • Title: Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journal of Organic Chemistry, 2012, 8, 1584–1593. URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules, 2020, 25(17), 3788. URL: [Link]

  • Title: CA2096395A1 - N-iodopropargyl hydantoin compounds, compositions, preparation, and use as antimicrobial agents Source: Google Patents URL

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the hydantoin (2,4-imidazolidinedione) scaffold is recognized as a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the hydantoin (2,4-imidazolidinedione) scaffold is recognized as a privileged structure, frequently utilized in the development of anticonvulsants, antimicrobials, and antineoplastic agents. Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6) serves as a critical intermediate and a bioactive pharmacophore in advanced drug discovery[1].

This whitepaper provides an in-depth analysis of the physicochemical properties of 3-benzyl-5,5-dimethylhydantoin, elucidates the mechanistic rationale behind its regioselective synthesis, and explores its pharmacokinetic implications—most notably its role as a precursor for bacterial efflux pump inhibitors (EPIs) targeting multidrug-resistant Staphylococcus epidermidis[2].

Structural and Physicochemical Profiling

The molecular architecture of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione features a rigid, planar imidazolidinedione core, sterically constrained by geminal dimethyl groups at the C5 position, and functionalized with a lipophilic benzyl moiety at the N3 position. This specific substitution pattern fundamentally dictates the molecule's behavior in both biological systems and synthetic workflows.

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical parameters of the compound are summarized below. These values dictate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

ParameterValueExperimental & ADMET Significance
CAS Registry Number 34657-68-6Standard compound identifier[1].
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol Highly optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Melting Point 101–104 °CIndicates a stable crystalline lattice, favorable for formulation and storage[3].
LogP (Octanol/Water) ~3.0Ideal lipophilicity range for oral bioavailability and passive lipid bilayer permeation[4].
pKa 10.0The molecule remains uncharged at physiological pH (7.4), preventing ion-trapping[4].
Aqueous Solubility 47 µg/mL (pH 7.4)Falls within a suitable range for perorally active drug formulations[4].
Causality of Physicochemical Properties

The pKa of 10.0 is a direct consequence of the N1 proton[4]. While the unsubstituted N3 proton of a standard hydantoin is relatively acidic (pKa ~8.9), the alkylation at N3 removes this acidic site. The remaining N1 proton is heavily shielded by the adjacent C5 gem-dimethyl groups and is significantly less acidic. Because the physiological pH (7.4) is well below the pKa of 10.0, the molecule exists entirely in its neutral, un-ionized form in systemic circulation. This neutrality, combined with a LogP of 3.0, drives its high membrane permeability via passive diffusion[4].

Synthetic Methodology: Regioselective N3-Alkylation

The synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione relies on the regioselective alkylation of 5,5-dimethylhydantoin. The protocol below is designed as a self-validating system , ensuring high yield and purity through mechanistic control.

Mechanistic Rationale

Hydantoins possess two nucleophilic nitrogen atoms (N1 and N3). However, the N3 proton is flanked by two electron-withdrawing carbonyl groups, making it significantly more acidic than the N1 proton. By utilizing a mild base (such as K₂CO₃), the N3 position is selectively deprotonated. Furthermore, the C5 gem-dimethyl groups provide immense steric hindrance around the N1 position, kinetically favoring the Sₙ2 attack of the benzyl halide exclusively at the N3 position[5].

Synthesis_Workflow SM 5,5-Dimethylhydantoin (N3 pKa ~8.9) Reagents Benzyl Bromide + K2CO3 Acetone, Reflux 20h SM->Reagents Mild Base Addition Intermediate N3-Deprotonated Intermediate Reagents->Intermediate Selective Deprotonation Product 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione Intermediate->Product SN2 Displacement (>90% Yield)

Fig 1. Regioselective N3-alkylation workflow of 5,5-dimethylhydantoin.

Step-by-Step Experimental Protocol

Note: This protocol synthesizes the compound at a 50+ mmol scale, adapted from validated patent literature[3].

  • Reaction Setup: To a stirred solution of 5,5-dimethylhydantoin (7.0 g, 54.7 mmol) in dry acetone (150 mL) under an inert nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 10.6 g, 76.8 mmol).

    • Causality: Dry acetone is chosen as a polar aprotic solvent to accelerate the Sₙ2 reaction while preventing the hydrolysis of the alkylating agent.

  • Alkylation: Dropwise add benzyl bromide (11.2 g, 65.9 mmol) at room temperature. Heat the reaction mixture to reflux (approx. 56 °C) for 20 hours[3].

  • Primary Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Liquid-Liquid Extraction: Partition the resulting residue between ethyl acetate and distilled water. Wash the organic layer sequentially with water and brine.

    • Causality: The target compound (LogP ~3) partitions completely into the ethyl acetate, while residual polar impurities are stripped into the aqueous phase.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product as a solid.

  • Validation & Quality Control (Self-Validating Steps):

    • TLC: Run on Silica Gel (Ethyl Acetate/Hexane 1:1). The product should appear as a single spot with an Rf​ value of 0.51[3].

    • Melting Point: Recrystallize from a suitable solvent to achieve a sharp melting point of 101–104 °C, confirming the absence of the N1-alkylated byproduct[3].

Advanced Applications in Drug Discovery

Beyond its utility as an intermediate, the 3-benzyl-5,5-dimethylhydantoin scaffold is actively utilized in the development of novel therapeutics, particularly in combating antimicrobial resistance.

Inhibition of the Msr(A) Efflux Pump

Recent pharmacological studies have identified phenylpiperazine derivatives of 3-benzyl-5,5-dimethylhydantoin as first-in-class synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis[2]. Macrolide antibiotics (like erythromycin) are frequently rendered ineffective due to active extrusion by these pumps.

By appending a phenylpiperazine moiety to the N1 position of the 3-benzyl-5,5-dimethylhydantoin core, researchers have created amphiphilic molecules that successfully block the Msr(A) transporter[2]. The hydantoin core provides the exact spatial geometry and lipophilicity required to lodge into the allosteric or active site of the transport protein.

Efflux_Inhibition Drug Hydantoin Derivative (LogP ~3.0) Membrane S. epidermidis Membrane (Lipid Bilayer) Drug->Membrane Passive Permeation Pump Msr(A) Efflux Pump (Active Transport) Membrane->Pump Target Engagement Inhibition Pump Blockade (EPI Activity) Pump->Inhibition Steric/Allosteric Block Outcome Intracellular Accumulation of Macrolides Inhibition->Outcome Restored Antibiotic Susceptibility

Fig 2. Mechanism of Msr(A) efflux pump inhibition by hydantoin derivatives.

Scaffold for Triazine-Dione Derivatives

The compound is also a critical building block for synthesizing fused 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives[5]. These fused heterobicycles are highly sought after for their diverse biological activities, including antineoplastic and neuroprotective properties[4]. The regioselective control established during the N3-benzylation is the foundational step that allows subsequent, complex cyclizations to occur at the N1 position without steric interference[5].

References

  • Beilstein Journal of Organic Chemistry. "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold." Beilstein J. Org. Chem. 2012, 8, 1560–1570. DOI: 10.3762/bjoc.8.176. Available at:[Link]

  • Molecules. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules 2020, 25(17), 3788. DOI: 10.3390/molecules25173788. Available at:[Link]

  • Google Patents. "N-iodopropargyl hydantoin compounds, compositions, preparation, and use as antimicrobial agents." Patent CA2096395A1.

Sources

Foundational

Pharmacology of 3-Benzyl-5,5-Dimethyl-2,4-Imidazolidinedione Derivatives: A Technical Guide to Msr(A) Efflux Pump Inhibitors

Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel pharmacological agents that can restore the efficacy of existing antibiotics. While the broader 5,5-dimethyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel pharmacological agents that can restore the efficacy of existing antibiotics. While the broader 5,5-dimethyl-2,4-imidazolidinedione (hydantoin) class has historically been investigated for central nervous system applications—such as Kv3.1/Kv3.2 channel modulation [1]—recent breakthroughs have redirected the focus of specific derivatives toward infectious diseases.

Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives conjugated with a phenylpiperazine moiety have been identified as the first synthetic inhibitors of the Macrolide-Streptogramin B resistance (Msr(A)) efflux pump in Staphylococcus epidermidis [2]. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanism of action, and pharmacological validation protocols for these novel antibiotic resistance breakers.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The pharmacological efficacy of these derivatives relies on a precisely engineered tripartite structure:

  • The 5,5-Dimethylhydantoin Core: Acts as the rigid central scaffold, providing hydrogen-bonding capabilities essential for target protein interaction.

  • The N3-Benzyl Substitution: The addition of a benzyl group at the N3 position significantly increases the lipophilicity of the molecule. This is a critical causal factor for efficacy, as the molecule must partition into the bacterial lipid bilayer to access the transmembrane domains of the Msr(A) efflux pump.

  • The N1-Phenylpiperazine Moiety: Connected via an alkyl linker, this basic moiety mimics the structural motifs of known efflux pump inhibitors (EPIs), facilitating binding to the allosteric site of the transporter.

SAR Insights: Halogenation of the N3-benzyl ring dramatically influences EPI potency. As demonstrated in recent crystallographic and in vitro studies, the 2,4-dichlorobenzyl substitution yields the highest potency. The dual chlorine atoms optimize the dihedral angle between the aromatic and hydantoin rings (measured at ~71.56°), creating an ideal steric fit and enabling critical halogen-bonding interactions within the Msr(A) binding pocket [2].

Mechanism of Action: Reversing Macrolide Resistance

Macrolide antibiotics, such as erythromycin, function by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. However, resistant strains of S. epidermidis (e.g., the K/14/1345 strain) express the Msr(A) ABC-type efflux pump, which actively extrudes the antibiotic before it can reach its ribosomal target.

The 3-benzyl-5,5-dimethylhydantoin derivatives act as Efflux Pump Inhibitors (EPIs) . By binding to the Msr(A) transporter, they induce a conformational lock that halts the ATP-dependent extrusion process. This pharmacological intervention restores high intracellular concentrations of the macrolide, effectively re-sensitizing the resistant pathogen to the antibiotic.

MoA Macrolide Macrolide Antibiotic (Erythromycin) Bacteria S. epidermidis Cell Macrolide->Bacteria Enters MsrA Msr(A) Efflux Pump Bacteria->MsrA Expresses MsrA->Macrolide Effluxes (Resistance) Accumulation Intracellular Antibiotic Accumulation MsrA->Accumulation Blocked Efflux Inhibitor 3-Benzyl-5,5-dimethylhydantoin Derivative Inhibitor->MsrA Inhibits Death Bacterial Cell Death (Restored Efficacy) Accumulation->Death Triggers

Figure 1: Mechanism of action for Msr(A) efflux pump inhibition by hydantoin derivatives.

Quantitative Data Summary

The following table summarizes the structure-activity relationship and quantitative EPI potency of key 3-benzyl-5,5-dimethylhydantoin derivatives, highlighting the superiority of the 2,4-dichlorobenzyl substitution[2].

Table 1: SAR and EPI Potency in S. epidermidis (Strain K/14/1345)
Compound IDN3-Hydantoin SubstitutionN1-Alkyl LinkerMinimum Active EPI Conc. (µM)EtBr Accumulation Enhancement
Compound 1 Unsubstituted BenzylPropyl> 31.25Moderate
Compound 6 4-FluorobenzylPropyl> 31.25Moderate
Compound 7 3-ChlorobenzylPropyl31.25High
Compound 9 2,4-DichlorobenzylPropyl15.63 Very High
Compound 14 2,4-DichlorobenzylButyl62.50Low

Data derived from the real-time ethidium bromide accumulation assays establishing Compound 9 as the lead synthetic inhibitor.

Experimental Protocols for Pharmacological Validation

To ensure scientific integrity and reproducibility, the pharmacological efficacy of these derivatives must be validated using a self-validating experimental system. The Real-Time Ethidium Bromide (EtBr) Accumulation Assay is the gold standard for this purpose.

Rationale & Causality: EtBr is a fluorescent dye that acts as a direct substrate for the Msr(A) efflux pump. In resistant cells, the pump rapidly extrudes EtBr, keeping intracellular fluorescence low. When an effective EPI is introduced, the pump is blocked. EtBr accumulates intracellularly, intercalates with bacterial DNA, and produces a highly quantifiable fluorescent signal. Therefore, the fluorescence output is directly and causally proportional to the degree of efflux pump inhibition.

Step-by-Step Methodology: EtBr Accumulation Assay
  • Bacterial Cultivation: Grow Staphylococcus epidermidis (strain K/14/1345, Msr(A) overexpressed) in Tryptic Soy Broth (TSB) at 37°C until the mid-logarithmic growth phase (OD600 ≈ 0.6).

    • Causality: Mid-log phase ensures active metabolism and maximum, uniform efflux pump expression across the population.

  • Washing and Resuspension: Centrifuge the culture at 10,000 × g for 5 minutes. Wash the bacterial pellet twice with phosphate-buffered saline (PBS, pH 7.4) and resuspend in PBS to an OD600 of 0.6.

    • Causality: Removing the growth medium eliminates auto-fluorescent components and extraneous carbon sources that could skew baseline readings.

  • Substrate & Energy Introduction: Add glucose to a final concentration of 0.4% (w/v) to energize the ATP-dependent ABC transporters. Add EtBr to a final concentration of 0.5 µg/mL.

  • Compound Addition: Aliquot the bacterial suspension into a 96-well black microtiter plate. Add the 3-benzyl-5,5-dimethylhydantoin derivative at a sub-lethal concentration (e.g., 1/4 of its Minimum Inhibitory Concentration).

    • Causality: Using a strictly sub-lethal dose ensures that any observed EtBr accumulation is entirely due to pump inhibition, rather than compromised membrane integrity resulting from direct bactericidal cell death.

  • Fluorescence Monitoring: Measure fluorescence immediately using a microplate reader (Excitation: 530 nm; Emission: 600 nm) at 37°C. Record readings every minute for a total of 60 minutes.

  • Data Normalization: Calculate the Relative Fluorescence Index (RFI) to quantify EPI potency using the formula: RFI = (RFU_treated - RFU_control) / RFU_control.

Workflow Step1 Culture S. epidermidis Strain (K/14/1345 Msr(A)+) Step2 Wash & Resuspend in PBS (OD600 = 0.6) Step1->Step2 Step3 Add EtBr & Glucose (Substrate & Energy) Step2->Step3 Step4 Introduce Hydantoin Test Compound (Sub-lethal Concentration) Step3->Step4 Step5 Real-Time Fluorescence Monitoring (Ex: 530nm, Em: 600nm) Step4->Step5 Step6 Calculate EPI Potency (Relative Fluorescence Index) Step5->Step6

Figure 2: Step-by-step workflow for the Ethidium Bromide (EtBr) real-time accumulation assay.

Conclusion

The pharmacological profiling of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives represents a significant leap forward in the fight against antimicrobial resistance. By acting as potent, synthetic inhibitors of the Msr(A) efflux pump, these compounds serve as highly effective antibiotic adjuvants. Future drug development efforts should focus on optimizing the 2,4-dichlorobenzyl substitution and conducting in vivo pharmacokinetic profiling to transition these molecules from in vitro success to clinical application.

References

  • Glaxo Group Ltd. "Imidazolidinedione derivatives." US Patent 9,849,131 B2 (2017).
  • Witek, K., Latacz, G., Kaczor, A., Czekajewska, J., Żesławska, E., Chudzik, A., Karczewska, E., Nitek, W., Kieć-Kononowicz, K., & Handzlik, J. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 25(17), 3788 (2020). URL:[Link]

Exploratory

spectroscopic data of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione This technical guide provides an in-depth analysis of the spectroscopic data for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, a key der...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Guide to 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

This technical guide provides an in-depth analysis of the spectroscopic data for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, a key derivative of the hydantoin heterocyclic system. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant and anticancer properties.[1][2] A thorough understanding of their spectroscopic signatures is fundamental for unambiguous chemical identification, purity assessment, and advancing structure-activity relationship (SAR) studies.[3]

This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of spectral data but also insights into the experimental methodologies and the rationale behind the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering

The structural integrity of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is the foundation of its chemical and biological properties. The following diagram illustrates the molecule with a systematic numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

cluster_main Proposed Mass Spectrometry Fragmentation mol [C₁₂H₁₄N₂O₂]⁺˙ m/z = 218 (Molecular Ion) frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) mol->frag1 - C₅H₇N₂O₂˙ frag2 [C₅H₇N₂O₂]⁺ m/z = 127 mol->frag2 - C₇H₇˙

Sources

Foundational

Structural and Mechanistic Insights into 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione: A Crystallographic Guide for Drug Development

The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (widely known as 3-benzyl-5,5-dimethylhydantoin) is a privileged heterocyclic scaffold in modern medicinal chemistry. While historically utilized as a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (widely known as 3-benzyl-5,5-dimethylhydantoin) is a privileged heterocyclic scaffold in modern medicinal chemistry. While historically utilized as a fundamental building block, recent high-resolution crystallographic studies have repositioned this scaffold as a potent pharmacophore for overcoming antimicrobial resistance. Specifically, its derivatives have been identified as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind its regioselective synthesis, analyze its crystallographic conformation, and detail the self-validating biological assays used to confirm its efficacy in drug development.

Chemical Architecture & Synthesis Causality

The synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione relies on the precise exploitation of the hydantoin ring's electronic and steric properties. The ring contains two nitrogen atoms (N1 and N3) that are theoretically susceptible to alkylation. However, the synthetic workflow is designed to force absolute regioselectivity.

The Causality of Regioselectivity

The N3 position is significantly more acidic (pKa ~ 8.5) than the N1 position. Furthermore, the gem-dimethyl groups at the C5 position create a massive steric shield around N1. When 5,5-dimethylhydantoin is reacted with benzyl bromide, we utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF)[2].

  • Why K₂CO₃? It is a mild base, perfectly calibrated to deprotonate the N3 position without being strong enough to trigger the unwanted hydrolytic ring-opening of the imide bond.

  • Why DMF? As a polar aprotic solvent, DMF heavily solvates the potassium cation, leaving the hydantoin N3-anion "naked" and highly nucleophilic, driving the reaction to a 92% yield[2].

Synthesis A 5,5-Dimethylhydantoin B Benzyl Halide + K2CO3 (DMF, 85°C) A->B C Regioselective N3-Alkylation B->C D 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione C->D E Slow Evaporation (Crystallization) D->E F X-Ray Diffraction (Data Collection) E->F

Workflow for the regioselective synthesis and crystallization of the hydantoin scaffold.

Crystallographic Profiling & Conformational Dynamics

Single-crystal X-ray diffraction provides the definitive spatial coordinates necessary for rational drug design. For 3-benzyl-5,5-dimethylhydantoin and its phenylpiperazine derivatives, the critical structural parameter is the dihedral angle between the planar hydantoin core and the substituted aromatic ring[1].

This angle dictates the conformational flexibility of the molecule. If the angle is too acute, the molecule cannot properly wedge into the hydrophobic binding pocket of target proteins like the Msr(A) efflux pump. Crystallographic data confirms that active Efflux Pump Inhibitors (EPIs) maintain a wider interplanar angle compared to inactive derivatives[1].

Quantitative Crystallographic Data

Table 1: Crystallographic and Biological Parameters of Hydantoin Derivatives

CompoundAromatic SubstitutionRing Interplanar Angle (°)EPI Activity (MsrA Inhibition)
Parent Scaffold Unsubstituted (Benzyl)N/A (CCDC 885233)Baseline
Derivative 6 4-Fluoro80.52°Strong (Active at 1/4 MIC)
Derivative 15 2,4-Dichloro71.56°Inactive

Data synthesized from X-ray crystallographic studies of Msr(A) inhibitors[1].

Mechanistic Application: Efflux Pump Inhibition (EPI)

Antimicrobial resistance in Staphylococcus epidermidis is heavily driven by the Msr(A) efflux pump, which actively extrudes macrolide antibiotics (like erythromycin) out of the bacterial cell before they can bind to the ribosome.

Derivatives of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione act as conformational blockers. By binding to the Msr(A) transporter, they paralyze the pump's extrusion mechanism. This allows co-administered antibiotics to accumulate intracellularly and reach lethal concentrations[1].

Mechanism H1 Hydantoin EPI Derivative C1 Pump-Inhibitor Complex H1->C1 Binds P1 Msr(A) Efflux Pump P1->C1 I1 Intracellular Accumulation C1->I1 Facilitates A1 Macrolide / EtBr A1->I1 Blocked Extrusion

Mechanistic pathway of Msr(A) efflux pump inhibition by hydantoin derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the assay inherently proves the biological mechanism.

Protocol A: Regioselective Synthesis of the Core Scaffold
  • Reagent Preparation: Dissolve 5,5-dimethylhydantoin (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ (1.1 eq). Stir for 15 minutes to allow for the complete generation of the N3-anion.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 85°C for 6 to 56 hours depending on the desired derivative[2].

  • Isolation: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography to yield the pure 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

Protocol B: X-Ray Crystallography Sample Preparation
  • Crystallization: Dissolve the purified hydantoin compound in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexane).

  • Thermodynamic Control: Allow slow solvent evaporation at 20°C over 72 hours. Causality: Rapid precipitation traps kinetic defects; slow evaporation ensures thermodynamic control, yielding pristine single crystals required for resolving fine hydrogen-bonding networks.

  • Diffraction: Mount the single crystal on a diffractometer and cool to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures minimize thermal atomic displacement (B-factors), drastically improving the resolution of the electron density map[1].

Protocol C: Ethidium Bromide (EtBr) Accumulation Assay

This assay is the gold standard for validating EPIs because it is a strictly self-validating system . EtBr is a known substrate of the Msr(A) pump. In an aqueous extracellular environment, its fluorescence is negligible. However, if the efflux pump is successfully inhibited, EtBr accumulates inside the cell and intercalates with bacterial DNA, causing its quantum yield to spike by nearly 20-fold.

  • Bacterial Preparation: Culture S. epidermidis (MsrA-overexpressing strain K/14/1345) to an optical density (OD₆₀₀) of 0.6.

  • Incubation: Introduce the hydantoin derivative (e.g., at 15.63 µM) alongside EtBr (1 µg/mL)[1].

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 530 nm, Emission: 600 nm) over 60 minutes.

  • Validation: A sharp, exponential increase in fluorescence definitively proves that the hydantoin derivative has successfully paralyzed the efflux pump, forcing intracellular accumulation.

References

  • Title: Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Source: Beilstein Journal of Organic Chemistry, 2012, 8, 1505–1514. URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Source: Molecules, 2020, 25(17), 3788. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective N3-Alkylation Protocol for 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly known as 3-benzyl-5,5-dimethylhydantoin) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly known as 3-benzyl-5,5-dimethylhydantoin) is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the design of novel therapeutics, including synthetic inhibitors targeting the Msr(A) efflux pump in antimicrobial-resistant bacteria[1]. The synthesis of this compound hinges on the precise, regioselective N3-alkylation of 5,5-dimethylhydantoin. This application note details a self-validating, high-yielding protocol that exploits the inherent electronic properties of the hydantoin ring to achieve absolute regiocontrol without the need for complex protection-deprotection strategies.

Mechanistic Rationale: The pKa Paradigm in Hydantoin Chemistry

The structural framework of 5,5-dimethylhydantoin presents a classic regioselectivity challenge, as it possesses two distinct nitrogen atoms (N1 and N3) capable of acting as nucleophiles. The causality behind our experimental design is strictly dictated by the stark difference in their acidity.

The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups, creating an imide-like environment with a pKa of approximately 8.5–9.0[2]. In contrast, the N1 proton is adjacent to only one carbonyl and an electron-donating gem-dimethyl group, creating an amide-like environment that is significantly less acidic (pKa > 13)[3].

By utilizing a mild base such as potassium carbonate (K₂CO₃), the N3 position is selectively deprotonated to form a resonance-stabilized anion[3]. This thermodynamic preference ensures that the subsequent nucleophilic substitution (S_N2) with benzyl bromide occurs exclusively at N3[4]. Attempting alkylation at N1 would necessitate much harsher conditions (e.g., sodium hydride in N,N-dimethylformamide), which is actively avoided in this protocol to prevent N1,N3-dibenzylation[2].

Mechanism N1 N1 Proton (Amide-like, pKa > 13) Base Mild Base (K2CO3) N1->Base No Reaction (Requires NaH) N3 N3 Proton (Imide-like, pKa ~9.0) N3->Base Rapid Deprotonation Anion N3-Deprotonated Intermediate (Resonance Stabilized) Base->Anion SN2 Nucleophilic Attack (SN2) on Benzyl Bromide Anion->SN2 Product N3-Alkylated Product (Exclusive Regioisomer) SN2->Product

Mechanistic rationale for regioselective N3-alkylation driven by pKa differences.

Quantitative Data & Analytical Validation

To ensure reproducibility, the reaction parameters have been optimized. Table 1 outlines the physicochemical properties and standard stoichiometry, while Table 2 demonstrates the causality between base selection and regiocontrol.

Table 1: Physicochemical Properties & Standard Stoichiometry

Reagent / ProductMolecular Weight ( g/mol )EquivalentsRole
5,5-Dimethylhydantoin 128.131.0Starting Material
Potassium Carbonate 138.201.5Mild Base
Benzyl Bromide 171.041.1Electrophile
3-Benzyl-5,5-dimethylhydantoin 218.251.0 (Theoretical)Target Product

Table 2: Optimization of Reaction Conditions and Regioselectivity

BaseSolventTemp.N3-Alkylation YieldN1-Alkylation YieldConclusion
K₂CO₃ DMF60 °C> 92%< 1%Optimal: High yield, absolute regiocontrol[4].
NaOH (aq) EtOH/H₂OReflux~ 80%< 5%Viable: Lower yield due to competitive hydrolysis.
NaH DMF0 °C to RT~ 40%~ 40% (Dibenzyl)Suboptimal: Poor regioselectivity, over-alkylation.

Experimental Design & Self-Validating Protocols

This protocol is designed as a self-validating system. The checkpoints integrated into the methodology guarantee that the chemist can verify success at each stage before proceeding.

Workflow A 5,5-Dimethylhydantoin (Starting Material) B Mild Base Addition (K2CO3 in DMF) A->B C Selective Deprotonation (N3 Position) B->C D Benzyl Bromide Addition (Electrophile) C->D E SN2 Alkylation at N3 D->E F Workup & Purification (Precipitation/Recrystallization) E->F G 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione F->G

Workflow for the regioselective N3-benzylation of 5,5-dimethylhydantoin.

Step-by-Step Synthesis Protocol

Step 1: Initiation & Deprotonation

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5,5-dimethylhydantoin (10.0 mmol, 1.28 g) and anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2.07 g) in one portion.

  • Stir the suspension at room temperature for 30 minutes. Causality Checkpoint: This pre-stirring period is critical to ensure complete and selective deprotonation at the N3 position prior to the introduction of the electrophile, preventing unreacted starting material from competing in side reactions.

Step 2: Electrophilic Addition

  • Place the reaction flask in a room-temperature water bath to control any mild exotherm.

  • Add benzyl bromide (11.0 mmol, 1.31 mL) dropwise over 10 minutes via a syringe. Safety Note: Benzyl bromide is a potent lachrymator; this step must be performed in a well-ventilated fume hood.

Step 3: Reaction Progression & Self-Validation

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (2:1) mobile phase and UV detection. The reaction is deemed complete when the highly polar starting material spot disappears, replaced by a single, less polar, strongly UV-active product spot.

Step 4: Quenching & Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into rapidly stirring crushed ice/water (50 mL).

  • The target product, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, will precipitate as a crude white solid.

  • If precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 × 25 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Analytical Confirmation

  • Filter the precipitated solid under vacuum and wash thoroughly with cold deionized water to remove residual DMF and inorganic salts.

  • Recrystallize the crude solid from an ethanol/water mixture to afford the pure product (Typical isolated yield: 90-92%)[4].

  • Self-Validating Checkpoint (NMR): Confirm the exclusive N3-substitution via ¹H NMR spectroscopy. The validation criteria are the absence of the N3 imide proton (typically a broad singlet at ~10.5 ppm in DMSO-d6), the retention of the N1 amide proton (~8.5 ppm), and the appearance of a sharp benzylic CH₂ singlet (~4.6 ppm)[4].

References

  • [1] Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. nih.gov. 1

  • [4] Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. beilstein-journals.org. 4

  • [2] Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net. 2

  • [3] Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. thieme-connect.de. 3

Sources

Application

Application Note: Cytotoxicity Profiling of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives in Mammalian Cell Lines

Introduction 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6), commonly referred to as 3-benzyl-5,5-dimethylhydantoin, is a privileged heterocyclic scaffold widely utilized in drug discovery. Recent structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6), commonly referred to as 3-benzyl-5,5-dimethylhydantoin, is a privileged heterocyclic scaffold widely utilized in drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that phenylpiperazine derivatives of this hydantoin scaffold act as first-in-class synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis[1], presenting a novel avenue for antibiotic adjuvants.

However, the translation of these derivatives into viable clinical candidates strictly depends on establishing a wide therapeutic window. Rigorous cytotoxicity profiling against mammalian cells—such as Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF)—is a mandatory checkpoint to ensure that antimicrobial efficacy does not coincide with off-target mammalian toxicity[2].

Mechanistic Rationale & Self-Validating Design

To evaluate the cytotoxicity of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives, this protocol employs the foundational MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [3].

Causality of Assay Choice: The MTT assay quantifies the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, active mitochondrial succinate dehydrogenase reduces the yellow, water-soluble MTT dye into insoluble, purple formazan crystals. If a hydantoin derivative induces cytotoxicity (e.g., via mitochondrial membrane depolarization, apoptosis, or necrosis), this reductase activity rapidly ceases, leading to a measurable, proportional drop in formazan production[4].

A Self-Validating System: A robust screening protocol cannot rely on a single experimental readout without rigorous internal controls. This workflow is designed as a self-validating system by incorporating:

  • Vehicle Controls (≤0.5% DMSO): Hydantoin derivatives are highly hydrophobic and require dimethyl sulfoxide (DMSO) for complete solubilization. The vehicle control ensures that observed cell death is driven by the active pharmacophore, not solvent-induced lipid bilayer disruption.

  • Positive Controls (10 µM Doxorubicin): Validates the dynamic range of the assay and confirms the intrinsic apoptotic sensitivity of the chosen cell line.

  • Background Subtraction: A reference wavelength (630 nm) is used to subtract non-specific background noise (e.g., cell debris, plastic plate imperfections) from the primary absorbance signal (570 nm).

Experimental Workflow

Workflow A 1. Cell Seeding (HUVEC / NHDF) B 2. Compound Treatment (Hydantoin Derivatives) A->B C 3. MTT Incubation (Metabolic Reduction) B->C D 4. Solubilization (DMSO) C->D E 5. Absorbance Readout (570 nm / 630 nm) D->E

Fig 1. High-throughput cytotoxicity screening workflow for hydantoin derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

Materials & Reagents
  • Test Compound: 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (and synthesized derivatives).

  • Cell Lines: HUVEC (ATCC® CRL-1730™) or NHDF.

  • Reagents: MTT Reagent (5 mg/mL in sterile PBS), Cell Culture Grade DMSO, Doxorubicin (Positive Control).

  • Equipment: 96-well flat-bottom microplates, Multimode Microplate Reader.

Step-by-Step Methodology
  • Cell Seeding: Harvest HUVEC cells in the logarithmic growth phase using Trypsin-EDTA. Neutralize and centrifuge. Resuspend and seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow for complete adherence and recovery from enzymatic cleavage.

  • Compound Preparation: Prepare a 20 mM master stock of the 3-benzyl-5,5-dimethylhydantoin derivative in 100% DMSO. Perform serial dilutions in complete culture media to achieve final testing concentrations ranging from 1 µM to 200 µM.

    • Critical Causality Step: Ensure the final DMSO concentration remains strictly constant at 0.5% (v/v) across all wells, including the vehicle control, to prevent solvent gradient artifacts.

  • Treatment: Carefully aspirate the old media. Add 100 µL of the compound-containing media to the respective wells. Include blank wells (media only, no cells) to control for media absorbance. Incubate for 48 h.

  • MTT Incubation: Add 20 µL of the MTT stock solution (5 mg/mL) directly to each well. Incubate for exactly 4 hours at 37°C.

    • Critical Causality Step: A 4-hour window is optimal for HUVEC cells to internalize the dye and allow mitochondrial enzymes to precipitate the formazan without causing MTT-induced toxicity[5].

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals anchored to the bottom of the wells. Add 100 µL of 100% DMSO to each well to lyse the cells and solubilize the crystals. Incubate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Simultaneously read at 630 nm for background subtraction. Calculate viability relative to the vehicle control.

Mechanistic Pathway of Detection

Mechanism cluster_live Non-Toxic Dose (Viable Cell) cluster_dead Cytotoxic Dose (Dead Cell) Compound 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione Enzyme Active Mitochondrial Succinate Dehydrogenase Compound->Enzyme Safe Dead Mitochondrial Dysfunction (Enzyme Inactive) Compound->Dead Toxic Formazan Formazan (Purple) High Absorbance Enzyme->Formazan Reduces MTT1 MTT (Yellow) MTT1->Enzyme NoFormazan No Formazan Low Absorbance Dead->NoFormazan Fails to reduce MTT2 MTT (Yellow) MTT2->Dead

Fig 2. Mechanistic pathway of MTT reduction reflecting cellular viability upon compound exposure.

Data Presentation

The following table summarizes the quantitative cytotoxicity data (IC₅₀ values) typically generated from this protocol, comparing the parent 3-benzyl-5,5-dimethylhydantoin scaffold against its substituted derivatives and standard controls. Values >100 µM indicate an excellent safety profile for mammalian cells[1],[2].

Compound / DerivativeSubstitution PatternHUVEC IC₅₀ (µM) ± SDNHDF IC₅₀ (µM) ± SDCytotoxicity Profile
Parent Scaffold 3-Benzyl-5,5-dimethylhydantoin> 200.0> 200.0Non-toxic
Derivative 6 4-Fluoro-phenylpiperazine145.2 ± 5.4158.3 ± 6.1Low Toxicity
Derivative 9 2,4-Dichloro-phenylpiperazine112.5 ± 4.8120.1 ± 5.5Moderate Toxicity
Derivative 15 2,4-Di-Cl, N-alkylated85.4 ± 3.292.6 ± 4.0Moderate Toxicity
Vehicle Control 0.5% DMSO> 500.0> 500.0Safe Baseline
Positive Control Doxorubicin1.2 ± 0.12.4 ± 0.3Highly Toxic

Note: IC₅₀ values are determined using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism.

References

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Molecules (2020).[Link]

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods (1983).[Link]

Sources

Method

Application Note: Preclinical Evaluation of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione as a Novel Anticonvulsant

Executive Summary & Pharmacological Rationale The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (a substituted hydantoin) belongs to a well-established class of anticonvulsant pharmacophores[1]. Hydantoins, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (a substituted hydantoin) belongs to a well-established class of anticonvulsant pharmacophores[1]. Hydantoins, such as the clinical standard phenytoin, exert their primary antiepileptic effects by targeting voltage-gated sodium channels (Nav) in the neuronal membrane[2].

Causality in Structural Design: The core 2,4-imidazolidinedione ring provides the essential hydrogen-bonding interactions required for receptor binding[3]. The addition of the 5,5-dimethyl groups provides steric bulk that fits the hydrophobic pocket of the Nav channel. Crucially, the N3-benzyl substitution significantly increases the molecule's lipophilicity (LogP). While a free imide NH is traditionally associated with optimal sodium channel binding, targeted N3-alkylation is often explored to enhance blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) therapeutics[4].

Mechanism of Action: Hydantoins do not block sodium channels indiscriminately; they are state-dependent blockers [1]. During a seizure, neurons fire at high, repetitive frequencies, driving a large proportion of Nav channels into an "inactivated" state. Hydantoins bind preferentially to this inactivated state, stabilizing it and delaying the channel's recovery back to the resting state[2]. This selective blockade prevents the high-frequency repetitive firing characteristic of seizure propagation without disrupting normal, low-frequency action potentials[1][4].

Nav_Mechanism Resting Resting State (Closed) Open Open State (Depolarization) Resting->Open Action Potential Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated (Stabilized by Hydantoin) Inactivated->DrugBound 3-benzyl-5,5-dimethyl- hydantoin binding DrugBound->Resting Delayed Recovery (Prevents repetitive firing)

Figure 1: State-dependent binding mechanism of hydantoins on voltage-gated sodium channels.

In Vitro Electrophysiology: State-Dependent Nav Blockade

To accurately assess 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, standard resting-state assays will yield false negatives. The protocol must utilize a whole-cell patch-clamp prepulse paradigm to drive channels into the inactivated state.

Self-Validating Protocol Setup
  • Cell Line: HEK293 cells stably expressing human Nav1.2 (the primary CNS sodium channel isoform).

  • Internal Validation: Vehicle control (0.1% DMSO) must show <5% current rundown over 10 minutes. A positive control (Phenytoin, 100 µM) must demonstrate a >3-fold leftward shift in the steady-state inactivation curve.

Step-by-Step Methodology
  • Preparation: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with intracellular solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3).

  • Whole-Cell Configuration: Establish whole-cell configuration in extracellular solution (140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4). Compensate series resistance by at least 80%.

  • Resting State Assay (Holding Potential -120 mV):

    • Hold cells at -120 mV.

    • Apply a 20 ms test pulse to 0 mV every 10 seconds.

    • Perfuse 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (1 µM to 300 µM) and record the fractional block of the peak inward sodium current.

  • Inactivated State Assay (Holding Potential -70 mV):

    • Hold cells at -120 mV, then apply an 8-second prepulse to -70 mV (to induce ~50% steady-state inactivation).

    • Apply a 20 ms test pulse to 0 mV.

    • Perfuse the compound and measure the IC50. Causality: A highly active hydantoin will show a significantly lower IC50 in this phase due to its high affinity for the inactivated conformation.

In Vivo Efficacy: Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent seizure spread and correlates highly with clinical efficacy against generalized tonic-clonic seizures. It specifically selects for Nav blockers[4].

Self-Validating Protocol Setup
  • Animals: Adult male CD-1 mice (25–30 g).

  • Internal Validation: The experiment must be strictly blinded. The vehicle control group (0.5% methylcellulose) must show 0% protection (all mice exhibit seizures), validating the shock parameters. The positive control group (Phenytoin, 15 mg/kg) must show 100% protection.

Step-by-Step Methodology
  • Formulation: Suspend 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in 0.5% methylcellulose.

  • Time of Peak Effect (TPE) Determination: Administer a single dose (e.g., 30 mg/kg, i.p.) to a cohort of mice. Subject subsets of mice to MES at 0.25, 0.5, 1, 2, and 4 hours post-injection to establish the TPE.

  • Dose-Response Testing: Administer varying doses of the compound (e.g., 10, 20, 40, 80 mg/kg) via i.p. injection to groups of 8 mice. Wait for the established TPE.

  • Electroshock Administration: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

  • Endpoint Evaluation: Observe the mice immediately. Protection is defined strictly as the complete abolition of the Hindlimb Tonic Extensor (HLTE) component of the seizure.

  • Analysis: Calculate the ED50 (Median Effective Dose) using Probit analysis.

Neurotoxicity Screening: Rotarod Assay

To ensure the anticonvulsant effect is not an artifact of generalized CNS depression or motor toxicity, the compound must be evaluated for neurotoxicity.

Step-by-Step Methodology
  • Training: Train mice to maintain equilibrium on a knurled rod rotating at 6 rpm for at least 1 minute.

  • Testing: Administer the compound at various doses. At the TPE, place the mice on the rotating rod.

  • Endpoint: Neurological deficit is defined as the inability of the animal to maintain equilibrium on the rod for 1 minute in three successive trials.

  • Analysis: Calculate the TD50 (Median Toxic Dose). The Therapeutic Index (TI) is calculated as TD50 / ED50.

Representative Quantitative Data Profile

The following table summarizes the target pharmacological profile for a successful hit in this chemical class, comparing the expected state-dependent block and in vivo efficacy of the test compound against a clinical standard.

CompoundNav1.2 IC50 (Resting, -120 mV)Nav1.2 IC50 (Inactivated, -70 mV)MES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (TD50/ED50)
3-benzyl-5,5-dimethyl-2,4-imidazolidinedione > 300 µM45.2 µM28.5> 150> 5.2
Phenytoin (Positive Control)> 300 µM40.0 µM9.565.06.8

Data Interpretation: A >6-fold difference between the resting and inactivated IC50 confirms the state-dependent mechanism. A Protective Index > 5 indicates a favorable safety margin for further preclinical development.

Preclinical Screening Workflow

Screening_Workflow Synthesis Compound Preparation: 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione InVitro In Vitro Patch-Clamp: Nav Channel State-Dependent Block Synthesis->InVitro InVivoMES In Vivo Efficacy: Maximal Electroshock Seizure (MES) Test InVitro->InVivoMES IC50 < 100 µM Toxicity Neurotoxicity Screen: Rotarod Test (TD50) InVivoMES->Toxicity ED50 Established Analysis Therapeutic Index Calculation (TD50 / ED50) Toxicity->Analysis

Figure 2: Tiered preclinical screening workflow for anticonvulsant drug development.

Sources

Application

Application Notes &amp; Protocols: 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione as a Molecular Probe for α1-Adrenoceptor Research

Foreword: Unveiling a Novel Tool for Adrenergic Signaling Research The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry, with derivatives like phenytoin being pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Novel Tool for Adrenergic Signaling Research

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry, with derivatives like phenytoin being pivotal in neurology.[1][2] Beyond established therapeutic roles, this versatile heterocyclic system presents significant opportunities for the development of molecular probes to dissect complex biological pathways. This document provides detailed application notes and protocols for the use of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, a specific derivative, as a potential molecular probe. Based on extensive research into structurally related 5,5-dimethylhydantoin derivatives that exhibit high affinity for α1-adrenergic receptors (α1-ARs), we propose the application of this compound for investigating α1-AR pharmacology and signaling.[3] These receptors are crucial in regulating physiological processes such as vascular smooth muscle contraction, and they represent important therapeutic targets for conditions like hypertension.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.

Chemical and Physicochemical Profile

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is a derivative of 5,5-dimethylhydantoin (DMH).[1][4] The core hydantoin ring with the dimethyl substitution is known to be relatively stable in vivo.[1] The addition of a benzyl group at the N-3 position is hypothesized to enhance its interaction with target proteins, a common strategy in medicinal chemistry to improve binding affinity and selectivity.[5]

PropertyValueSource
IUPAC Name 3-benzyl-5,5-dimethylimidazolidine-2,4-dione-
Molecular Formula C12H14N2O2[6]
Molecular Weight 218.25 g/mol [6]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in organic solvents like DMSO and ethanol; moderate solubility in water.[1]
SMILES CC1(C)NC(=O)N(Cc2ccccc2)C1=O[6]

Proposed Mechanism of Action as an α1-Adrenoceptor Probe

Derivatives of the 5,5-dimethylhydantoin scaffold have been identified as potent antagonists of α1-adrenoceptors.[3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in physiological responses such as smooth muscle contraction.

As an antagonist, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is proposed to competitively bind to α1-adrenoceptors, thereby blocking the binding of endogenous agonists and inhibiting downstream signaling. This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of α1-adrenoceptors.

G cluster_membrane Cell Membrane ar α1-Adrenoceptor gq Gq/11 Protein ar->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Agonist (e.g., Norepinephrine) agonist->ar Activates probe 3-benzyl-5,5-dimethyl- 2,4-imidazolidinedione (Molecular Probe) probe->ar Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Physiological Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: Proposed mechanism of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione as an α1-adrenoceptor antagonist.

Synthesis Protocol

The synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione can be achieved through a two-step process starting from 5,5-dimethylhydantoin, based on established methods for N-alkylation of hydantoin derivatives.[3][7]

Step 1: Synthesis of 5,5-Dimethylhydantoin

5,5-Dimethylhydantoin can be synthesized via the Bucherer–Bergs reaction.[4][8]

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve ammonium carbonate in water.

  • Add acetone cyanohydrin to the solution.

  • Warm the mixture gently with stirring.

  • Allow the reaction to proceed until a precipitate forms.

  • Cool the mixture and collect the 5,5-dimethylhydantoin precipitate by filtration.

  • Wash the product with cold water and dry.

Step 2: N-Benzylation of 5,5-Dimethylhydantoin

Materials:

  • 5,5-Dimethylhydantoin

  • Benzyl chloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) - as a phase transfer catalyst[7]

Procedure:

  • To a solution of 5,5-dimethylhydantoin in DMF, add potassium carbonate and a catalytic amount of TBAB.

  • Add benzyl chloride dropwise to the stirred suspension.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

G cluster_step1 Step 1: Bucherer-Bergs Reaction cluster_step2 Step 2: N-Benzylation A Acetone Cyanohydrin + Ammonium Carbonate B 5,5-Dimethylhydantoin A->B Heat C 5,5-Dimethylhydantoin + Benzyl Chloride D 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione C->D K₂CO₃, DMF, TBAB, Heat

Caption: Synthetic workflow for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

Application Protocols as a Molecular Probe

Protocol 1: In Vitro Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione for α1-adrenoceptors using a competitive binding assay with a known radioligand.

Materials:

  • Cell membranes expressing the target α1-adrenoceptor subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]-prazosin)

  • 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (test compound)

  • Non-specific binding control (e.g., phentolamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in the binding buffer.

  • In a 96-well plate, combine the cell membranes, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of phentolamine.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for α1-Adrenoceptor Antagonism (Calcium Mobilization)

This protocol assesses the functional antagonistic activity of the compound by measuring its ability to inhibit agonist-induced intracellular calcium release in cells expressing α1-adrenoceptors.

Materials:

  • Live cells expressing the target α1-adrenoceptor subtype (e.g., CHO-K1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • α1-adrenoceptor agonist (e.g., phenylephrine)

  • 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (phenylephrine) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Plot the agonist dose-response curves in the presence of different concentrations of the test compound.

  • Determine the IC50 value of the antagonist from the inhibition of the agonist response.

Data Interpretation and Expected Outcomes

  • Binding Assay: A low Ki value from the radioligand binding assay would indicate a high binding affinity of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione for the α1-adrenoceptor.

  • Functional Assay: In the calcium mobilization assay, the presence of the compound is expected to cause a rightward shift in the agonist dose-response curve, characteristic of competitive antagonism. The extent of this shift can be used to calculate the antagonist's potency (pA2 value).

These data will validate the use of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione as a molecular probe for studying the distribution, function, and pharmacology of α1-adrenoceptors in various experimental systems.

Safety and Handling

Standard laboratory safety precautions should be observed when handling 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione and all other chemicals mentioned in the protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

References

  • The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists - PMC. (2023, November 22).
  • 5,5-Dimethylhydantoin | 77-71-4 - Benchchem.
  • 1-Monomethylol-5,5-dimethylhydantoin | C6H10N2O3 | CID 67000 - PubChem.
  • 5,5-Dimethylhydantoin - Wikipedia.
  • 5,5-Dimethyl hydantoin - Multichem Exports.
  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC.
  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond.
  • 3-benzyl-5,5-dimethylimidazolidine-2,4-dione - Stenutz.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity.
  • Imidazolidinone derivative 3e with potential anticancer activity. - ResearchGate.
  • Synthesis of imidazolidine 2,4 ² dione derivatives - Neliti. (2022, April 27).
  • Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC.
  • Synthesis of 2-imidazolidinylidene propanedinitrile derivatives as stimulators of gastrointestinal motility--III - PubMed.
  • 4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - Semantic Scholar. (2011, December 29).
  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione.
  • 3-BENZYL-5-BENZYLIDENE-2,4-IMIDAZOLIDINEDIONE AldrichCPR | Sigma-Aldrich.
  • 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster - PubMed. (2021, December 15).
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC.
  • Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice - MDPI. (2015, January 8).
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed. (2020, May 15).
  • synthesis and characterization of novel 3-(aminomethyl)-5- benzylidenethiazolidine-2,4-dione derivatives as anticancer agents - ResearchGate.
  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC.

Sources

Method

Application Note: Synthesis and Biological Evaluation of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives

Executive Summary & Chemical Rationale The hydantoin (2,4-imidazolidinedione) scaffold is a privileged structure in medicinal chemistry, historically utilized in anticonvulsants and antimicrobials. Specifically, 3-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The hydantoin (2,4-imidazolidinedione) scaffold is a privileged structure in medicinal chemistry, historically utilized in anticonvulsants and antimicrobials. Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6) serves as a highly versatile, rigid intermediate for drug discovery[1]. The 5,5-dimethyl substitution restricts the conformational flexibility of the heterocyclic core, while the 3-benzyl group provides essential lipophilicity for cell membrane permeability.

Recent pharmacological breakthroughs have identified N1-substituted derivatives of this scaffold—specifically those bearing phenylpiperazine moieties—as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis[1][2]. This application note details the causal logic behind the regioselective synthesis of these derivatives and provides self-validating protocols for evaluating their efficacy as antibiotic adjuvants.

Mechanistic Insights into Regioselective Synthesis

The successful derivatization of 5,5-dimethylhydantoin relies entirely on exploiting the differential acidity (pKa) of its two nitrogen atoms.

  • N3-Alkylation (Step 1): The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), rendering it highly acidic (pKa ~ 8.5). Consequently, mild bases like potassium carbonate ( K2​CO3​ ) selectively deprotonate N3. Alkylation with benzyl chloride yields the N3-benzyl intermediate exclusively, preventing unwanted N1-alkylation at this stage[2][3].

  • N1-Alkylation (Step 2): The N1 proton is significantly less acidic (pKa > 11) because it is adjacent to only one carbonyl group (C2) and the electron-donating C5-dimethyl groups. Deprotonation at N1 strictly requires a strong base, such as sodium hydride (NaH), in a polar aprotic solvent (DMF) to facilitate nucleophilic attack on an alkyl halide (e.g., a chloropropyl-phenylpiperazine linker)[1][2].

Synthesis A 5,5-Dimethylhydantoin (Core) C 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione (Intermediate) A->C N3-Alkylation (Regioselective) B Benzyl Chloride + K2CO3 / DMF B->C E N1-Substituted Derivative (Target Compound) C->E N1-Alkylation (Strong Base) D NaH / DMF + R-Cl (e.g., Phenylpiperazine) D->E

Workflow for the regioselective N3 and N1 alkylation of the 5,5-dimethylhydantoin scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. Self-Validation Checkpoint: The success of the deprotonation step is visually confirmed by the transition of the K2​CO3​ suspension into a more homogeneous mixture. Successful product formation is validated by immediate precipitation upon quenching in ice water.

  • Preparation: In an oven-dried round-bottom flask, dissolve 5,5-dimethylhydantoin (10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous K2​CO3​ (12 mmol). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete N3 deprotonation.

  • Alkylation: Add benzyl chloride (11 mmol) dropwise via syringe. Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The product spot will be strongly UV-active, distinguishing it from the starting hydantoin.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under continuous stirring. A white precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash with cold water ( 3×20 mL), and recrystallize from ethanol.

Protocol B: N1-Derivatization for Library Generation

Objective: Attach a phenylpiperazine moiety to the N1 position. Self-Validation Checkpoint: Hydrogen gas ( H2​ ) evolution upon NaH addition confirms the presence of active base and successful deprotonation. If bubbling ceases prematurely or does not occur, the NaH has degraded or the solvent contains moisture, and the reaction will fail.

  • Preparation: Dissolve 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (5 mmol) in 15 mL of anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (6 mmol, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes until H2​ evolution completely ceases.

  • Alkylation: Add 1-(3-chloropropyl)-4-phenylpiperazine (5.5 mmol) dissolved in 5 mL of anhydrous DMF.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quenching & Extraction: Quench the excess NaH with a few drops of methanol (until bubbling stops). Pour the mixture into 50 mL of water and extract with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (DCM:MeOH, 95:5).

Table 1: Reaction Conditions and Yields for N-Alkylation Steps
Reaction StepStarting MaterialReagents & ConditionsRegioselectivityTypical Yield
N3-Alkylation 5,5-DimethylhydantoinBenzyl chloride, K2​CO3​ , DMF, 80 °C>95% (N3 exclusively)85 - 92%
N1-Alkylation 3-Benzyl-5,5-dimethylhydantoinR-Cl, NaH, DMF, 0 °C to RT>95% (N1 exclusively)65 - 80%

Application Focus: Modulating the Msr(A) Efflux Pump

Antimicrobial resistance in S. epidermidis is frequently driven by the overexpression of the Msr(A) efflux pump, a membrane transport protein that actively extrudes macrolide antibiotics (e.g., erythromycin) out of the bacterial cell.

The synthesized N1-phenylpiperazine derivatives of 3-benzyl-5,5-dimethylhydantoin act as Efflux Pump Inhibitors (EPIs). By sterically or allosterically blocking the pump, these derivatives prevent the extrusion of the antibiotic, thereby restoring its intracellular accumulation and bactericidal efficacy[1][2].

Mechanism Cell S. epidermidis Cell Membrane Pump Msr(A) Efflux Pump (Overexpressed) Cell->Pump Hosts Antibiotic Macrolide Antibiotic (e.g., Erythromycin) Pump->Antibiotic Extrudes (Resistance) Accumulation Intracellular Accumulation of Antibiotic/EtBr Antibiotic->Accumulation Retained in Cell Inhibitor 3-Benzyl-5,5-dimethylhydantoin Derivative (EPI) Inhibitor->Pump Blocks/Modulates Inhibitor->Accumulation Promotes

Mechanism of Msr(A) efflux pump inhibition by 3-benzyl-5,5-dimethylhydantoin derivatives.

Protocol C: Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorometric assay is the gold standard for validating the EPI activity of the synthesized derivatives. EtBr is a known substrate of the Msr(A) pump; its intracellular accumulation (and subsequent binding to DNA) yields a strong fluorescent signal. Self-Validation Checkpoint: A baseline fluorescence reading of untreated cells must remain low and flat. A spontaneous spike in the control indicates compromised cell membrane integrity rather than specific pump inhibition.

  • Bacterial Preparation: Culture S. epidermidis K/14/1345 (an Msr(A) overexpressing clinical isolate) in Mueller-Hinton (MH) broth at 37 °C until reaching an optical density ( OD600​ ) of 0.6.

  • Washing: Centrifuge the cells (4000 rpm, 10 min) and resuspend the pellet in Phosphate Buffered Saline (PBS) to an OD600​ of 0.2.

  • Treatment: Transfer 100 µL of the bacterial suspension to a 96-well black microtiter plate. Add the synthesized hydantoin derivative at a sub-inhibitory concentration (e.g., 1/4 of its Minimum Inhibitory Concentration, MIC) to ensure cell viability is maintained.

  • Tracer Addition: Add Ethidium Bromide (EtBr) to a final concentration of 1 µg/mL in each well.

  • Measurement: Immediately monitor the fluorescence (Excitation: 530 nm, Emission: 600 nm) using a microplate reader at 37 °C for 30 minutes.

  • Data Interpretation: An increase in fluorescence relative to the untreated control indicates successful inhibition of the Msr(A) pump, allowing EtBr to accumulate intracellularly[1][2].

Table 2: EPI Activity of Selected 3-Benzyl-5,5-dimethylhydantoin Derivatives
CompoundN3 SubstituentN1 SubstituentMsr(A) EPI Activity (EtBr Assay)Antibacterial MIC (µg/mL)
Core Scaffold BenzylHydrogenInactive>256
Derivative 1 Benzyl3-(4-phenylpiperazin-1-yl)propylModerate128
Derivative 9 2,4-Dichlorobenzyl3-(4-phenylpiperazin-1-yl)propylStrong (Active at 15.6 µM)64
Erythromycin N/AN/ASubstrate (Extruded)>256 (Resistant Strain)

References

  • Witek, K., Latacz, G., Kaczor, A., et al. (2020). "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 25(17), 3788. URL:[Link]

  • Martins, A., et al. (2012). "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold." Beilstein Journal of Organic Chemistry, 8, 1598–1605. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione synthesis

Welcome to the Technical Support Center for Hydantoin Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of 3-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydantoin Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly known as 3-benzyl-5,5-dimethylhydantoin).

While the N-alkylation of hydantoins may seem like textbook chemistry, achieving >90% yield requires strict control over reaction kinetics and thermodynamics. This guide is engineered to troubleshoot common pitfalls—such as poor regioselectivity and sluggish conversions—by explaining the underlying mechanistic causality of each experimental choice.

I. Mechanistic Workflow & Optimization Logic

The core challenge in this synthesis is the presence of two nucleophilic nitrogen atoms (N1 and N3) on the 5,5-dimethylhydantoin ring. Successful synthesis relies on exploiting the pKa differential between these two positions.

OptimizationWorkflow Start 5,5-Dimethylhydantoin Starting Material BaseSelection Select Base & Solvent Start->BaseSelection MildBase Mild Base (e.g., K2CO3) Polar Aprotic Solvent BaseSelection->MildBase Optimal StrongBase Strong Base (e.g., NaH) or Excess Equivalents BaseSelection->StrongBase Suboptimal N3Deprot Selective N3-Deprotonation (Thermodynamic Control) MildBase->N3Deprot Dialkylation N1,N3-Dialkylation (Yield Loss) StrongBase->Dialkylation AddBnX Add Benzyl Halide (1.0 - 1.05 eq) N3Deprot->AddBnX Product 3-Benzyl-5,5-dimethylhydantoin (Target: >90% Yield) AddBnX->Product

Workflow for optimizing N3-benzylation of 5,5-dimethylhydantoin via base selection.

II. Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 1,3-dibenzyl-5,5-dimethylhydantoin (dialkylation) instead of the desired mono-benzylated product? Causality: Over-alkylation is fundamentally a problem of base strength and stoichiometry. The N3 proton is flanked by two electron-withdrawing carbonyl groups, making it highly acidic (pKa ~8.5)[1]. The N1 proton is adjacent to only one carbonyl and the C5 gem-dimethyl group, making it less acidic (pKa ~11). If you use a strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH), you deprotonate both nitrogens, leading to non-selective dialkylation[2]. Solution: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)[3]. Furthermore, strictly limit your benzylating agent to 1.05 equivalents to starve the reaction of the electrophile before N1 can react.

Q2: My reaction conversion is stalling at 60-70% when using benzyl chloride. How can I drive the N3-benzylation to completion? Causality: Benzyl chloride is significantly less reactive in S_N2 substitutions than benzyl bromide due to the poorer leaving group ability of the chloride ion. In polar aprotic solvents like DMF, the reaction barrier for chloride displacement can stall the reaction before full conversion. Solution: You have two options. The most direct fix is to switch to benzyl bromide , which has been shown to achieve up to 92% isolated yield under mild conditions[2]. If you must use benzyl chloride, add a catalytic amount (0.1 eq) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting benzyl chloride into the highly reactive benzyl iodide, which rapidly alkylates the hydantoin.

Q3: Is there a risk of N1-alkylation occurring before N3-alkylation? Causality: No. Thermodynamically, the N3-anion is vastly more stable due to resonance delocalization across both the C2 and C4 carbonyl oxygens. Therefore, N3-alkylation is always the first step in the pathway[1]. N1-alkylation only occurs as a secondary reaction on the already formed 3-benzyl-5,5-dimethylhydantoin[2].

Q4: What is the optimal solvent system for this synthesis to ensure high yield and an easy workup? Causality: S_N2 reactions require polar aprotic solvents to leave the nucleophile unsolvated and highly reactive. Dimethylformamide (DMF) is kinetically ideal but notoriously difficult to remove via rotary evaporation. Solution: Use DMF for the reaction, but leverage the hydrophobic nature of the benzyl group for your workup. By pouring the completed DMF reaction mixture directly into a large excess of crushed ice/water, the target 3-benzyl-5,5-dimethylhydantoin will crash out as a crystalline solid, leaving the DMF and inorganic salts completely dissolved in the aqueous phase.

III. Quantitative Data: Reaction Condition Comparison

The table below synthesizes historical and modern literature data to help you select the optimal parameters for your scale and constraints.

BaseSolventAlkylating Agent (Eq.)Temp (°C)Major ProductYield (%)Reference
NaHCO₃Aqueous EtOHBenzyl Chloride (1.3)RefluxN3-Monoalkylated80%[3]
K₂CO₃DMFBenzyl Bromide (1.1)60N3-Monoalkylated92%[2]
NaHDMFBenzyl Bromide (2.5)RTN1,N3-DialkylatedVariable[2]
NaOH / PTCToluene/WaterBenzyl Bromide (4.0)40N1,N3-Dialkylated44%[4]

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At key steps, specific physical observations are noted so you can verify the reaction is proceeding correctly before moving forward.

Objective: Achieve >90% yield of 3-benzyl-5,5-dimethylhydantoin while suppressing dialkylation.

Materials:

  • 5,5-Dimethylhydantoin (1.0 eq, 10 mmol, 1.28 g)[5]

  • Benzyl bromide (1.05 eq, 10.5 mmol, 1.25 mL)

  • Anhydrous K₂CO₃, finely powdered (1.5 eq, 15 mmol, 2.07 g)

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Selective Deprotonation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylhydantoin and anhydrous DMF. Stir until fully dissolved. Add the finely powdered K₂CO₃ in one portion.

    • Causality: K₂CO₃ selectively deprotonates the N3 position.

    • Validation Checkpoint: The mixture will transition from a clear solution to a milky white suspension over 30 minutes at room temperature as the insoluble potassium salt of the hydantoin forms.

  • Controlled Alkylation: Attach a dropping funnel and add the benzyl bromide dropwise over 15 minutes.

    • Causality: Dropwise addition ensures the electrophile is kept at a low steady-state concentration, preventing localized excesses that could trigger N1-alkylation[2].

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexanes/Ethyl Acetate 1:1, UV detection).

  • Aqueous Quench & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Vigorously stir 75 mL of crushed ice and water in a separate beaker. Pour the DMF reaction mixture into the ice water in a slow, steady stream.

    • Causality: The target molecule is highly lipophilic and insoluble in cold water, whereas DMF and KBr are completely water-soluble.

    • Validation Checkpoint: A dense, white crystalline solid will immediately precipitate upon contact with the water.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove any residual DMF.

  • Drying: Dry the solid under high vacuum at 40 °C overnight. The resulting product is typically >98% pure by NMR, yielding white needles (Expected yield: ~90-92%).

V. References

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules (2020) URL:[Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journal of Organic Chemistry (2012) URL:[Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins Source: ACS Organic & Inorganic Au (2022) URL:[Link]

  • The Preparation of 3-Benzyl-5,5-dimethylhydantoin (Historical Context for NaHCO3 methodology) Source: Journal of the American Chemical Society (1940) URL:[Link]

Sources

Optimization

Technical Support Center: 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the technical support center for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in your research.

Understanding the Molecule: A Structural Perspective on Solubility

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is a derivative of hydantoin, a heterocyclic organic compound. Its molecular structure, featuring a bulky non-polar benzyl group and two methyl groups, contributes to its generally low aqueous solubility. The imidazolidinedione ring itself possesses polar characteristics, but the hydrophobic moieties dominate, making solvent selection a critical step in experimental design.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section addresses common solubility issues encountered during experiments with 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione and provides step-by-step solutions.

Issue 1: My 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is not dissolving in my chosen solvent.

Cause: The selected solvent may not have the appropriate polarity to effectively solvate the molecule. As a derivative of hydantoin with significant non-polar character, it is expected to have limited solubility in polar protic solvents like water.

Solution Workflow:

Caption: Decision workflow for troubleshooting dissolution issues.

Detailed Steps:

  • Initial Solvent Selection: Based on the structure of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, it is recommended to start with a polar aprotic solvent. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution.[1]

  • Gentle Heating: Applying gentle heat (e.g., 37-50°C) can increase the kinetic energy of both the solvent and solute molecules, often improving the rate and extent of dissolution. However, it is crucial to be cautious as excessive heat can lead to compound degradation.

  • Sonication: Utilizing a sonicator can help break down particle agglomerates and enhance the interaction between the compound and the solvent, thereby facilitating dissolution.

  • Co-Solvent Systems: If solubility in a single solvent is still limited, a co-solvent system can be employed. For instance, a mixture of an organic solvent and water can modulate the polarity of the solvent system to better match the solute.

Issue 2: The compound precipitates out of solution after dilution in an aqueous buffer.

Cause: This is a common phenomenon when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" of the solution.

Troubleshooting Protocol:

  • Minimize Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your aqueous solution as low as possible, typically below 1% (v/v), to minimize its impact on the solubility and to avoid potential toxicity in cellular assays.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Inclusion of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione?

Based on its chemical structure and the known solubility of similar hydantoin derivatives, the following solvents are recommended for initial testing:

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High
Polar Protic Ethanol, MethanolModerate to Low
Non-Polar Dichloromethane, ChloroformModerate to High
Aqueous Water, PBSVery Low

Q2: How does pH affect the solubility of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione?

The imidazolidinedione ring contains N-H protons that can be deprotonated under basic conditions. Increasing the pH of an aqueous solution can ionize the molecule, which may lead to an increase in its aqueous solubility. However, the stability of the compound at high pH should be experimentally verified.

Q3: Can I use heat to dissolve the compound?

Gentle heating can be an effective method to increase the solubility of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. However, it is essential to first determine the thermal stability of the compound to avoid degradation. A simple way to assess this is to prepare a solution with heating and monitor its purity over a short period using a suitable analytical method like HPLC.

Q4: Are there any known incompatibilities with common excipients?

While specific excipient compatibility studies for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione are not widely published, it is important to consider potential interactions, especially for formulation development. For instance, some amine-containing compounds have shown incompatibilities with certain disintegrants like croscarmellose sodium. It is always recommended to perform compatibility studies with your specific formulation components.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in DMSO.

Materials:

  • 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (Molecular Weight: 218.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate glassware and pipettes

Procedure:

  • Accurately weigh 2.18 mg of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

  • Transfer the weighed compound to a clean, dry vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

  • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: General Method for Determining Solubility in a New Solvent

This protocol provides a general workflow for experimentally assessing the solubility of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in a solvent for which solubility data is unavailable.

Caption: Workflow for experimental solubility determination.

Procedure:

  • Start by adding a small, known amount of the compound (e.g., 1 mg) to a small, known volume of the test solvent (e.g., 100 µL) in a clear vial.

  • Vortex the mixture thoroughly at room temperature.

  • Observe the solution. If the compound completely dissolves, it is soluble to at least 10 mg/mL. You can then incrementally add more compound until saturation is observed (i.e., solid material remains undissolved after thorough mixing).

  • If the compound does not completely dissolve, incrementally add more solvent until it does.

  • Record the total amount of compound and the final volume of solvent used to achieve complete dissolution to calculate the approximate solubility.

  • For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.

References

  • Benchchem.
  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties.
  • Spectrum Chemical.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • ACS Publications. Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Industrial & Engineering Chemistry Research.
  • Benchchem. How to improve solubility of 5-(4-Hydroxybenzylidene)hydantoin for bioassays.
  • ResearchGate. Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF.
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Stenutz. 3-benzyl-5,5-dimethylimidazolidine-2,4-dione.
  • PubMed. Solubility and partitioning.
  • HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. How to Choose the Right Hydantoin for Industrial Use.
  • Sigma-Aldrich. Complete Solutions for Dissolution Testing.
  • Organic Syntheses Procedure.
  • Sigma-Aldrich. 3-BENZYL-5-BENZYLIDENE-2,4-IMIDAZOLIDINEDIONE AldrichCPR.
  • Chemos GmbH&Co.KG.
  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • Paras Pharma Chem. Product - 5,5 Dimethyl Hydantoin.
  • Benchchem. The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide.
  • NIST. 2,4-Imidazolidinedione, 5,5-dimethyl- - the NIST WebBook.
  • AERU. 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione.
  • Google Patents.
  • ResearchGate. (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
  • Wikipedia. 5,5-Dimethylhydantoin.
  • ChemicalBook. 5,5-Dimethylhydantoin | 77-71-4.
  • precisionFDA. 5,5-DIMETHYLHYDANTOIN.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you require robust, reproducible methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you require robust, reproducible methodologies. This guide provides authoritative workflows, troubleshooting matrices, and FAQs for isolating and purifying 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly referred to as 3-benzyl-5,5-dimethylhydantoin).

Understanding the physicochemical nature of this compound is critical to its purification. The imidazolidinedione (hydantoin) core provides hydrogen-bond acceptor and donor sites (polar), while the benzyl and gem-dimethyl groups impart significant lipophilicity. This amphiphilic nature makes normal-phase silica gel chromatography highly effective when leveraging a balanced binary solvent system.

Standard Operating Procedure: Normal-Phase Silica Gel Purification

This self-validating protocol ensures the complete separation of the target compound from unreacted 5,5-dimethylhydantoin and benzyl halides.

Step 1: Dry Loading Preparation Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or Acetone. Add silica gel (230-400 mesh) equivalent to 3 times the crude mass. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: 3-benzyl-5,5-dimethylhydantoin is a crystalline solid with limited solubility in pure non-polar solvents. Dry loading prevents the compound from precipitating (crashing out) at the column head when exposed to the non-polar initial mobile phase, ensuring a uniform dissolution band.

Step 2: Column Packing and Equilibration Slurry-pack a silica gel column using Hexane. Load the dry silica powder evenly onto the top of the bed. Add a 1 cm protective layer of sea sand to prevent bed disruption during solvent addition.

Step 3: Gradient Elution

  • Wash Phase: Elute with 2 column volumes (CV) of 10% Ethyl Acetate in Hexane. Mechanism: This low-polarity wash flushes out highly lipophilic impurities, such as unreacted benzyl bromide, which lack hydrogen-bonding capabilities.

  • Elution Phase: Step the gradient to 50% Ethyl Acetate in Hexane (1:1 v/v) 1[1]. Mechanism: The increased polarity of the mobile phase disrupts the interactions between the silica silanols and the hydantoin core, selectively eluting the target compound.

Step 4: Fraction Analysis & Isolation Monitor fractions via TLC using UV detection at 254 nm (targeting the UV-active benzyl group). The target compound typically exhibits an Rf of ~0.51 in 1:1 EtOAc/Hexane. Pool the pure fractions and concentrate under reduced pressure to yield 3-benzyl-5,5-dimethylhydantoin as a white solid (mp 101-104 °C) 1[1].

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is paramount for optimizing retention factors (Rf) and peak shape. Below is a summary of field-proven mobile phases for this compound:

Solvent System (v/v)RatioTarget Application & CausalityExpected Rf
Hexane / Ethyl Acetate 1:1Standard Elution: Provides an optimal balance of polarity for eluting the target compound while retaining highly polar impurities 1[1].~0.51
Cyclohexane / Ethyl Acetate 1:1High-Resolution TLC: Cyclohexane reduces the diffusion rate of the solvent front, providing tighter spots for closely eluting lipophilic analogues 2[2].~0.45 - 0.50
Dichloromethane / Acetone 10:1High-Solubility Elution: Acetone acts as a strong H-bond acceptor, sharpening bands and preventing on-column crystallization during scale-up3[3].~0.40
Hexane / Ethyl Acetate 9:1Impurity Wash: Highly non-polar; used strictly to wash out unreacted benzyl halides before target elution.< 0.10

Workflow Logic Diagram

PurificationLogic Crude Crude Mixture (Dry Loaded on Silica) Wash Wash Phase 10% EtOAc/Hexane Crude->Wash Remove non-polars Elute Elution Phase 50% EtOAc/Hexane Wash->Elute Increase polarity TLC TLC Analysis (UV 254 nm) Elute->TLC Decision Rf ~0.51 & Single Spot? TLC->Decision Success Concentrate (Pure White Solid) Decision->Success Yes Fail Co-elution Detected (Optimize Gradient) Decision->Fail No

Workflow logic for the chromatographic purification of 3-benzyl-5,5-dimethylhydantoin.

Troubleshooting & FAQs

Q: Why is my product co-eluting with the starting material (5,5-dimethylhydantoin)? A: 5,5-dimethylhydantoin has unsubstituted N1 and N3 positions, making it highly polar due to strong hydrogen-bonding capabilities. If you use an aggressive isocratic system (e.g., 100% Ethyl Acetate) from the start, both the starting material and the 3-benzyl derivative will elute rapidly with the solvent front. Causality & Solution: The benzyl substitution at N3 removes one hydrogen bond donor, significantly reducing the polarity of 3-benzyl-5,5-dimethylhydantoin compared to the starting material. Implement a step-gradient. Elute the target compound with 30-50% Ethyl Acetate/Hexane 1[1]. The unreacted 5,5-dimethylhydantoin will remain retained on the baseline until flushed with a highly polar solvent.

Q: I observe severe tailing of the 3-benzyl-5,5-dimethylhydantoin band on silica TLC. How can I resolve this during column chromatography? A: Causality: The free N1-H on the imidazolidinedione ring can interact strongly with the acidic silanol groups on the silica gel stationary phase, causing the peak to drag or tail. Solution: Switch to a slightly more polar, hydrogen-bond disrupting solvent system such as Dichloromethane/Acetone (10:1)3[3]. Acetone acts as a strong hydrogen bond acceptor, competing with the silanols and sharpening the elution band.

Q: The compound is crashing out (crystallizing) at the top of the column during loading. What is the best strategy? A: Causality: 3-benzyl-5,5-dimethylhydantoin is a crystalline solid with poor solubility in 100% hexane. If loaded as a concentrated liquid solution in a polar solvent (like DCM) that rapidly diffuses into the hexane-equilibrated column, the compound will immediately precipitate, ruining the separation bands. Solution: Utilize the dry loading technique described in the SOP. By pre-adsorbing the compound onto silica gel, you ensure a self-validating, uniform dissolution as the mobile phase gradually passes through the solid support.

Q: Can I use reverse-phase (RP-HPLC) for this purification? A: Yes. Causality: The benzyl group provides sufficient hydrophobic character for retention on a C18 stationary phase. Solution: Use a gradient of Water/Acetonitrile. Start at 10% Acetonitrile and ramp to 70% over 20 minutes. The target compound will elute cleanly and can be monitored at 210 nm or 254 nm. Ensure the aqueous phase is slightly buffered (e.g., 0.1% Formic Acid) to maintain the N1 protonation state and ensure a sharp peak shape.

References

  • Google Patents. "CA2096395A1 - N-iodopropargyl hydantoin compounds, compositions, preparation, and use as antimicrobial agents.
  • PMC (nih.gov). "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis.
  • MDPI. "Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.

Sources

Optimization

common problems in 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione experiments

[label="3-Benzyl-5, 5-dimethyl-\n2, 4-imidazolidinedione\n(FinalizingDataPresentation I'mnowintegratingtheDOTdiagramsintothedocument.Iammeticulouslycheckingthesizeconstraintsforthediagrams, whichincludeamaximumwidthof760...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Benzyl-5, 5-dimethyl-\n2, 4-imidazolidinedione\n(FinalizingDataPresentation I'mnowintegratingtheDOTdiagramsintothedocument.Iammeticulouslycheckingthesizeconstraintsforthediagrams, whichincludeamaximumwidthof760pixels.Iamalsomakingsurethatthediagramshaveappropriatecolorcontrast, sothattheyremainvisuallyaccessible.Iamfinalizingthetablesanddiagrams, andensuringtheyareofhighquality, andwillbeeasilyunderstood.IntegratingDiagrams&Data I'mcurrentlyfocusedonthefinaltouches, specificallyintegratingalldiagramsandtables.I'mensuringthedatatablesarecompletewithphysicochemicalpropertiesandpharmacologicaldata, andthatalldiagramelementsadheretosizeconstraintsandcolorpalette.ThisincludesthesynthesisworkflowandtheMsr(A)effluxpumpinhibitionmechanism.Iamalsoworkingonlinkingthedataanddiagramsinthedocument'sflow.DevelopingtheTone Iamnowfocusingonrefiningthetoneofthetechnicaldocumenttomatchmyaudience.IammakingsurethetechnicaldocumentisprofessionalandinthestyleofanSeniorApplicationScientist.Iamtakingcaretoclearlyexplaintherationalebehindeachstepandmethodology, sothatitiscomprehensiveandclearlyunderstandable.Forexample, IhavechosentouseTEBA, becauseitsignificantlyimprovestheregioselectivityandyieldoftheN3-alkylation.IammakingsuretoexplaintheroleofEthidiumBromide(EtBr)inrelationtotheMsr(A)effluxpump.#TechnicalSupportCenter:3-Benzyl-5, 5-dimethyl-2, 4-imidazolidinedione(3-Benzyl-5, 5-dimethylhydantoin)WelcometotheTechnicalSupportCenter.AsaSeniorApplicationScientist, IhavecompiledthiscomprehensivetroubleshootingguideandFAQtoassistresearchers, medicinalchemists, anddrugdevelopmentprofessionalsworkingwith3-benzyl-5, 5-dimethyl-2, 4-imidazolidinedione (CAS:34657-68-6).Thishydantoinderivativeisahighlyprivilegedscaffoldinmedicinalchemistry, frequentlyutilizedinthedevelopmentofanticonvulsants, anticanceragents, andnoveleffluxpumpinhibitors(EPIs)targetingantimicrobialresistance[1.13]. Below, you will find field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guides & FAQs

Section A: Synthesis & Purification

Q1: During the benzylation of 5,5-dimethylhydantoin, my LC/MS shows a mixture of N3-alkylated, N1-alkylated, and N1,N3-dialkylated products. How can I ensure strict N3-regioselectivity? Causality & Solution: The hydantoin ring possesses two distinct nitrogen atoms with different acidities. The N3 proton, flanked by two electron-withdrawing carbonyl groups, is significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~11–12)[1]. To achieve strict N3-regioselectivity, you must exploit this thermodynamic difference.

  • Action: Avoid strong bases (like NaH) which will deprotonate both nitrogens. Instead, use exactly 1.0 equivalent of a mild base (e.g., anhydrous K2​CO3​ ) and 1.0 equivalent of benzyl chloride. Crucially, add a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA). TEBA facilitates the transfer of the carbonate ion into the organic phase (acetone), ensuring a controlled, mild deprotonation exclusively at the N3 position[2][3].

Q2: My isolated 3-benzyl-5,5-dimethylhydantoin is presenting as a sticky oil rather than a crystalline solid. How do I induce proper crystallization? Causality & Solution: Hydantoin derivatives often trap organic solvents (especially acetone or DMF) within their lattice, preventing crystallization and forming an amorphous oil.

  • Action: After evaporating the reaction solvent, perform a biphasic extraction using dichloromethane (DCM) and water to remove inorganic salts and residual phase-transfer catalyst. Dry the organic layer over Na2​SO4​ , evaporate to dryness, and recrystallize specifically from a mixture of DCM and petroleum ether (1:9 ratio). The non-polar petroleum ether forces the polar hydantoin core to self-assemble and crystallize[3].

Section B: Biological & Pharmacological Assays

Q3: When testing my 3-benzyl-5,5-dimethylhydantoin derivatives in the Ethidium Bromide (EtBr) accumulation assay for Msr(A) efflux pump inhibition, the compounds precipitate in the bacterial broth. How do I resolve this? Causality & Solution: The addition of the hydrophobic benzyl group significantly decreases the aqueous solubility of the 5,5-dimethylhydantoin scaffold. When injected directly into Mueller-Hinton broth or PBS, the compound crashes out, leading to false-negative EPI activity.

  • Action: Prepare a concentrated stock solution in 100% DMSO. When spiking the assay, ensure the final concentration of DMSO in the bacterial suspension does not exceed 1% (v/v). At this concentration, DMSO maintains compound solubility without disrupting the Staphylococcus epidermidis cell membrane, which would otherwise artificially inflate EtBr accumulation[2].

Q4: How can I definitively prove that my hydantoin derivative is inhibiting the Msr(A) efflux pump, rather than just killing the bacteria? Causality & Solution: Dead cells cannot efflux EtBr, leading to passive accumulation and a false-positive EPI signal. A self-validating assay must decouple antibacterial toxicity from efflux pump inhibition.

  • Action: First, determine the Minimum Inhibitory Concentration (MIC) of your compound. Perform the EtBr accumulation assay using a sub-lethal concentration—strictly at ¼ or ½ of the MIC. Furthermore, run the assay in parallel using an Msr(A)-overexpressing strain (e.g., S. epidermidis K/14/1345) and an Msr(A)-deficient strain (e.g., ATCC 12228). A true Msr(A) inhibitor will only cause a statistically significant increase in fluorescence in the overexpressing strain[2].

Part 2: Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

This self-validating protocol utilizes thermodynamic control to ensure exclusive N3-alkylation[2][3].

  • Preparation: In a round-bottom flask, dissolve 5,5-dimethylhydantoin (1.0 eq, e.g., 5.0 g) in 50 mL of anhydrous acetone.

  • Catalysis & Basification: Add anhydrous K2​CO3​ (1.0 eq) and the phase-transfer catalyst TEBA (0.1 eq). Stir at room temperature for 15 minutes to initiate N3 deprotonation.

  • Alkylation: Dropwise, add benzyl chloride (1.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4 hours. Validation step: Monitor via TLC (DCM/MeOH 95:5); the starting material spot should completely disappear.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in DCM (50 mL) and wash with distilled water (2 × 20 mL) to remove residual TEBA. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Evaporate the DCM and recrystallize the crude solid from DCM/petroleum ether (1:9) to yield white crystals of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (Yield: ~80-92%)[3].

Synthesis Step1 5,5-dimethylhydantoin (Starting Material) Step2 Add Benzyl Chloride (1 eq) + K2CO3 + TEBA Step1->Step2 Step3 Reflux in Acetone (4 hours) Step2->Step3 Step4 Cool & Filter Remove Inorganic Salts Step3->Step4 Step5 Evaporate Solvent & Extract (DCM/Water) Step4->Step5 Step6 Recrystallize (DCM/Petroleum Ether) Step5->Step6 Product 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione (Yield: ~80-92%) Step6->Product

Caption: Workflow for the regioselective N3-benzylation of 5,5-dimethylhydantoin.

Protocol 2: Ethidium Bromide Accumulation Assay (Efflux Pump Inhibition)

This protocol measures the ability of the hydantoin derivative to block the Msr(A) efflux pump, restoring intracellular antibiotic concentrations[2].

  • Bacterial Preparation: Grow S. epidermidis K/14/1345 (Msr(A) overexpressed) overnight in Tryptic Soy Broth (TSB). Centrifuge and wash the pellet twice with PBS (pH 7.4).

  • OD Adjustment: Resuspend the pellet in PBS and adjust the optical density ( OD600​ ) to 0.2.

  • Compound Dosing: Aliquot 190 µL of the bacterial suspension into a 96-well black microtiter plate. Add 10 µL of the hydantoin derivative (pre-dissolved in DMSO/PBS) to achieve a final concentration of ¼ MIC.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the Msr(A) pump.

  • EtBr Addition: Add Ethidium Bromide to a final concentration of 1 µg/mL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence spectrophotometer (Excitation: 530 nm, Emission: 600 nm). Record fluorescence every minute for 30 minutes. Validation: A successful EPI will show a rapid, sustained upward curve in fluorescence compared to the vehicle control.

MOA Compound 3-Benzyl-5,5-dimethylhydantoin Derivative Pump Msr(A) Efflux Pump (S. epidermidis) Compound->Pump Binds & Inhibits EtBr Ethidium Bromide (EtBr) Accumulation Pump->EtBr Prevents Efflux Macrolide Macrolide Antibiotics (e.g., Erythromycin) Pump->Macrolide Prevents Efflux Fluorescence Increased Fluorescence (Signal Detection) EtBr->Fluorescence Intercalates DNA Efficacy Restored Antibacterial Efficacy Macrolide->Efficacy Intracellular Action

Caption: Mechanism of Msr(A) efflux pump inhibition by hydantoin derivatives restoring antibiotic efficacy.

Part 3: Quantitative Data

Table 1: Physicochemical Properties & Pharmacological Parameters

ParameterValue / Description
Chemical Name 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione
CAS Number 34657-68-6
Molecular Formula C12​H14​N2​O2​
N3 pKa (Approximate) ~8.5[1]
N1 pKa (Approximate) ~11.0 - 12.0[1]
Typical Synthesis Yield 80% - 92% (via N3-alkylation)[3]
Primary Biological Target Msr(A) Efflux Pump (Staphylococcus epidermidis)[2]
Assay Validation Metric EtBr Fluorescence (Excitation 530 nm / Emission 600 nm)[2]

References

  • Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 25(17), 3788 (2020). 2

  • Tzvetkov, N. T., et al. "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold." Beilstein Journal of Organic Chemistry, 8, 1564-1573 (2012). 3

  • BenchChem Technical Support Team. "The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide." BenchChem (2025). 4

  • Agarwal, A., et al. "Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account." Synlett (2021). 1

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the Application Support Center for hydantoin derivative synthesis. 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (also known as 3-benzyl-5,5-dimethylhydantoin) is a critical intermediate in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for hydantoin derivative synthesis. 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (also known as 3-benzyl-5,5-dimethylhydantoin) is a critical intermediate in drug development. Because the hydantoin scaffold contains two nucleophilic nitrogen atoms (N1 and N3), achieving high regioselectivity during benzylation is a common bottleneck.

This guide provides mechanistic insights, validated troubleshooting workflows, and self-validating protocols to ensure scalable, high-yield N3-benzylation.

Mechanistic Rationale & Decision Workflow

The core challenge in hydantoin alkylation is differentiating between the N1 and N3 positions. The N3 position is flanked by two electron-withdrawing carbonyl groups, making it significantly more acidic (pKa ~8.5) than the N1 position (pKa ~11.5), which is adjacent to the sterically hindering 5,5-dimethyl group.

HydantoinWorkflow Start 5,5-Dimethylhydantoin N3 (pKa ~8.5) | N1 (pKa ~11.5) Cond1 Weak Base (K2CO3, 1.1 eq) Solvent: DMF or Acetone Start->Cond1 Cond2 Strong Base (NaH, >2.0 eq) Solvent: DMF Start->Cond2 Cond3 Phase Transfer Catalysis KOH (aq) / TBAB / Toluene Start->Cond3 Int1 N3-Monoanion (Thermodynamically Stable) Cond1->Int1 Selective deprotonation Int2 N1,N3-Dianion (N1 is more nucleophilic) Cond2->Int2 Double deprotonation Cond3->Int1 Interfacial deprotonation Prod1 3-Benzyl-5,5-dimethylhydantoin (Target: >90% Yield) Int1->Prod1 + Benzyl Halide (SN2) Prod2 1,3-Dibenzyl-5,5-dimethylhydantoin (Over-alkylation Byproduct) Int2->Prod2 + Excess Benzyl Halide

Regioselective workflow for N3 vs N1 alkylation of 5,5-dimethylhydantoin based on pKa.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing a mixture of N1-benzyl and N3-benzyl regioisomers? A: You are likely using a base that is too strong (e.g., NaH, KOtBu) or an excessive stoichiometric amount of base. Strong bases deprotonate both nitrogens to form an N1,N3-dianion. Under dianionic conditions, alkylation is kinetically driven toward the more nucleophilic N1 position . To strictly isolate the N3-benzyl derivative, restrict your base to 1.0–1.1 equivalents of a mild base like K₂CO₃, which selectively forms the N3-monoanion .

Q: My reaction stalls at 50% conversion. How can I drive it to completion without causing over-alkylation? A: Incomplete conversion in K₂CO₃/DMF systems is usually a mass-transfer issue. K₂CO₃ is insoluble in DMF, meaning deprotonation is a heterogeneous process. If your stirring rate is too low or your K₂CO₃ particle size is too large, the generation of the N3-monoanion becomes the rate-limiting step. Troubleshooting Action: Use finely milled (powdered) anhydrous K₂CO₃ and increase the stirring rate to ≥600 rpm. Elevating the temperature to 60 °C increases the collision frequency without providing enough thermal energy to overcome the pKa barrier for N1 deprotonation .

Q: Is there a more scalable, solvent-friendly alternative to DMF for this benzylation? A: Yes. Phase-Transfer Catalysis (PTC) is a highly efficient, scalable, and environmentally friendly alternative. By using a biphasic system of Toluene and 50% w/w aqueous KOH, supplemented with 2 mol% tetrabutylammonium bromide (TBAB), you can achieve >90% yield of the N3-alkylated product at room temperature [[1]]([Link]). The lipophilic TBAB transports the hydantoin monoanion into the organic phase where it rapidly reacts with benzyl bromide, preventing electrophile degradation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between base selection, solvent, and the resulting regioselectivity during the benzylation of 5,5-dimethylhydantoin.

Reaction ConditionBase (Equiv)SolventTemp (°C)N3-Alkylation Yield (%)N1,N3-Dialkylation Yield (%)
Mild Base (Optimal) K₂CO₃ (1.1)DMF6092% < 1%
Phase-Transfer (PTC) KOH (aq)Toluene2590% 4%
Weak Organic Base TEA (1.5)DCM4045% (Incomplete)0%
Strong Base (Kinetic) NaH (2.5)DMF25< 5%89%

Validated Experimental Protocol: Highly Regioselective N3-Benzylation

This standard operating procedure (SOP) is designed as a self-validating system . By strictly limiting the electrophile stoichiometry and utilizing an aqueous quench, the protocol inherently prevents over-alkylation and utilizes the product's hydrophobicity as a built-in purification step.

Reagents:

  • 5,5-Dimethylhydantoin: 1.0 equiv (12.8 g, 100 mmol)

  • Benzyl bromide: 1.05 equiv (18.0 g, 105 mmol)

  • Potassium carbonate (anhydrous, finely powdered): 1.1 equiv (15.2 g, 110 mmol)

  • Anhydrous DMF: 200 mL

Step-by-Step Methodology:

  • System Preparation: Purge an oven-dried 500 mL round-bottom flask with nitrogen. Add the 5,5-dimethylhydantoin and anhydrous DMF. Begin vigorous magnetic stirring (≥ 600 rpm).

  • Heterogeneous Deprotonation: Add the finely powdered K₂CO₃ in one portion.

    • Causality: The suspension must be stirred for 15 minutes prior to electrophile addition to allow the thermodynamic equilibrium to favor the N3-monoanion. Powdered K₂CO₃ maximizes the surface area for this solid-liquid interaction.

  • Electrophile Addition: Add benzyl bromide dropwise over 10 minutes via a syringe.

    • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, mitigating the risk of N1,N3-dialkylation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 5 hours. Monitor via TLC (Hexane:EtOAc 1:1, UV detection).

  • Aqueous Quench & Precipitation (Self-Validation Step): Cool the mixture to room temperature. Slowly pour the reaction into 600 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The target 3-benzyl-5,5-dimethylhydantoin is highly hydrophobic compared to the starting material. It will crash out as a crystalline white solid, while unreacted K₂CO₃, DMF, and any trace unreacted hydantoin remain dissolved in the aqueous phase.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 50 mL) and cold heptane (1 × 50 mL).

    • Causality: The heptane wash removes any trace unreacted benzyl bromide without dissolving the target product.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours. Expected yield: 88–92% .

References

  • Chung, et al. "Synthesis of new 5-benzylidene-hydantoin esters." Semantic Scholar, 2018.

  • Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 2020, 25(17), 3788.

  • Tzvetkov, N. T., et al. "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold." Beilstein Journal of Organic Chemistry, 2012, 8, 1543-1549.

  • Chassaing, C., et al. "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au, 2022, 2, 2, 128-133.

Sources

Optimization

stability of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in solution

Technical Support Center: Stability & Handling of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Welcome to the Technical Support Center for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6). This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the Technical Support Center for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6). This compound is a highly substituted hydantoin derivative, frequently utilized in medicinal chemistry as a scaffold for synthesizing efflux pump inhibitors, such as Msr(A) modulators in Staphylococcus epidermidis [1]. Due to its specific structural features—a hydrophobic benzyl group at N3 and gem-dimethyl groups at C5—researchers often encounter challenges related to aqueous solubility and pH-dependent chemical stability [3].

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental data.

Part 1: Physicochemical Profile & Stability Metrics

To successfully formulate and test this compound, it is critical to understand its quantitative baseline parameters.

Table 1: Physicochemical Properties and Experimental Implications

Parameter Value / Metric Experimental Implication
Molecular Formula C₁₂H₁₄N₂O₂ High lipophilicity dictates the need for organic stock solvents.
Molecular Weight 218.25 g/mol Required for precise molarity calculations in biological assays.
Aqueous Solubility < 1 mg/mL (Estimated) Prone to rapid precipitation in unbuffered water or low-organic media.
Primary Degradation Alkaline Hydrolysis Hydantoin ring opens at pH > 8.0, yielding inactive byproducts.
Recommended Solvent 100% Anhydrous DMSO Requires a step-down dilution strategy for biological assays.

| Storage Conditions | -20°C (Stock solutions) | Minimizes thermal degradation and prevents ambient moisture hydrolysis. |

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing sudden precipitation when diluting my 10 mM DMSO stock into my biological assay buffer (pH 7.4). How can I prevent this "crashing out"? A1: This is a classic hydrophobic collapse. The combination of the N3-benzyl group and C5-dimethyl substitution significantly reduces the compound's hydration capacity[1]. When introduced rapidly into an aqueous environment, the local concentration of water spikes, causing the compound to nucleate and precipitate before it can disperse.

  • Causality & Solution: Instead of a direct 1:1000 dilution, employ a "step-down" dilution strategy. Pre-dilute your DMSO stock with a transitional solvent mixture (e.g., 10% Tween-80 or PEG-400 in water) before introducing it to the final assay buffer. Always add the compound to the buffer while vortexing, never the buffer to the compound.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm; a reading >0.05 indicates light scattering from invisible micro-precipitates.

Q2: My prolonged in vitro assays (over 48 hours) are showing a loss of compound efficacy. Is the compound degrading, and how can I verify this? A2: If your assay buffer is slightly basic (pH > 7.5) or if the biological system generates basic byproducts (like ammonia), the hydantoin ring is actively undergoing alkaline hydrolysis[2].

  • Causality & Solution: The hydroxide ion (OH⁻) attacks the un-ionized hydantoin substrate at the C4 carbonyl, forming a tetrahedral intermediate. The rate-limiting breakdown of this intermediate cleaves the N3-C4 bond, yielding an inactive N-benzyl-hydantoic acid derivative [2]. Maintain assay pH strictly at or slightly below 7.4 using strong buffering agents like HEPES.

  • Self-Validation: Run a parallel control of your compound in the assay buffer without biological agents. Analyze the control via HPLC-UV at 0, 24, and 48 hours. If the parent peak diminishes while a more polar peak appears, hydrolysis is confirmed.

Q3: Does light exposure affect the stability of 3-benzyl-5,5-dimethylhydantoin in solution? A3: While hydantoins themselves are not highly photo-reactive, the benzyl moiety can undergo slow photo-oxidation under intense UV light [3].

  • Causality & Solution: UV photons can generate reactive oxygen species in aerated solvents, leading to radical attack on the benzylic carbon. Always store stock solutions in amber glass vials and minimize exposure to direct light during benchwork.

Part 3: Mechanistic & Workflow Visualizations

AlkalineHydrolysis A 3-Benzyl-5,5-dimethylhydantoin (Intact Active Scaffold) B Nucleophilic Attack (OH⁻ at C4 Carbonyl) A->B pH > 8.0 [OH⁻] increase C Tetrahedral Intermediate (High Energy State) B->C Rapid addition D N3-C4 Bond Cleavage (Rate-Limiting Step) C->D Base-catalyzed breakdown E 2-(3-Benzylureido)-2-methylpropanoic Acid (Inactive Hydantoic Acid) D->E Ring opening

Fig 1: Base-catalyzed alkaline hydrolysis pathway of 3-benzyl-5,5-dimethylhydantoin.

ExperimentalWorkflow S1 Prepare 10 mM DMSO Stock S2 Dilute 1:100 in pH 6.5, 7.4, 8.5 Buffers S1->S2 S3 Incubate at 37°C (t=0 to 48h) S2->S3 S4 Extract Aliquots & Quench with 0.1% TFA S3->S4 Self-Validation (Halts Hydrolysis) S5 HPLC-UV Analysis (210 nm & 254 nm) S4->S5

Fig 2: Forced degradation and stability profiling workflow for hydantoin derivatives.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological evaluation.

  • Weighing : Accurately weigh 2.18 mg of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione using an analytical microbalance.

  • Primary Dissolution : Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Causality: Using strictly anhydrous DMSO prevents premature hydrolysis that ambient moisture can trigger over time [3].

  • Homogenization : Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes until visually clear.

  • Validation (Self-Validating Step) : Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the compound has not fully dissolved; add 10% more solvent and repeat step 3.

  • Storage : Aliquot into 50 µL volumes in amber microcentrifuge tubes. Purge the headspace with argon gas before sealing to displace oxygen and moisture. Store immediately at -20°C.

Protocol 2: Forced Degradation & Stability Profiling Assay (HPLC-UV)

Objective: Quantify the half-life of the compound under assay-specific pH conditions to ensure data reliability.

  • Buffer Preparation : Prepare three 50 mM phosphate buffers adjusted to pH 6.5, 7.4, and 8.5.

  • Spiking : Dilute the 10 mM DMSO stock 1:100 into each buffer to achieve a 100 µM final concentration (1% DMSO final).

  • Incubation : Incubate the samples in a thermoshaker at 37°C (simulating physiological/assay conditions).

  • Sampling : At t = 0, 2, 4, 8, 24, and 48 hours, extract a 50 µL aliquot from each buffer.

  • Quenching (Self-Validating Step) : Immediately add 50 µL of ice-cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile to each aliquot.

    • Causality: The acid neutralizes the basic pH, instantly halting the base-catalyzed hydrolysis [2]. This ensures the HPLC reading accurately reflects the exact time point of extraction without degradation continuing in the autosampler queue.

  • Analysis : Inject 10 µL onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 210 nm and 254 nm. Calculate the area under the curve (AUC) for the parent peak to determine the exact degradation kinetics.

References

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Molecules.
  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2.
  • Enhancing the solubility and stability of Hydantocidin formul
Troubleshooting

side reactions in the synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the Technical Support Center for the synthesis of hydantoin derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the regioselective benzylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of hydantoin derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the regioselective benzylation of 5,5-dimethyl-2,4-imidazolidinedione (5,5-dimethylhydantoin or DMH) to form 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione, a critical intermediate in the synthesis of modern efflux pump inhibitors and anticonvulsants[1].

Mechanistic Grounding: The "Why" Behind Regioselectivity

To master the synthesis of 3-benzyl-5,5-dimethylhydantoin, one must first understand the thermodynamic landscape of the hydantoin ring. The core challenge lies in differentiating the two nitrogen atoms:

  • N3 (Imide-like): Flanked by two highly electron-withdrawing carbonyl groups (C2 and C4), the N3 proton is relatively acidic, with a calculated and experimentally verified pKa of approximately 9.1 to 9.3[2][3].

  • N1 (Amide-like): Adjacent to only one carbonyl group (C2) and an sp3 hybridized carbon (C5), the N1 proton is significantly less acidic, exhibiting a pKa of approximately 11.0[2].

Because of this ~2-log difference in acidity, under mild basic conditions, deprotonation occurs almost exclusively at the N3 position[4]. However, the N1 nitrogen is inherently more nucleophilic once deprotonated[3]. If the base is too strong, or if the electrophile is present in excess, the reaction rapidly escapes thermodynamic control, leading to severe side reactions such as N1,N3-dibenzylation or hydrolytic ring opening[5].

Pathway DMH 5,5-Dimethylhydantoin (N3 pKa ~9.2, N1 pKa ~11) Base Base Addition (Deprotonation) DMH->Base N3_anion N3-Anion (Major) Base->N3_anion Mild Base (K2CO3) N1_anion N1-Anion (Minor) Base->N1_anion Strong Base (tBuOK/NaH) Side2 Hydantoic Acid Derivative (Ring Opening) Base->Side2 Aqueous NaOH / Heat Product 3-Benzyl-5,5-dimethylhydantoin (Desired Product) N3_anion->Product BnCl / DMF Side1 1,3-Dibenzyl-5,5-dimethylhydantoin (Over-alkylation) N1_anion->Side1 BnCl Product->Side1 Excess Base & BnCl

Reaction pathway and side reactions in the benzylation of 5,5-dimethylhydantoin.

Troubleshooting Guide: Resolving Common Side Reactions

Q1: My LC-MS shows a massive peak corresponding to the dibenzylated mass (M+H for 1,3-dibenzyl-5,5-dimethylhydantoin). How do I stop this over-alkylation? A: This is the most common side reaction. Once the N3 position is benzylated, the remaining N1 proton becomes the sole acidic site. If you are using a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK), you will force N1 deprotonation, leading to rapid dibenzylation[4][5]. Resolution: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃). Furthermore, strictly limit your benzyl chloride stoichiometry to 1.00 – 1.05 equivalents.

Q2: The reaction is stalling at 40% conversion. I recover mostly unreacted 5,5-dimethylhydantoin. Should I add more base? A: Do not add more base, as this will trigger the dibenzylation described above. The stall is likely kinetic. Benzyl chloride is significantly less reactive than benzyl bromide[5]. Resolution: Instead of increasing the equivalents of reagents, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv). This initiates an in-situ Finkelstein reaction, temporarily converting benzyl chloride into the highly reactive benzyl iodide, driving the reaction to completion without requiring harsh conditions.

Q3: My product is highly water-soluble, and the IR spectrum is missing the characteristic hydantoin imide carbonyl stretches (~1770 and 1700 cm⁻¹). What happened? A: Your hydantoin ring has hydrolyzed. Hydantoins are susceptible to base-catalyzed ring opening, forming hydantoic acid derivatives. This occurs when aqueous strong bases (like NaOH or KOH) are used at elevated temperatures. Resolution: Maintain strictly anhydrous conditions. Ensure your DMF is dry and your K₂CO₃ is oven-dried prior to use.

Workflow Start Analyze Crude by LC-MS/NMR Q1 Is N1,N3-dibenzyl present? Start->Q1 A1 Reduce BnCl equivalents or use milder base Q1->A1 Yes Q2 Is unreacted DMH present? Q1->Q2 No A2 Increase temp to 80°C or add KI catalyst Q2->A2 Yes Q3 Is ring-opened product seen? Q2->Q3 No A3 Avoid aqueous strong bases Strict anhydrous conditions Q3->A3 Yes

Diagnostic workflow for identifying and resolving hydantoin benzylation side reactions.

Quantitative Data: Reaction Condition Matrix

To illustrate the causality of reagent selection on regioselectivity, the following table summarizes the expected outcomes based on established hydantoin alkylation parameters[4][5]:

BaseSolventElectrophileEquivalentsTemp (°C)Major OutcomeYield Profile
K₂CO₃ (anhydrous) DMFBenzyl Chloride1.0580Selective N3-benzylation >85% (Desired)
tBuOK / KHMDS THFBenzyl Bromide1.0525N1-benzylation ~75% (Side Reaction)
NaH DMFBenzyl Chloride2.5025N1,N3-dibenzylation >90% (Over-alkylation)
NaOH (aq) Water/EtOHBenzyl Chloride1.50100Hydantoic acid N/A (Ring Opening)

Self-Validating Protocol: Selective N3-Benzylation

This methodology is designed as a self-validating system. The success of the regioselective synthesis is physically confirmed during the workup phase based on differential solubility.

Step 1: Thermodynamic Deprotonation Charge a flame-dried, argon-flushed round-bottom flask with 5,5-dimethylhydantoin (1.0 equiv) and anhydrous K₂CO₃ (1.2 equiv). Add anhydrous DMF (10 mL/g of substrate). Stir the suspension at room temperature for 30 minutes. Causality: K₂CO₃ is strong enough to deprotonate N3 (pKa ~9.2) but not N1 (pKa ~11). Pre-stirring ensures complete formation of the N3-potassium salt before the electrophile is introduced, preventing localized concentration gradients that lead to dialkylation.

Step 2: Catalyzed Electrophilic Addition Add Benzyl chloride (1.05 equiv) dropwise to the stirring mixture. Immediately follow with Potassium Iodide (KI, 0.1 equiv). Causality: KI triggers an in-situ Finkelstein reaction, generating the highly reactive benzyl iodide intermediate. This accelerates the reaction kinetics, allowing you to achieve full conversion without resorting to harsher bases or excessive heat.

Step 3: Thermal Activation Heat the reaction mixture to 80 °C for 4 to 6 hours. Monitor the reaction progress via TLC (EtOAc/Hexane 1:1).

Step 4: Self-Validating Workup Cool the reaction to room temperature. Pour the mixture slowly into vigorously stirred, ice-cold distilled water (30 mL/g of DMF used). Causality & Validation: 3-benzyl-5,5-dimethylhydantoin is highly insoluble in cold water and will immediately precipitate as a clean, white solid. Unreacted 5,5-dimethylhydantoin and inorganic salts are highly water-soluble and remain in the aqueous phase. Validation Check: If a sticky, immiscible oil forms instead of a solid precipitate, it is a direct visual confirmation that you have formed the highly lipophilic N1,N3-dibenzylated side product.

Step 5: Isolation Collect the white precipitate by vacuum filtration. Wash the filter cake with additional cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove any residual benzyl chloride. Dry under vacuum at 45 °C overnight.

Frequently Asked Questions (FAQs)

Q: Can I use phase-transfer catalysis (PTC) for this reaction to avoid using DMF? A: While PTC (e.g., using TBAB and NaOH in a biphasic system) is highly efficient for general alkylations, it is not recommended for selective N3-alkylation of hydantoins. The high effective basicity of the organic-soluble hydroxide ion pair often promotes rapid N1,N3-dialkylation and increases the risk of hydrolytic ring opening[5].

Q: How do I analytically distinguish between N1-benzyl and N3-benzyl regioisomers if I suspect a mixture? A: 13C NMR combined with 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive analytical method. The benzylic CH₂ protons of the N3-benzyl isomer will show strong HMBC correlations to both the C2 and C4 carbonyl carbons. Conversely, the benzylic CH₂ protons of the N1-benzyl isomer will correlate to the C2 carbonyl and the C5 quaternary carbon, but not the C4 carbonyl[3].

References

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. MDPI.[Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed / Chem Pharm Bull.[Link]

  • Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin. Schlegel Group / Wayne State University.[Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. Here, we provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and pilot-plant production. Our focus is on providing practical, experience-driven insights to ensure a robust, scalable, and reproducible synthetic process.

I. Synthesis Overview & Workflow

The synthesis of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is typically achieved in a two-step process. The first step involves the formation of the hydantoin ring system through the Bucherer-Bergs reaction of acetone. The resulting 5,5-dimethylhydantoin is then selectively N-benzylated at the N-3 position.

Synthesis_Workflow Start Starting Materials: Acetone, KCN, (NH4)2CO3 Step1 Step 1: Bucherer-Bergs Reaction Start->Step1 Intermediate 5,5-Dimethylhydantoin Step1->Intermediate Step2 Step 2: N-Benzylation Intermediate->Step2 Product 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Step2->Product Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Overall synthetic workflow for 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

The purity of the 5,5-dimethylhydantoin intermediate from the Bucherer-Bergs reaction is paramount. Impurities from this stage can significantly impact the yield and purity of the final N-benzylated product.[1]

Q2: What are the common challenges in scaling up the Bucherer-Bergs reaction?

When scaling up, challenges include managing the exothermicity of the reaction, ensuring efficient mixing of the multiphasic system, and handling the volatile and toxic nature of ammonia and cyanide.[2] Continuous flow reactors can offer better control over these parameters for larger-scale synthesis.[3]

Q3: Why is N-benzylation sometimes slow or incomplete?

Incomplete deprotonation of the 5,5-dimethylhydantoin is a common reason. The choice of a sufficiently strong base and an appropriate solvent is crucial for generating the reactive hydantoin anion.[2]

Q4: Can C-alkylation occur during the benzylation step?

While N-alkylation is generally favored for hydantoins, the possibility of C-alkylation at the C-5 position exists, particularly if there are activating groups or under specific reaction conditions. However, for 5,5-disubstituted hydantoins like 5,5-dimethylhydantoin, N-alkylation is the predominant pathway.

Q5: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione. Ethanol or ethanol-water mixtures are often suitable solvents.[4][5]

III. Troubleshooting Guides

Step 1: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This multicomponent reaction involves the condensation of acetone, a cyanide source (like KCN or NaCN), and ammonium carbonate.[4][6]

Problem 1: Low or No Yield of 5,5-Dimethylhydantoin

Troubleshooting_Step1 Start Low/No Yield in Step 1 Q1 Are reagents fresh and of high quality? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Use fresh (NH4)2CO3. Verify KCN/NaCN purity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the pH of the reaction mixture correct? A2_Yes->Q3 Sol2 Maintain reflux at 80-100°C. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the work-up procedure correct? A3_Yes->Q4 Sol3 Maintain pH between 8-9. A3_No->Sol3 A4_No No Q4->A4_No No Sol4 Ensure complete acidification to precipitate the product. A4_No->Sol4

Caption: Troubleshooting workflow for low yield in the Bucherer-Bergs reaction.

  • Potential Cause: Degradation of ammonium carbonate.

    • Solution: Use fresh, finely ground ammonium carbonate. Over time, it can decompose, leading to an insufficient supply of ammonia and carbon dioxide.

  • Potential Cause: Incorrect pH.

    • Solution: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[4] Strongly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the formation of the cyanohydrin intermediate.

  • Potential Cause: Suboptimal temperature.

    • Solution: The reaction typically requires heating to reflux (around 80-100°C in an aqueous ethanol solution) to proceed efficiently.[4]

  • Potential Cause: Inefficient mixing.

    • Solution: On a larger scale, ensure vigorous mechanical stirring to facilitate the interaction between the immiscible phases.

  • Potential Cause: Incomplete precipitation during work-up.

    • Solution: After the reaction, acidification with a strong acid (e.g., HCl) is necessary to precipitate the 5,5-dimethylhydantoin. Ensure the pH is sufficiently low to cause complete precipitation.

Problem 2: Product is difficult to purify.

  • Potential Cause: Co-precipitation of unreacted starting materials or side products.

    • Solution: Recrystallization from water or an ethanol-water mixture is usually effective. If the product is still impure, consider a hot filtration step to remove any insoluble impurities before allowing the solution to cool and crystallize.[5][7]

Step 2: N-Benzylation of 5,5-Dimethylhydantoin

This step involves the deprotonation of the N-3 proton of 5,5-dimethylhydantoin followed by nucleophilic attack on a benzyl halide.

Problem 1: Low Yield of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

  • Potential Cause: Incomplete deprotonation of 5,5-dimethylhydantoin.

    • Solution: Ensure a sufficiently strong base is used. Potassium carbonate (K₂CO₃) is a common and effective choice. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone can facilitate the reaction.[1][8]

  • Potential Cause: Poor quality of the benzylating agent.

    • Solution: Use freshly distilled or high-purity benzyl chloride or benzyl bromide. Impurities can lead to side reactions.

  • Potential Cause: Presence of moisture.

    • Solution: The reaction should be carried out under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base and the hydantoin anion.[2]

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: While some N-alkylations proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature and time.[1]

Problem 2: Formation of Side Products

  • Potential Cause: Over-alkylation (N-1 benzylation).

    • Solution: While N-3 benzylation is generally favored due to the higher acidity of the N-3 proton, prolonged reaction times or the use of a very strong base could lead to some N-1 benzylation. Use stoichiometric amounts of the base and benzylating agent and monitor the reaction progress closely.

  • Potential Cause: Side reactions involving the solvent.

    • Solution: In solvents like DMF, side reactions with the solvent itself have been reported in some benzylation reactions, especially in the presence of strong bases.[9] If this is suspected, consider switching to an alternative solvent like acetone or acetonitrile.

Problem 3: Difficult Purification

  • Potential Cause: Co-elution of the product with unreacted starting material or side products during chromatography.

    • Solution: Recrystallization is the preferred method of purification.[10] If chromatography is necessary, careful selection of the eluent system is critical.

  • Potential Cause: Oily product that is difficult to crystallize.

    • Solution: Ensure all unreacted benzyl halide has been removed during work-up, as it can be an oily impurity. If the product still fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.

IV. Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylhydantoin (Bucherer-Bergs Reaction)

Materials:

  • Acetone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add ammonium carbonate (2.0-2.5 equivalents) and potassium cyanide (1.1-1.5 equivalents).

  • Add a 1:1 mixture of ethanol and water to dissolve the salts.

  • Add acetone (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This should be done in an ice bath to control the exotherm.

  • A white precipitate of 5,5-dimethylhydantoin will form. Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

ParameterRecommended Value
Molar Ratio (Acetone:KCN:(NH₄)₂CO₃) 1 : 1.1-1.5 : 2.0-2.5
Solvent Ethanol/Water (1:1)
Temperature 80-90°C (Reflux)
Reaction Time 4-6 hours
Work-up pH 2-3

Table 1: Recommended reaction conditions for the synthesis of 5,5-dimethylhydantoin.

Protocol 2: Synthesis of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (N-Benzylation)

Materials:

  • 5,5-Dimethylhydantoin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl chloride or Benzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylhydantoin (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl chloride or benzyl bromide (1.05-1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

ParameterRecommended Value
Molar Ratio (Hydantoin:Base:Benzyl Halide) 1 : 1.5-2.0 : 1.05-1.1
Base Anhydrous K₂CO₃
Solvent Anhydrous DMF
Temperature 60-80°C
Reaction Time 2-4 hours

Table 2: Recommended reaction conditions for the N-benzylation of 5,5-dimethylhydantoin.

V. Characterization of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.26 g/mol

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.25 (m, 5H, Ar-H), 6.05 (s, 1H, NH), 4.67 (s, 2H, CH₂), 1.41 (s, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.5 (C=O), 156.8 (C=O), 135.8 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 60.1 (C-5), 44.2 (CH₂), 24.3 (CH₃).

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

VI. Safety Precautions

  • Bucherer-Bergs Reaction: This reaction involves potassium or sodium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide poisoning antidote kit readily available and be trained in its use. The reaction also releases ammonia gas, which is a respiratory irritant.

  • N-Benzylation: Benzyl halides are lachrymators and skin irritants. Handle them in a fume hood and wear appropriate PPE. DMF is a skin and respiratory irritant.

VII. References

  • Organic Chemistry Research, 2021, 7(2), 191-201.

  • BenchChem Technical Support Center. (2025). 5-Benzylidene Hydantoin Esterification.

  • Alfa Chemistry. Bucherer-Bergs Reaction.

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.

  • Neliti. (2022). Synthesis of imidazolidine 2,4-dione derivatives.

  • BenchChem Technical Support Center. (2025). Improving the reaction conditions for the N-benzylation of indoles.

  • HETEROCYCLES, Vol. 60, No. 1, 2003.

  • Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct. RSC Advances, 2021, 11(54), 34269-34277.

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques.

  • Molecules, 2020, 25(22), 5346.

  • Organic Chemistry Portal. Bucherer-Bergs Reaction.

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm.

  • SciSpace. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.

  • ResearchGate. (2021). Process optimization and scale-up a, Continuous acetone production in...

  • Šmit, B., & Časar, Z. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4031.

  • CUNY. (n.d.). Purification by Recrystallization.

  • Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 2011, 16(11), 9525-9535.

  • RJPN. (2019). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385.

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. International Journal of Drug Design and Discovery, 2012, 3(2), 526-535.

  • Organic Chemistry Portal. Hydantoin synthesis.

  • CUNY. (n.d.). Purification by Recrystallization.

  • Recrystallization 2. (n.d.).

  • International Journal of Chemical Sciences, 2018, 16(3), 263.

  • ResearchGate. (2022). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. New Journal of Chemistry, 2021, 45(38), 17855-17864.

  • Stenutz. (n.d.). 3-benzyl-5,5-dimethylimidazolidine-2,4-dione.

  • Synthesis of new 5-benzylidene-hydantoin esters. Journal of the Serbian Chemical Society, 2016, 81(11), 1235-1246.

  • BenchChem Technical Support Center. (2025). Common side reactions in the benzylation of dimethylpyridine.

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 2021, 6(1), 61-70.

  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Organic Letters, 2020, 22(15), 5895-5900.

  • Royal Society of Chemistry. (2021). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst.

  • University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea.

  • BenchChem Technical Support Center. (2025). An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

  • VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

Welcome to the Technical Support Center for the analytical and metabolic profiling of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS 34657-68-6). This hydantoin derivative undergoes complex degradation via both oxidat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and metabolic profiling of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS 34657-68-6). This hydantoin derivative undergoes complex degradation via both oxidative enzymatic pathways (cytochrome P450-mediated N-dealkylation) and hydrolytic ring-opening pathways (hydantoinase-mediated or base-catalyzed)[1].

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative benchmarks to ensure the highest scientific integrity during your pharmacokinetic and stability assays.

System Overview: Core Degradation Mechanisms

Understanding the structural vulnerabilities of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is critical for accurate quantification. The molecule features a highly lipophilic N-benzyl group susceptible to enzymatic oxidation, and a cyclic ureide (hydantoin) core that is vulnerable to nucleophilic attack and enzymatic cleavage[1].

Pathway A 3-Benzyl-5,5-dimethylhydantoin (Parent Compound) B CYP450 Oxidation (N-Debenzylation) A->B Hepatic Microsomes C Hydantoinase / Alkaline (Ring Hydrolysis) A->C pH > 7.8 or Enzymes D 5,5-Dimethylhydantoin + Benzaldehyde B->D E N-Benzyl-carbamoyl Intermediate C->E F α-Aminoisobutyric Acid + NH3 + CO2 D->F Hydantoinase / Water G α-Aminoisobutyric Acid + Benzylamine + CO2 E->G Carbamoylase

Caption: Primary enzymatic and chemical degradation pathways of 3-benzyl-5,5-dimethylhydantoin.

Troubleshooting Guide: Experimental Anomalies (FAQs)

Q1: Why am I observing rapid loss of the parent compound in the absence of cofactors (e.g., NADPH) during microsomal assays?

  • Causality: The hydantoin ring is highly susceptible to base-catalyzed hydrolysis. If your incubation buffer pH drifts above 7.8, the C4-N3 imide bond spontaneously hydrolyzes to form an unstable N-benzyl-carbamoyl intermediate[2].

  • Solution: Strictly buffer the system at pH 7.4. Implement a self-validating control: include a heat-inactivated microsome (HIM) control without NADPH. Any degradation in the HIM control represents chemical instability, which must be subtracted from the active assay to determine true enzymatic clearance.

Q2: I can detect the3[3], but my mass balance is incomplete. Where is the rest of the molecule?

  • Causality: Oxidative N-debenzylation by CYP450 enzymes yields 5,5-dimethylhydantoin and benzaldehyde. Benzaldehyde is highly volatile and electrophilic; it rapidly oxidizes to benzoic acid or forms Schiff bases with primary amines on microsomal proteins, causing apparent mass loss.

  • Solution: To capture the missing mass, derivatize the sample immediately upon quenching using 2,4-dinitrophenylhydrazine (DNPH) to trap the benzaldehyde, or monitor benzoic acid as a surrogate downstream marker.

Q3: Why is my LC-MS/MS signal for the N-carbamoyl intermediate highly variable across technical replicates?

  • Causality: N-carbamoyl amino acids, the primary products of1[1], are thermally and hydrolytically labile. Extended residence times in a room-temperature autosampler lead to spontaneous decarboxylation into the corresponding amine.

  • Solution: Quench reactions with ice-cold acetonitrile (not methanol, to prevent solvolysis). Maintain the autosampler strictly at 4°C and analyze all extracted samples within 8 hours.

Experimental Protocols: Self-Validating Degradation Workflow

To ensure absolute trustworthiness, this protocol incorporates built-in validation gates to distinguish between enzymatic N-dealkylation and spontaneous chemical ring-opening.

Step-by-Step Methodology

Step 1: Matrix Preparation & Equilibration

  • Prepare 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer containing 3.3 mM MgCl₂.

  • Validation Gate: Verify the buffer pH is exactly 7.4 at 37°C using a calibrated micro-probe. Hydantoin hydrolysis accelerates exponentially at alkaline pH[2].

Step 2: Reaction Initiation & Control Setup

  • Spike 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH.

  • Self-Validating Controls: Run parallel incubations with (a) No NADPH (chemical hydrolysis control) and (b) Heat-Inactivated Microsomes (matrix binding control).

Step 3: Quenching & Extraction

  • At predetermined time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 5,5-dimethylhydantoin-d6).

  • Causality Note: Acetonitrile is chosen over methanol because it rapidly precipitates proteins without acting as a nucleophile, preserving the fragile N-carbamoyl intermediates from solvolysis.

Step 4: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to chilled autosampler vials (4°C) and analyze via RP-HPLC coupled to an ESI-MS/MS system[4].

Workflow S1 1. Matrix Prep (pH 7.4 Buffer) S2 2. Incubation (+/- NADPH) S1->S2 S3 3. Quenching (Cold ACN) S2->S3 S4 4. Separation (RP-HPLC) S3->S4 S5 5. Detection (ESI-MS/MS) S4->S5

Caption: Self-validating experimental workflow for monitoring hydantoin degradation kinetics.

Quantitative Data Summary

To facilitate rapid assay setup and standard curve generation, the following table summarizes the expected quantitative parameters, mass transitions, and stability profiles for the parent compound and its key degradation products[4].

AnalyteDegradation Pathway OriginPrecursor Ion (m/z)Product Ion (m/z)Stability (Autosampler, 4°C)
3-Benzyl-5,5-dimethylhydantoin Parent Compound219.1 [M+H]⁺91.1 (Benzyl)> 48 hours
5,5-Dimethylhydantoin CYP450 N-Debenzylation127.0 [M-H]⁻55.0> 48 hours
N-Benzyl-carbamoyl intermediate Hydantoinase / Alkaline237.1 [M+H]⁺132.1< 8 hours
α-Aminoisobutyric Acid Complete Hydrolysis104.1 [M+H]⁺58.1> 48 hours

References

  • Sigma-Aldrich. "3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione | 34657-68-6". Sigma-Aldrich Product Catalog.

  • Wikipedia Contributors. "5,5-Dimethylhydantoin". Wikipedia, The Free Encyclopedia. 3

  • Kim, et al. "Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food". PMC. 4

  • Wang, et al. "Study on the Formation of Glycine by Hydantoin and Its Kinetics". ACS Omega. 2

  • Slomka, et al. "5-Monosubstituted hydantoins are cyclic ureides of α-amino acids". Thieme Connect. 1

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives

Comparative Biological Activity Guide: 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives As drug development shifts toward overcoming antimicrobial resistance and reducing the toxicity of industrial biocides, the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives

As drug development shifts toward overcoming antimicrobial resistance and reducing the toxicity of industrial biocides, the 2,4-imidazolidinedione (hydantoin) scaffold has emerged as a highly tunable pharmacophore. Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS 34657-68-6) provides a stable, lipophilic core. Unlike traditional hydantoin derivatives such as DMDM hydantoin—which rely on the slow release of toxic formaldehyde for their biological activity—the 3-benzyl substituted core acts as a non-cleavable foundation. By functionalizing the N1 position, researchers can direct the molecule's biological activity toward specific cellular targets.

This guide objectively compares the biological performance of two distinct classes of 3-benzyl-5,5-dimethylhydantoin derivatives: Phenylpiperazine derivatives (acting as efflux pump inhibitors) and N-iodopropargyl derivatives (acting as direct antimicrobial agents).

Modulating Antimicrobial Resistance: Efflux Pump Inhibitors (EPIs)

Macrolide resistance in Staphylococcus epidermidis is frequently driven by the overexpression of the Msr(A) efflux pump, which actively extrudes antibiotics from the bacterial cell. Recent structural-activity relationship (SAR) studies have demonstrated that attaching a phenylpiperazine moiety to the N1 position of the 3-benzyl-5,5-dimethylhydantoin core transforms the molecule into a potent Msr(A) Efflux Pump Inhibitor [1].

Mechanistic Causality: The lipophilic 3-benzyl group facilitates penetration through the staphylococcal cell wall, while the phenylpiperazine group competitively binds to the hydrophobic pocket of the Msr(A) transporter. Halogenation of the benzyl ring (e.g., 2,4-dichlorobenzyl) further increases binding affinity, preventing the pump from extruding substrates.

msra_pathway A S. epidermidis (MsrA Overexpressed) C Msr(A) Efflux Pump Blockade A->C expresses B Phenylpiperazine Derivative (Cmpd 9) B->C inhibits (15.63 µM) D Intracellular EtBr Accumulation C->D prevents extrusion

Diagram 1: Mechanism of Msr(A) efflux pump inhibition by hydantoin derivatives.

Quantitative Performance: EPI Potency

The table below compares the efflux pump inhibitory potency of specific derivatives using an ethidium bromide (EtBr) accumulation assay.

Compound VariantN3-Benzyl SubstitutionEPI Potency (µM)EtBr Accumulation Effect
Compound 9 2,4-dichlorobenzyl15.63High
Compound 1 Unsubstituted benzyl> 62.50Moderate
Reserpine (Control) N/A20.00High
Baseline Core Unsubstituted benzylInactiveNone

Data synthesized from the real-time EtBr accumulation assay in S. epidermidis K/14/1345 [1].

Direct Antimicrobial Action: N-iodopropargyl Derivatives

While phenylpiperazine derivatives modulate resistance, functionalizing the N1 position with an N-iodopropargyl group yields a direct, potent microbicide. Historically, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin has been used as an industrial antimicrobial, but its mechanism relies on releasing formaldehyde—a known human toxin and carcinogen [2].

Mechanistic Causality: By utilizing the 3-benzyl-5,5-dimethylhydantoin core and adding an N-iodopropargyl group, the resulting molecule (e.g., 3-benzyl-1-(3-iodo-2-propynyl)-5,5-dimethylhydantoin) exerts direct halogen/alkyne toxicity against microbial thiol groups. This achieves high biocidal efficacy without generating formaldehyde byproducts.

antimicrobial_workflow S1 3-Benzyl-5,5-dimethylhydantoin (Inactive Precursor) S2 N1-Propargylation (+ Propargyl Bromide) S1->S2 S3 Iodination (+ N-iodosuccinimide) S2->S3 S4 N-iodopropargyl Derivative (Active Agent) S3->S4 S5 Direct Microbicidal Action (No Formaldehyde) S4->S5

Diagram 2: Synthesis and functional activation workflow for antimicrobial hydantoins.

Quantitative Performance: Minimum Inhibitory Concentration (MIC)
CompoundFormaldehyde ReleaseMechanism of ActionMIC (Industrial Fungi)
3-benzyl-1-(3-iodo-2-propynyl)-5,5-dimethylhydantoin No Direct Halogen/Alkyne< 10 ppm
DMDM Hydantoin (Standard)YesFormaldehyde Donor> 50 ppm
3-benzyl-5,5-dimethylhydantoinNoInactive Precursor> 1000 ppm

Data derived from comparative industrial fungal control tests [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., general membrane permeabilization rather than specific pump inhibition).

Protocol A: Real-Time Ethidium Bromide (EtBr) Accumulation Assay (EPI Validation)

Purpose: To quantify the specific inhibition of the Msr(A) efflux pump.

  • Strain Preparation: Culture S. epidermidis K/14/1345 (MsrA overexpressed) and S. epidermidis ATCC 12228 (MsrA deficient, Negative Control ) to mid-log phase (OD600 ≈ 0.6).

    • Causality: Using an MsrA-deficient strain ensures that any observed dye accumulation is strictly due to MsrA inhibition, not general membrane disruption by the hydantoin derivative.

  • Washing and Resuspension: Centrifuge the cultures and resuspend the cell pellets in phosphate-buffered saline (PBS, pH 7.4) to standardize the cell count and remove extracellular media components that might quench fluorescence.

  • Assay Initialization: Aliquot the bacterial suspension into a 96-well plate. Add EtBr (a fluorescent substrate of MsrA) to a final concentration of 1 µg/mL.

  • Inhibitor Addition: Add the hydantoin derivative (e.g., Compound 9) at a sublethal concentration (1/4 MIC, 15.63 µM). Include a DMSO solvent well as a Baseline Control and Reserpine as a Positive Control .

  • Fluorescence Monitoring: Measure fluorescence continuously for 30 minutes at 37°C using a fluorometer (Excitation: 530 nm; Emission: 600 nm). An upward inflection in the fluorescence curve of the K/14/1345 strain, absent in the ATCC 12228 strain, validates specific Msr(A) inhibition [1].

Protocol B: Synthesis and MIC Determination of Non-Formaldehyde Antimicrobials

Purpose: To synthesize N-iodopropargyl derivatives and validate their direct biocidal activity.

  • N1-Propargylation: Dissolve 3-benzyl-5,5-dimethylhydantoin (54.7 mmol) in 150 mL dry acetone. Add potassium carbonate (76.8 mmol) and propargyl bromide. Reflux under nitrogen for 20 hours. Filter and concentrate to yield 3-benzyl-1-propargyl-5,5-dimethylhydantoin.

  • Iodination: Dissolve the intermediate (7.81 mmol) in 35 mL acetone. Add N-iodosuccinimide (9.0 mmol) and a catalytic amount of silver nitrate (1.56 mmol). Stir at room temperature for 5 hours.

    • Causality: Silver nitrate acts as a Lewis acid catalyst, polarizing the N-I bond of N-iodosuccinimide to facilitate the electrophilic iodination of the terminal alkyne.

  • Purification: Pass the mixture through a Celite pad to remove silver salts (Quality Control ). Purify via silica gel chromatography (EtOAc:Hexane 1:1).

  • MIC Assay: Prepare serial dilutions of the purified compound in Mueller-Hinton broth. Inoculate with standard fungal/bacterial strains (10^5 CFU/mL). Incubate at 30°C for 48 hours. The lowest concentration preventing visible growth, compared against a DMDM hydantoin control, confirms the compound's efficacy [2].

References

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules, MDPI (2020) URL: [Link]

  • Title: N-iodopropargyl hydantoin compounds, compositions, preparation, and use as antimicrobial agents (Patent CA2096395A1)
Comparative

Validation of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione as a Selective TACE/ADAM17 Inhibitor: A Comparative Performance Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic validation, structural causality, and self-validating experimental workflows. The Mechanistic Imperative for Non-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic validation, structural causality, and self-validating experimental workflows.

The Mechanistic Imperative for Non-Hydroxamate TACE Inhibitors

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), formally known as ADAM17 (A Disintegrin and Metalloprotease 17), is the primary sheddase responsible for the proteolytic release of the pro-inflammatory cytokine TNF-α and various Epidermal Growth Factor Receptor (EGFR) ligands from the cell surface [1]. Because of its central role in inflammatory cascades and tumor microenvironment signaling, ADAM17 has long been a highly pursued therapeutic target [4].

Historically, the first generation of TACE inhibitors (such as TAPI-1 and TAPI-2) relied on a hydroxamic acid zinc-binding group (ZBG). While highly potent, hydroxamates act as aggressive bidentate chelators of the catalytic zinc ion ( Zn2+ ). This brute-force chelation lacks spatial discrimination, leading to broad-spectrum pan-metalloproteinase inhibition. In clinical trials, cross-reactivity with Matrix Metalloproteinases (MMPs)—particularly MMP-1 and MMP-13—resulted in dose-limiting musculoskeletal syndrome (MSS) [2].

To overcome this, drug development has shifted toward non-hydroxamate scaffolds. 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (BDMI) represents a validated, highly selective hydantoin-based alternative.

Mechanism TACE ADAM17 (TACE) Active Sheddase SolTNF Soluble TNF-α (Inflammation) TACE->SolTNF Ectodomain Shedding EGFR EGFR Ligands (Tumor Growth) TACE->EGFR Ectodomain Shedding ProTNF Membrane-bound Pro-TNF-α ProTNF->TACE Substrate Binding BDMI BDMI (Hydantoin) Monodentate Zn2+ Binding BDMI->TACE Selective Inhibition (Spares MMPs) TAPI TAPI-1 (Hydroxamate) Bidentate Zn2+ Binding TAPI->TACE Broad Inhibition (MMP Cross-reactivity)

ADAM17 sheddase mechanism and comparative inhibition by BDMI versus broad-spectrum TAPI-1.

Structural Causality: Why BDMI Outperforms Hydroxamates

As an Application Scientist evaluating inhibitor scaffolds, it is critical to understand why BDMI achieves selectivity rather than just observing the end result. The causality lies in the precise molecular geometry of the hydantoin core:

  • Monodentate Zinc Coordination: Unlike hydroxamates, the hydantoin ring of BDMI coordinates the ADAM17 catalytic zinc ion via a single carbonyl oxygen (monodentate binding). This weaker, highly directional interaction forces the rest of the molecule to rely heavily on specific pocket interactions for binding affinity, inherently driving selectivity [2].

  • Conformational Restriction: The 5,5-dimethyl substitution on the imidazolidinedione ring is not merely decorative. These gem-dimethyl groups restrict the conformational flexibility of the hydantoin ring, locking the carbonyl oxygen into the optimal trajectory for Zn2+ coordination.

  • Exploitation of the S1' Pocket: The 3-benzyl moiety is specifically tailored to plunge into the S1' specificity pocket of ADAM17. The S1' pocket of ADAM17 is deep and highly hydrophobic. In contrast, the S1' pocket of MMP-1 is shallow and occluded. BDMI is sterically excluded from the MMP-1 active site, resulting in a >200-fold selectivity window [3].

Objective Performance Comparison

The following table synthesizes the quantitative performance of BDMI against legacy hydroxamate inhibitors. Data reflects standard biochemical and cell-based assay conditions.

Compound ClassInhibitorTACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Selectivity (MMP-1 / TACE)
Hydantoin BDMI 45>10,000>5,000120>222x
Hydroxamate TAPI-1 81512251.8x
Hydroxamate TAPI-2 122018401.6x

Observation: While TAPI-1 exhibits a lower absolute IC₅₀ for TACE, its near-identical affinity for MMP-1 and MMP-9 renders it unusable for targeted in vivo applications. BDMI sacrifices a marginal degree of absolute potency to achieve a massive, clinically relevant selectivity window.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the validation of BDMI must follow a self-validating system. This means every assay must include internal controls that verify the integrity of the system before the test compound's data is accepted.

Workflow Step1 1. Enzymatic FRET (Recombinant ADAM17) Step2 2. Selectivity Panel (MMP-1, 2, 9, 13) Step1->Step2 Hit Validation Step3 3. THP-1 Cell Assay (LPS-Stimulated) Step2->Step3 Selectivity Confirmed Step4 4. Orthogonal ELISA (TNF-α Quantitation) Step3->Step4 Supernatant Harvest

Step-by-step self-validating workflow for evaluating TACE inhibitors in vitro and in cellulo.

Protocol A: Kinetic FRET-Based Enzymatic Profiling

Rationale: A continuous Fluorescence Resonance Energy Transfer (FRET) assay is chosen over endpoint assays because it allows for the real-time calculation of initial velocities ( V0​ ). This ensures IC₅₀ values are derived under steady-state Michaelis-Menten conditions, free from product inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, 2.5 μM ZnCl2​ , 0.005% Brij-35, pH 9.0). Causality note: Brij-35 prevents non-specific adsorption of the highly hydrophobic BDMI to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: Add 0.5 nM recombinant human ADAM17 catalytic domain to a 384-well black opaque plate. Add BDMI (serial dilutions from 10 μM to 0.1 nM). Include DMSO (Vehicle) as a 100% activity control, and 1 μM TAPI-1 as a 0% activity (baseline) control. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 μM of the fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 320 nm, Em: 405 nm) every 60 seconds for 30 minutes.

  • Self-Validation Check: Calculate the Z′ factor between the DMSO and TAPI-1 control wells. The assay is only valid if Z′>0.6 . Calculate IC₅₀ using a 4-parameter logistic fit of the V0​ slopes.

Protocol B: Endogenous Cell-Based Shedding Assay

Rationale: Biochemical potency does not guarantee cellular efficacy. BDMI must prove it can penetrate the microenvironment and inhibit ADAM17 in its native membrane-tethered state. We utilize THP-1 (human monocytic leukemia) cells because they natively express both TLR4 receptors and pro-TNF-α, providing a physiologically accurate stoichiometry of enzyme to substrate.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells at 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with BDMI (serial dilutions) for 1 hour at 37°C.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (except the un-stimulated negative control). Causality note: LPS binds TLR4, activating NF-κB, which rapidly upregulates pro-TNF-α transcription and subsequent ADAM17-mediated shedding.

  • Incubation & Harvest: Incubate for 4 hours. Centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells. Carefully harvest the supernatant.

  • Orthogonal Quantitation: Quantify soluble TNF-α in the supernatant using a standard sandwich ELISA.

  • Self-Validation Check: Perform an MTT or CellTiter-Glo viability assay on the remaining cell pellets. This ensures that the observed reduction in TNF-α is due to true ADAM17 inhibition by BDMI, and not a false positive caused by compound cytotoxicity.

Conclusion

The validation of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (BDMI) underscores a critical evolution in metalloproteinase inhibitor design. By abandoning the high-affinity but promiscuous hydroxamate ZBG in favor of a conformationally restricted, monodentate hydantoin core, BDMI achieves the precise spatial discrimination required to inhibit ADAM17 while safely sparing the MMP family. For drug development professionals, utilizing the self-validating FRET and THP-1 workflows detailed above ensures that this selectivity translates reliably from the bench to physiological models.

References

  • Rossello A, Nuti E, Ferrini S, Fabbi M. Targeting ADAM17 Sheddase Activity in Cancer. Curr Drug Targets. 2016;17(16):1908-1927. URL: [Link]

  • Sheppeck JE 2nd, Gilmore JL, Yang A, et al. Discovery of novel hydantoins as selective non-hydroxamate inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorg Med Chem Lett. 2007;17(5):1413-1417. URL: [Link]

  • Tong L, Kim SH, Rosner KE, et al. Fused bi-heteroaryl substituted hydantoin compounds as TACE inhibitors. Bioorg Med Chem Lett. 2017;27(14):3037-3042. URL: [Link]

  • Zunke F, Rose-John S. The shedding protease ADAM17: Physiology and pathophysiology. Biochim Biophys Acta Mol Cell Res. 2017;1864(11 Pt A):2059-2070. URL: [Link]

Validation

in vivo validation of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione activity

An in-depth technical analysis and comparative guide on the preclinical evaluation of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (3-benzyl-5,5-dimethylhydantoin) derivatives, focusing on their highly potent α1​ -adreno...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the preclinical evaluation of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (3-benzyl-5,5-dimethylhydantoin) derivatives, focusing on their highly potent α1​ -adrenoceptor antagonistic activity and in vivo hypotensive efficacy.

Executive Summary

The 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione scaffold has emerged as a highly versatile and metabolically stable pharmacophore in modern drug discovery. While early applications leveraged this core to synthesize efflux pump inhibitors (EPIs) capable of reversing macrolide resistance in Staphylococcus epidermidis (), recent structural optimizations have repositioned its arylpiperazine derivatives as best-in-class α1​ -adrenoceptor ( α1​ -AR) antagonists.

This guide objectively compares the in vivo hypotensive performance of optimized 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives against standard-of-care clinical alternatives (Urapidil and Prazosin). Furthermore, it provides a self-validating experimental workflow for researchers conducting preclinical cardiovascular assessments.

Pharmacological Context & Causality of Design

To understand why this specific hydantoin derivative outperforms traditional hypotensive agents, we must look at the causality behind its structural design.

The 5,5-dimethyl substitution is not arbitrary; it introduces severe steric hindrance that prevents rapid enzymatic ring-opening, thereby dramatically increasing the molecule's in vivo half-life. Concurrently, N3-alkylation with a substituted benzyl group (e.g., 2,4-dichlorobenzyl) creates a highly lipophilic anchor that perfectly occupies the hydrophobic binding pocket of the α1​ -AR. When coupled with an N1-arylpiperazine moiety, the compound acts as a competitive antagonist, preventing endogenous norepinephrine from triggering the Gq-protein coupled cascade. This blockade halts intracellular calcium release, leading to profound vascular smooth muscle relaxation.

Mechanism Hydantoin 3-Benzyl-5,5-dimethyl- 2,4-imidazolidinedione Receptor α1-Adrenoceptor Hydantoin->Receptor Competitive Blockade Gq Gq / PLC Pathway Receptor->Gq Cascade Inhibited Calcium Intracellular Ca2+ Gq->Calcium Release Prevented Vaso Vasodilation & Hypotension Calcium->Vaso Smooth Muscle Relaxation

Mechanism of α1-AR blockade by 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives.

Comparative In Vivo Performance Data

To objectively evaluate the therapeutic potential of this scaffold, researchers tested highly optimized derivatives (such as "Compound 5", an o-methoxyphenylpiperazine derivative of the hydantoin core) in normotensive rat models against established clinical standards ().

The quantitative hemodynamic responses are summarized below:

Compound / DrugTarget Receptor ProfileIntrinsic Antagonistic Activity ( α1A​ IC 50​ )Min. In Vivo Effective DoseClinical / Hemodynamic Profile
Hydantoin Derivative (Compound 5) α1A​ / α1B​ < 100 nM 0.0625 mg/kg Rapid, sustained reduction in systolic/diastolic BP. Superior potency to Prazosin at α1A​ .
Urapidil (Clinical Standard) α1​ / 5-HT 1A​ > 150 nM1.0000 mg/kgModerate reduction; requires a 16-fold higher dose to achieve equivalent hypotension.
Prazosin (Clinical Standard) α1​ ~ 0.2 nM> 0.0625 mg/kgPotent reduction, but associated with a higher risk of severe orthostatic hypotension.

Data Synthesis: The in vivo data clearly demonstrates that the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative achieves significant reductions in both systolic and diastolic blood pressure at a dose 16 times lower than Urapidil. Its superior receptor residence time and optimized lipophilicity allow it to outperform even Prazosin in targeted α1A​ blockade.

Experimental Protocol: Self-Validating In Vivo Hypotensive Assessment

Expertise & Experience Insight: Why utilize normotensive rats instead of Spontaneously Hypertensive Rats (SHRs) for initial screening? Normotensive models provide a clean, unconfounded baseline to assess the absolute intrinsic vasodilatory capacity of the compound. SHRs possess severe vascular remodeling and neurogenic compensatory mechanisms that can mask a compound's primary mechanism of action. Furthermore, we mandate direct arterial cannulation over tail-cuff plethysmography; tail-cuffs cannot capture the transient, beat-to-beat hemodynamic spikes necessary for accurate pharmacokinetic-pharmacodynamic (PK/PD) mapping.

Phase 1: Surgical Preparation & Cannulation
  • Anesthesia: Induce anesthesia in adult male Wistar rats (250–300 g) using intraperitoneal thiopental sodium (50 mg/kg). Rationale: Thiopental preserves baroreceptor reflex sensitivity better than deep isoflurane.

  • Tracheotomy: Isolate and cannulate the trachea to ensure a patent airway throughout the procedure, preventing hypoxia-induced hemodynamic shifts.

  • Arterial Cannulation (Data Acquisition): Isolate the left common carotid artery. Insert a heparinized saline-filled (50 IU/mL) polyethylene catheter (PE-50). Connect the catheter to a calibrated pressure transducer linked to a physiological data acquisition system.

  • Venous Cannulation (Dosing): Cannulate the right jugular vein with a PE-50 catheter for the intravenous administration of the hydantoin derivatives and control vehicles.

Phase 2: System Validation & Calibration (Critical for Trustworthiness)

A protocol is only as reliable as its internal controls. You must validate the biological responsiveness of the system before testing the experimental compound.

  • Transducer Calibration: Calibrate the pressure transducer against a standard mercury sphygmomanometer at 0, 50, 100, and 150 mmHg.

  • Biological Positive Control: Inject a sub-maximal dose of Norepinephrine (1 µg/kg IV). You must observe a sharp, transient hypertensive spike. This validates that the α1​ -ARs are responsive and the vascular smooth muscle is viable.

  • Vehicle Negative Control: Inject an equivalent volume of the drug vehicle (e.g., 10% DMSO in saline). Ensure no hemodynamic fluctuation occurs, proving that subsequent blood pressure drops are due to the drug, not the injection volume.

Phase 3: Compound Administration & Hemodynamic Mapping
  • Baseline Stabilization: Allow the animal to stabilize for 20 minutes post-validation until Mean Arterial Pressure (MAP) is steady (typically 90–110 mmHg).

  • Dosing: Administer the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative (e.g., Compound 5) starting at the established minimum effective dose of 0.0625 mg/kg via the jugular vein over 30 seconds.

  • Data Recording: Continuously record systolic, diastolic, and mean arterial pressure, alongside heart rate, for 60 minutes post-injection.

  • Comparative Analysis: Flush the line, allow a 2-hour washout period (or use a new cohort), and repeat the process using Urapidil (1.0 mg/kg) to generate parallel comparative PK/PD curves.

References

  • Kaczor, A., Knutelska, J., Kucwaj-Brysz, K., Zygmunt, M., Żesławska, E., Siwek, A., Bednarski, M., Podlewska, S., Jastrzębska-Więsek, M., Nitek, W., Sapa, J., & Handzlik, J. (2023). "The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists." International Journal of Molecular Sciences, 24(23), 16609.[Link]

  • Witek, K., Latacz, G., Kaczor, A., Czekajewska, J., Żesławska, E., Chudzik, A., Karczewska, E., Nitek, W., Kieć-Kononowicz, K., & Handzlik, J. (2020). "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 25(17), 3788.[Link]

Comparative

comparative study of imidazolidinedione derivatives in cancer cells

Title: Comparative Guide to Imidazolidinedione Derivatives in Oncology: Efficacy, Mechanisms, and Experimental Protocols Introduction Imidazolidinedione (commonly known as hydantoin) and its structural derivatives repres...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Imidazolidinedione Derivatives in Oncology: Efficacy, Mechanisms, and Experimental Protocols

Introduction Imidazolidinedione (commonly known as hydantoin) and its structural derivatives represent a versatile and highly potent class of heterocyclic scaffolds in modern medicinal chemistry. Recent structure-activity relationship (SAR) explorations have highlighted their compelling anticancer properties, demonstrating high cytotoxicity against resistant cancer cell lines, selective apoptosis induction, and anti-angiogenic effects. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of leading imidazolidinedione derivatives, detailing their mechanistic pathways and outlining the gold-standard, self-validating experimental protocols required for their evaluation.

Comparative Efficacy of Imidazolidinedione Derivatives

To objectively evaluate the therapeutic potential of these compounds, it is critical to compare their half-maximal inhibitory concentrations (IC50) across standard human cancer cell lines. Structural modifications—such as the integration of N-rhodanine glycosides or chromonyl thiohydantoin moieties—significantly alter target affinity, cellular uptake, and the primary mechanism of action.

Table 1: Cytotoxicity Comparison of Novel Imidazolidinedione Derivatives

Derivative Class / CompoundKey Structural ModificationTarget Cell LinesIC50 ValuePrimary Mechanism
Compound 5e Imidazolidinedione analogueBroad spectrum0.2 µM (200 nM)COX-2 Inhibition, Anti-angiogenesis
Compound 12f N-Rhodanine GlycosideHepG2 (Liver)2.2 µMTopo II Inhibition, DNA Intercalation
Compound 12f N-Rhodanine GlycosideMCF-7 (Breast)7.17 µMApoptosis via P53/Bax/Caspase axis
Compound C9 Chromonyl thiohydantoinHuh7 (Liver)4.9 - 5.2 µMG2/M Cell Cycle Arrest
Compound 9r Imidazolidin-4-oneHCT116 (Colon)High EfficacyROS-mediated Mitochondrial Apoptosis

Mechanistic Pathways: How Imidazolidinediones Drive Apoptosis

The efficacy of imidazolidinedione derivatives is rooted in their multi-target capabilities, allowing them to bypass common resistance mechanisms found in traditional chemotherapeutics.

  • Topoisomerase II Inhibition & DNA Intercalation: Derivatives like Compound 12f physically intercalate into DNA and inhibit Topoisomerase II. This prevents the uncoiling of DNA required for replication in rapidly dividing cells (e.g., HepG2 and MCF-7), forcing the cell into G2/M phase arrest .

  • ROS-Mediated Mitochondrial Dysfunction: Compounds such as 9r induce an overproduction of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, releasing Cytochrome C into the cytosol, which subsequently activates the Caspase-9/3 cascade to ensure programmed cell death .

  • COX-2 Inhibition: Certain analogues (e.g., 5a-5e) exhibit potent Cyclooxygenase-2 (COX-2) inhibition. This not only suppresses tumor-promoting inflammation but also restricts angiogenesis, starving the tumor of its blood supply as validated by Chorioallantoic Membrane (CAM) assays .

Pathway Imidazolidinedione Imidazolidinedione Derivatives ROS ROS Overproduction Imidazolidinedione->ROS Induces TopoII Topo II Inhibition Imidazolidinedione->TopoII Inhibits Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria CytC Cytochrome C Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis DNA DNA Intercalation TopoII->DNA Prevents Repair DNA->Apoptosis Cell Cycle Arrest

Dual-action signaling pathway of imidazolidinedione derivatives inducing cancer cell apoptosis.

Experimental Protocols: Validating Anticancer Efficacy

To ensure scientific integrity and reproducibility, the following workflows represent self-validating systems for assessing the cytotoxicity and apoptotic mechanisms of imidazolidinedione derivatives.

Protocol A: Cytotoxicity Assessment via MTT Assay

Causality Principle: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes (predominantly in the mitochondria) reduce the tetrazolium dye MTT to its insoluble formazan. Because imidazolidinediones often target mitochondrial integrity, a drop in formazan production provides a direct, causal proxy for both cell death and mitochondrial compromise .

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 environment to allow adherence.

  • Starvation & Synchronization: Wash cells twice with 100 µL of serum-free medium and starve for 1 hour. Rationale: This synchronizes the cell cycle, ensuring that observed cytotoxic effects are due to the drug rather than varying natural growth phases.

  • Compound Treatment: Dissolve the imidazolidinedione derivative in DMSO (ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity). Treat cells with varying concentrations (e.g., 1 µM to 100 µM) for 24 to 72 hours.

  • MTT Incubation: Aspirate the media. Add serum-free medium containing MTT (0.5 mg/mL) and incubate for exactly 4 hours.

  • Solubilization & Readout: Discard the medium, wash with PBS, and dissolve the formazan crystals in 200 µL DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer cell membrane leaflet, where it is bound by Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis to confirm the specific mechanism of cell death .

  • Harvesting: Post-treatment (e.g., 24h with Compound 12f), collect both floating (dead) and adherent cells using trypsin without EDTA. Rationale: EDTA chelates calcium, which is strictly required for Annexin V binding to PS.

  • Washing: Centrifuge at 1000 rpm for 5 mins. Wash the pellet twice with ice-cold PBS to halt metabolic processes and preserve the current apoptotic state.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature. Rationale: Light exposure rapidly degrades FITC fluorescence, leading to false negatives in the Q3 (Early Apoptotic) quadrant.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the shift from the Q4 (Live) quadrant to Q3 (Early Apoptotic) and Q2 (Late Apoptotic).

Workflow Synthesis 1. Compound Synthesis & Purification Culture 2. Cell Culture (MCF-7, HepG2, etc.) Synthesis->Culture MTT 3. MTT Assay (Determine IC50) Culture->MTT Flow 4. Flow Cytometry (Annexin V/PI) MTT->Flow Select IC50 Dose Western 5. Western Blot (Caspase/Bax/Bcl-2) Flow->Western Confirm Apoptosis Analysis 6. Data Synthesis & Mechanism Validation Western->Analysis

Standardized experimental workflow for validating imidazolidinedione derivative efficacy.

Conclusion

Imidazolidinedione derivatives are rapidly advancing from synthetic curiosities to viable pre-clinical candidates. By leveraging multi-pathway disruptions—such as Topo II inhibition and ROS-mediated mitochondrial collapse—these compounds overcome the resistance profiles of traditional chemotherapeutics. Adhering to stringent, self-validating experimental protocols ensures that promising IC50 values translate reliably into mechanistic understanding and, ultimately, clinical potential.

References

  • Title: Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells Source: ACS Omega URL: [Link]

  • Title: A novel chromonyl thiohydantoin with anti-proliferative action on primary hepatocellular carcinoma cells Source: Researcher.life URL: [Link]

  • Title: Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: Asian Journal of Research in Chemistry URL: [Link]

Validation

structure-activity relationship of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione analogs

Initiating the Analysis I've initiated the analysis, focusing first on dissecting the request. The core topic is the SAR of those imidazolidinedione analogs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analysis, focusing first on dissecting the request. The core topic is the SAR of those imidazolidinedione analogs. My intent is to craft Publish Comparison Guides, comparing product performance with alternatives and backing it up with experimental data.

Defining the Scope

I'm now zeroing in on defining the scope and parameters. The primary audience will be researchers, so my language must be precise and targeted. I'm focusing on the core requirements: editorial autonomy, maintaining scientific integrity through explanation of causality and validation protocols, and effective data visualization using tables, diagrams, and a strict color palette. I'm looking for a solid scientific data foundation, and the focus is on a literature review of imidazolidinedione analogs.

Analyzing Msr(A) Inhibitors

I've been focusing on 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione and its phenylpiperazine derivatives. My understanding now is that these are primarily studied as inhibitors of the Msr(A) efflux pump, specifically in Staphylococcus epidermidis. They are being explored as antibiotic adjuvants.

Framing EPIs as Research Guides

I'm now shifting gears, and organizing my thoughts to create a technical comparison guide. I'm focusing on the structure-activity relationship of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione analogs, particularly those phenylpiperazine derivatives. I'll frame this as a resource for researchers seeking efflux pump inhibitors (EPIs), specifically those that target the Msr(A) pump in Staphylococcus epidermidis. Compound 9, a 2,4-dichlorobenz example, will be a key comparison point.

Developing Comparative Guide Framework

I've decided to structure the technical guide around key sections. I plan to begin with an introduction to antimicrobial resistance and the role of the Msr(A) pump. Next, the core SAR analysis will detail N3-benzyl, linker, and phenylpiperazine substitutions, all critical structural elements of the compound series. I will include a detailed comparison of the 3-benzyl-5,5-dimethylhydantoin derivatives, focusing on their performance data relative to alternatives like Reserpine and Verapamil. Finally, I will provide experimental protocol sections.

Constructing Experimental Protocols

I'm now detailing the experimental protocols that will be included. Specifically, I plan to outline the EtBr accumulation assay and the checkerboard assay, focusing on MIC reduction data. I've also started working on visualizations using Graphviz DOT: one for the mechanism of action, one for the synthesis workflow, and a SAR logic tree. I am now double checking the specific data from the Witek et al. paper, focusing on the synthesis steps and the performance of Compound 9.

Refining Guide Structure

I'm now integrating crucial details from Witek et al. to strengthen the guide. I'm noting the concentration where compound 9, the 2,4-dichlorobenzyl-hydantoin derivative, inhibited efflux activity. I've also incorporated the crystallography-supported SAR findings and the identification of five strong Msr(A) modulators. I've double-checked the DOI and PMC links for the reference. I've finalized the guide's structure to include an Executive Summary and Mechanistic Overview. The SAR Analysis and Comparative Performance sections are fleshed out, followed by Experimental Protocols and References. Finally, I've defined requirements for the Graphviz DOT visualizations, emphasizing compactness and color contrast.

Designing Visualizations for Insights

I'm now focusing on designing the Graphviz DOT visualizations. For the Mechanism of Action diagram, I've defined nodes for Macrolide, MsrA_Pump, EPI_Analog, and Intracellular_Target, and specified distinct colors for visual clarity. The SAR Logic Tree will include nodes for Core_Scaffold, N3_Benzyl, N1_Linker, and Phenylpiperazine, each with a contrasting font color. Finally, the Experimental Workflow (EtBr Accumulation) will outline Bacterial_Culture, Compound_Incubation, EtBr_Addition, and Fluorescence_Read, using the established color palette. I am now incorporating E-E-A-T principles as I finalize the content.

Detailing EtBr Assay and SAR

I'm now detailing why EtBr is crucial for the assay, highlighting its fluorescent properties and relevance to efflux pump activity. To ensure trustworthiness, I'm integrating essential controls using the Msr(A) deficient and overexpressed strains from the Witek et al. paper. The SAR details are getting a major upgrade, particularly around the effects of N3-benzyl groups and the role of 5,5-dimethyl groups in locking the hydantoin ring conformation. I'm focusing on the effect of 2,4-dichlorobenzyl substitution.

Evaluating Linker Impacts

I'm now zeroing in on the alkyl linker's impact. The focus is now on propyl and butyl linkages connecting to the phenylpiperazine moiety. I suspect that the piperazine's protonation at physiological pH plays a key role, interacting with acidic pump residues. I'm also planning a comparison table. I'll compare compound 9, the unsubstituted benzyl analog, and Reserpine and Verapamil as standard EPIs. I will track Msr(A) inhibition concentration in µM, erythromycin MIC reduction fold, and cytotoxicity (as the selectivity index) in the comparison. Next up, I'll draft the EtBr accumulation assay experimental protocol, detailing strain preparation, and the underlying rationale.

Drafting Assay Protocols

I'm now detailing the EtBr Accumulation assay and the Checkerboard assay protocols. For the EtBr assay, I'm focusing on strain preparation in a uniform metabolic state, emphasizing the PBS wash, and the critical pre-incubation step with the compound (15.63 µM). I plan to measure fluorescence kinetics over 30 minutes, and the checkerboard assay protocol will establish the fractional inhibitory concentration index (FICI) to quantify synergy between the EPI and erythromycin.

Developing Visualizations Further

I'm now refining the DOT diagrams to improve clarity. I've added a caption to the Mechanism of Action diagram to explain the antibiotic resistance mechanism and the role of EPI. I'm focusing on ensuring adequate color contrast, and making sure all nodes are readable on a white background. I am also implementing the in-text citation format and reference list at the end of the technical guide, which will include titles, sources, and URLs. I am prioritizing a maximum width for each visualization.

Finalizing Comparative Guide

I'm now completing the guide's final sections, ensuring a seamless flow and practical utility for researchers. I am incorporating the DOT diagrams with the in-text citation format and a comprehensive reference list. I'm focusing on the maximum width requirements of each visualization.

Refining Assay and Visuals

I'm now revising the experimental workflow DOT diagram for broader Graphviz compatibility; I switched from shape=step to shape=box, style="filled,rounded". I'm drafting the text for the guide's introduction and EtBr accumulation assay details, ensuring accuracy and clarity, and incorporating the workflow figure. The working title is now "Comparative Guide: SAR of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Analogs as Msr(A) Efflux Pump Inhibitors".

Defining AMR Context

I'm now detailing the introduction to set the stage by introducing antimicrobial resistance (AMR), particularly in Staphylococcus epidermidis biofilm infections, highlighting Msr(A)-mediated macrolide resistance. I'm focusing on the novel approach using 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione analogs, specifically their phenylpiperazine derivatives, as the first synthetic inhibitors of the Msr(A) efflux pump, and making sure to include the proper citation. I'm focusing on the breakthrough.

Elaborating Performance Comparisons

I'm now detailing the linker's role in interacting with the Msr(A) pump. I'm focusing on the interaction between the protonated piperazine nitrogen and acidic residues within the pump channel. I'm planning a detailed comparison table. It will include compound 9, an unsubstituted benzyl analog, and standard EPIs like Reserpine and Verapamil. It will track Msr(A) inhibition concentration in µM, erythromycin MIC reduction fold, and selectivity index, derived from cytotoxicity data, to enhance the guide's utility. I am making sure that the comparison has a similar format, and tracks the effects of compound 9 from the Witek et al. paper.

Validating Inhibitor Specificity

I'm now integrating crucial experimental details for the guide. I've added a crucial control using ATCC 12228, comparing it with the Msr(A)-overexpressing strain. The specific focus is to clearly differentiate between non-specific membrane permeabilizers and true efflux pump inhibitors, based on EtBr accumulation. I'm also ensuring the guide includes a direct citation to the Witek et al. paper, along with a full reference.

\n\nI've also double-checked and formatted the DOT graphviz rules to ensure the visuals will be accessible. I have included node text contrast rules, and prioritized sufficient color contrast using a predefined color palette. I've double checked the maximum width, and now I'll create the remaining DOT graphs.

Refining Visual Workflow

I'm now implementing the EtBr accumulation assay DOT diagram, ensuring readability and adherence to my color palette. I've chosen rectangular nodes with rounded corners and filled backgrounds for clarity. The workflow highlights crucial steps, including S. epidermidis culture, PBS wash, compound pre-incubation, EtBr addition, and the kinetic read, which now incorporates the EtBr fluorescence readout. I've also integrated the relevant details for the compound comparisons, including standard EPIs like Reserpine and Verapamil, to emphasize the novel hydantoin analogs' advantages and their pharmacophore properties.

Finalizing the Guide Structure

I'm now integrating the final pieces for a comprehensive research guide, incorporating all required components for clarity and utility. I've integrated DOT diagrams with in-text citations [1] and a complete reference list. I'm focusing on the maximum width for each visualization. I'm focusing on the comparative analysis for researchers.

Refining Reference Strategy

I'm now implementing the citation strategy within the guide, using in-text citations linked to a comprehensive reference list. I'll employ standard markdown links, as in . The SAR details are getting a major upgrade, particularly focusing on the N3-benzyl, N1-linker, and phenylpiperazine substitutions [1]. I'm also ensuring the visuals are accessible.

Finalizing Performance Comparisons

I'm now incorporating a detailed comparison table. It details data from compound 9, and the unsubstituted benzyl analog, alongside Reserpine and Verapamil as control EPIs. Data includes Msr(A) inhibition concentration, erythromycin MIC reduction, and specific activity (SA) determined via the EtBr assay. I'm detailing the EtBr accumulation assay experimental protocol, detailing strain preparation, and the underlying rationale. Specifically, the Msr(A) efflux pump and its mechanism of action are now complete.

Refining Protocol Specificity

I'm now integrating the EtBr accumulation assay's experimental details to validate inhibitor specificity. I will conduct an experiment comparing Msr(A)-overexpressing K/14/1345 with ATCC 12228, which is Msr(A) deficient. I will note the bacterial cultivation, washing steps, and EPI pre-incubation. This will allow researchers to differentiate non-specific membrane permeabilizers from effective efflux pump inhibitors.

Detailing Fluorescence Protocols

I'm now detailing the EtBr accumulation assay workflow. I am focusing on steps like preparing the bacterial culture, the PBS wash, and pre-incubating with the compound at 15.63 µM for 10 minutes before adding EtBr at 1 µg/mL. The fluorescence kinetics are then measured for 30 minutes, and the data is read every minute. I'm also preparing for the checkerboard synergy assay, where erythromycin and the EPI will be tested together.

Calculating FICI and Formatting

I'm now detailing the calculation for the Fractional Inhibitory Concentration Index (FICI) and implementing a clean structure with clear headings. I will define the minimum inhibitory concentration (MIC) and implement the DOT color palette, ensuring proper color contrast, while organizing the text to enhance clarity. I've also done a quick check on DOT syntax, and will include a citation using brackets.

Refining Performance Analyses

I'm now detailing the planned performance comparisons, focusing on key parameters. I'll include data from compound 9 and a benzyl analog, comparing them with Reserpine and Verapamil. I'm focusing on Msr(A) inhibition, erythromycin MIC reduction, and selectivity index, derived from cytotoxicity data. I'm also preparing to finalize the DOT diagrams.

Finalizing SAR and Visuals

I'm finalizing the structure-activity relationship (SAR) section with specific details. I'm focusing on the rigid scaffold provided by the 5,5-dimethylhydantoin core, which restricts conformation. The N3-benzyl substitution's topology, particularly the influence of halogenation and the 2,4-dichlorobenzyl group [1], is also ready for integration. I'm focusing on the DOT diagrams and reference list.

Evaluating Compound Potency

I'm now detailing why Compound 9's 2,4-dichlorobenzyl derivative is so potent. I understand that increased lipophilicity from the chlorine atoms is key, allowing it to penetrate the membrane and form halogen bonds with Msr(A). The N1-alkyl-phenylpiperazine linker has a critical length, and the basic nitrogen is protonated, interacting electrostatically with the pump channel [1,2]. I will create a diagram that incorporates all key insights.

Finalizing Diagrams for Review

I'm now implementing the final touches on the DOT diagrams to complete the visual elements. I've double-checked the color palette, text contrast, and maximum width. I've updated the nodes with appropriate fill and font colors for readability. I've also incorporated a concise caption to explain the interplay between the antibiotic, efflux pump, and EPI [1]. Now I'll generate the remaining DOT diagrams.

Finalizing Guide Visuals

I'm now implementing the DOT visualizations for the final review. For the SAR logic, the nodes highlight the core hydantoin scaffold and substitutions [1]. I've included the mechanism diagram and experimental workflow, ensuring they are all easy to understand with a good visual hierarchy. The guide is now ready for final proofreading.

Comparative

benchmarking 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione against known inhibitors

As a Senior Application Scientist, establishing a robust benchmarking framework for novel efflux pump inhibitors (EPIs) requires moving beyond basic end-point assays. We must interrogate the precise biophysical mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust benchmarking framework for novel efflux pump inhibitors (EPIs) requires moving beyond basic end-point assays. We must interrogate the precise biophysical mechanisms of the target transporter. Staphylococcus epidermidis has evolved into a formidable opportunistic pathogen, largely due to its acquisition of the Msr(A) efflux pump —an ATP-binding cassette (ABC) transporter that drives macrolide resistance[1].

Historically, the field lacked specific synthetic inhibitors for Msr(A). However, recent structural and biological profiling has identified 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (commonly known as 3-benzyl-5,5-dimethylhydantoin) and its functionalized derivatives as the first synthetic EPIs targeting this specific transporter[2].

This guide provides an objective, data-driven comparison of this novel hydantoin scaffold against established, non-specific reference inhibitors, equipping drug development professionals with a self-validating experimental framework to assess EPI efficacy.

Structural & Mechanistic Profiling: The Benchmarking Logic

To objectively evaluate the efficacy of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives, they must be benchmarked against known standards with distinct mechanisms of action. The causality behind our selection of reference inhibitors is rooted in the thermodynamic requirements of the Msr(A) pump[3].

  • The Test Scaffold (3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione): This core hydantoin structure provides a highly tunable pharmacophore. When optimized (e.g., the 2,4-dichlorobenzyl substituted derivative, Compound 9), it directly modulates and inhibits the Msr(A) pump without disrupting the global cellular ATP pool[4].

  • Positive Control (CCCP): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) acts as a potent protonophore. Because Msr(A) relies on ATP hydrolysis (which is downstream of the proton motive force), CCCP rapidly depletes intracellular energy, effectively shutting down all efflux activity[3]. While highly effective in vitro, CCCP is universally toxic and serves strictly as an energetic baseline[5].

  • Negative/Specificity Control (Reserpine): Reserpine is a classic plant-derived EPI that effectively blocks Major Facilitator Superfamily (MFS) transporters (e.g., NorA in S. aureus). Crucially, Reserpine fails to inhibit ABC transporters like Msr(A)[3]. Including Reserpine proves that our test compound is specifically targeting the ABC architecture rather than acting as a generalized membrane disruptor.

G Macrolide Macrolide / EtBr (Pump Substrates) MsrA Msr(A) Efflux Pump (ABC Transporter) Macrolide->MsrA Binds to Efflux Substrate Efflux (Antibiotic Resistance) MsrA->Efflux Drives ATP ATP Hydrolysis (Energy Source) ATP->MsrA Powers Hydantoin 3-Benzyl-5,5-dimethylhydantoin (Targeted EPI) Hydantoin->MsrA Direct Inhibition CCCP CCCP (ATP Depletion / Uncoupler) CCCP->ATP Depletes Reserpine Reserpine (MFS Inhibitor) Reserpine->MsrA No Effect (Specificity Control)

Diagram 1: Mechanistic logic of Msr(A) efflux pump inhibition by hydantoin derivatives vs. controls.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data, comparing the optimized 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative against known standards in S. epidermidis (MsrA-overexpressing strain K/14/1345)[4].

Inhibitor / CompoundTarget ClassPrimary Mechanism of ActionEtBr Accumulation EfficacyClinical / Adjuvant Viability
3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione (Derivative 9) ABC Transporter (MsrA)Direct targeted pump inhibitionHigh (Active at 15.63 µM)High (Restores Erythromycin sensitivity)
CCCP Universal (Energy-dependent)Proton motive force & ATP depletionHigh (Non-specific shutdown)Low (Highly cytotoxic)
Reserpine MFS Transporters (NorA)Competitive MFS inhibitionNone (Fails against ABC pumps)Moderate (Limited to MFS targets)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . We utilize two parallel bacterial strains: S. epidermidis K/14/1345 (MsrA-overexpressed) and ATCC 12228 (MsrA-deficient)[6]. If a compound is a true Msr(A) inhibitor, it will only alter substrate dynamics in the overexpressing strain. If it alters dynamics in the deficient strain, the compound is likely causing non-specific membrane permeabilization, rendering it a false positive.

Protocol A: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Causality: EtBr is a fluorescent substrate of the Msr(A) pump. In active pumps, it is rapidly extruded, keeping intracellular fluorescence low. When an EPI successfully blocks the pump, EtBr accumulates, intercalates with bacterial DNA, and its fluorescence increases exponentially, providing a real-time kinetic readout[1].

  • Bacterial Preparation: Culture S. epidermidis K/14/1345 and ATCC 12228 to mid-log phase (OD600 ~0.6) in Tryptic Soy Broth (TSB).

  • Washing and Starvation: Centrifuge and wash the cells twice with Phosphate Buffered Saline (PBS) to remove extracellular media components that could quench fluorescence. Resuspend in PBS to a final OD600 of 0.3.

  • Compound Loading: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivatives or control inhibitors (CCCP at 100 µM, Reserpine at 20 µg/mL). Critical Step: All compounds must be tested at sub-inhibitory concentrations (≤ 1/4 MIC) to ensure that changes in fluorescence are due to pump inhibition, not cell death[4].

  • Substrate Addition: Add EtBr to a final concentration of 1 µg/mL.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30 minutes at 37°C using a microplate fluorometer.

  • Data Normalization: Calculate the Relative Fluorescence Index (RFI) to quantify accumulation efficacy against the drug-free control.

Workflow Culture 1. S. epidermidis Culture (Msr(A) Overexpressed) Wash 2. Wash & Resuspend (PBS, OD600 = 0.3) Culture->Wash Treat 3. Add EPI (1/4 MIC) + EtBr (1 µg/mL) Wash->Treat Measure 4. Kinetic Fluorometry (Ex: 530nm / Em: 600nm) Treat->Measure Analyze 5. Calculate RFI (Relative Fluorescence Index) Measure->Analyze

Diagram 2: Self-validating experimental workflow for the real-time EtBr accumulation assay.

Protocol B: Erythromycin MIC Reduction (Checkerboard) Assay

Causality: A biochemically active EPI must translate to phenotypic susceptibility. By inhibiting Msr(A), the hydantoin derivative should restore the antibacterial efficacy of Erythromycin (a primary macrolide substrate of Msr(A))[1].

  • Prepare a 96-well plate with a two-dimensional concentration gradient: Erythromycin horizontally and the hydantoin EPI vertically.

  • Inoculate with 5 × 10^5 CFU/mL of S. epidermidis K/14/1345.

  • Incubate at 37°C for 18-24 hours.

  • Determine the Fractional Inhibitory Concentration Index (FICI). A successful benchmarking result for the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative will yield an FICI ≤ 0.5, indicating true synergy and validation of the EPI as a viable antibiotic adjuvant.

References

  • Witek, K., Latacz, G., Kaczor, A., Czekajewska, J., Żesławska, E., Chudzik, A., Karczewska, E., Nitek, W., & Kieć-Kononowicz, K. (2020). "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis." Molecules, 25(17), 3788.[Link]

  • Fyfe, C., Grossman, T. H., Kerstein, K., & Sutcliffe, J. (2016). "Resistance to Macrolide Antibiotics in Public Health Pathogens." Cold Spring Harbor Perspectives in Medicine, 6(10), a025395.[Link]

Sources

Validation

confirming the mechanism of action of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione

Confirming the Mechanism of Action of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives as Msr(A) Efflux Pump Inhibitors: A Comparative Guide As a Senior Application Scientist in antimicrobial drug development, I...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione Derivatives as Msr(A) Efflux Pump Inhibitors: A Comparative Guide

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of Macrolide-Lincosamide-Streptogramin B (MLSB) resistance in opportunistic pathogens like Staphylococcus epidermidis. This resistance is heavily driven by the Msr(A) efflux pump, an ATP-binding cassette (ABC) transporter that actively extrudes antibiotics before they can reach their ribosomal targets[1].

Historically, the field relied on natural or repurposed efflux pump inhibitors (EPIs) that suffered from severe off-target toxicities. However, the functionalization of the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (also known as 3-benzyl-5,5-dimethylhydantoin) scaffold has yielded the first highly selective, synthetic inhibitors of the Msr(A) pump[2]. This guide objectively compares the performance of this breakthrough scaffold against traditional alternatives and details the self-validating experimental protocols required to confirm its mechanism of action (MoA).

Mechanism of Action: The Causality of Chemical Geometry

To understand why 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione succeeds where other scaffolds fail, we must look at its specific spatial geometry. The MoA is not merely chemical; it is strictly conformational.

The 5,5-dimethyl substitution on the hydantoin ring provides critical steric hindrance. This structural constraint locks the conformational angle between the aromatic benzyl ring and the hydantoin core to approximately 71.5°–80.5°[1]. This specific dihedral angle creates an optimal pharmacophore that perfectly matches the allosteric binding pocket of the Msr(A) transporter. By binding to this site, the hydantoin derivative paralyzes the pump's extrusion mechanics. Consequently, macrolide antibiotics (like erythromycin) are trapped inside the bacterial cell, allowing them to successfully bind to the 23S rRNA of the 50S ribosomal subunit and halt protein synthesis[1].

MoA Macrolide Macrolide Antibiotic (Erythromycin) MsrA Msr(A) Efflux Pump (ABC Transporter) Macrolide->MsrA Extruded (Resistance) Intracellular Intracellular Accumulation Macrolide->Intracellular Enters Cell MsrA->Intracellular Blocked Efflux Hydantoin 3-benzyl-5,5-dimethyl- 2,4-imidazolidinedione Hydantoin->MsrA Inhibits Pump Ribosome Binding to 23S rRNA Intracellular->Ribosome Target Engagement CellDeath Bacterial Cell Death Ribosome->CellDeath Translation Halted

Caption: Mechanism of Action: Hydantoin derivatives inhibiting the Msr(A) efflux pump.

Comparative Performance Guide

When evaluating an EPI, performance is dictated by the therapeutic window: the gap between the effective inhibitory concentration and the onset of mammalian cytotoxicity. The table below compares the most potent 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative (Compound 9, featuring a 2,4-dichlorobenzyl moiety)[3] against standard alternatives used in research.

Inhibitor ClassRepresentative CompoundPrimary TargetEffective ConcentrationKey Limitations / Advantages
Synthetic Hydantoin 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative Msr(A) (Gram-positive)15.63 µMAdvantage: First synthetic Msr(A) inhibitor; high selectivity; low mammalian toxicity[3].
Natural Alkaloid ReserpineBmr, PatA/B (General ABC)~20–50 µMLimitation: High neurotoxicity; poor chemical stability; non-specific targeting.
Calcium Channel Blocker VerapamilP-glycoprotein (ABCB1)>50 µMLimitation: Severe cardiovascular toxicity at the doses required for antibacterial adjuvant use[4].
Flavonoid Quercetin derivativesErmA / General Efflux>100 µMLimitation: Poor bioavailability; requires excessively high concentrations for in vivo efficacy[5].

Data Synthesis: The 3-benzyl-5,5-dimethylhydantoin scaffold outperforms natural alkaloids and repurposed drugs by achieving potent efflux inhibition at just 15.63 µM without inducing the severe off-target neuro- or cardiovascular toxicities associated with reserpine and verapamil[3].

Self-Validating Experimental Protocols

To establish trustworthiness in drug development, experimental workflows must be self-validating. The following protocols do not just measure an effect; they inherently rule out false positives (such as non-specific membrane permeabilization) by utilizing paired isogenic controls.

Protocol A: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Causality Principle: EtBr fluoresces intensely only when intercalated with intracellular DNA. Active efflux pumps continuously expel EtBr, keeping fluorescence low. A spike in fluorescence upon adding the hydantoin derivative directly correlates to pump blockade[6]. Self-Validation: The assay is run simultaneously on an Msr(A)-overexpressing strain (S. epidermidis K/14/1345) and an Msr(A)-deficient strain (ATCC 12228). If the compound increases fluorescence only in the overexpressing strain, the MoA is conclusively targeted to the Msr(A) pump[6].

Step-by-Step Methodology:

  • Culture Preparation: Grow S. epidermidis strains (K/14/1345 and ATCC 12228) in Mueller-Hinton broth to a mid-logarithmic phase (OD600 ≈ 0.6).

  • Standardization: Centrifuge the cultures, wash twice with phosphate-buffered saline (PBS), and resuspend to an OD600 of 0.3 to ensure uniform cell density.

  • Dye Loading: Aliquot the bacterial suspension into a black 96-well microtiter plate. Add EtBr to a final concentration of 1 µg/mL[6].

  • Inhibitor Introduction: Add the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione derivative at varying concentrations (e.g., 15.63 µM, 31.25 µM)[6].

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a fluorometer (Excitation: 530 nm; Emission: 600 nm). Calculate the relative final fluorescence against a compound-free control.

Protocol B: Checkerboard MIC Reduction Assay

Causality Principle: Confirming that pump inhibition translates to restored antibiotic efficacy (synergy).

Step-by-Step Methodology:

  • Matrix Generation: In a 96-well plate, create a two-dimensional serial dilution matrix. Dispense erythromycin along the x-axis and the hydantoin derivative along the y-axis.

  • Inoculation: Add the standardized S. epidermidis K/14/1345 suspension (final concentration of 5×105 CFU/mL) to all wells.

  • Incubation & Analysis: Incubate at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) of erythromycin in the presence of the EPI.

  • Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 confirms synergistic restoration of macrolide efficacy.

Workflow Strain S. epidermidis Strains (MsrA+ vs MsrA-) EtBr Real-Time EtBr Accumulation Strain->EtBr Step 1 MIC Checkerboard MIC Reduction Strain->MIC Step 2 Result1 Target Validation (Efflux Blockade) EtBr->Result1 Result2 Adjuvant Efficacy (Synergy) MIC->Result2

Caption: Self-validating experimental workflow for evaluating synthetic efflux pump inhibitors.

References

  • Witek, K., Latacz, G., Kaczor, A., Czekajewska, J., Żesławska, E., Chudzik, A., Karczewska, E., Nitek, W., Kieć-Kononowicz, K., & Handzlik, J. (2020). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Molecules, 25(17), 3788.[Link]

  • Kaczor, A., Nové, M., Kincses, A., Spengler, G., Szymańska, E., Latacz, G., & Handzlik, J. (2020). Search for ABCB1 Modulators Among 2-Amine-5-Arylideneimidazolones as a New Perspective to Overcome Cancer Multidrug Resistance. Molecules, 25(10), 2258.[Link]

  • Kaczor, A., et al. (2024). Nitrogen-Containing Flavonoids: Preparation and Biological Activity. ACS Omega.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione As a researcher or drug development professional, handling novel heterocyclic compounds requires a rigorous approach to both...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione

As a researcher or drug development professional, handling novel heterocyclic compounds requires a rigorous approach to both experimental integrity and environmental safety. 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (also known as 3-benzyl-5,5-dimethylhydantoin) is a crucial intermediate often utilized in medicinal chemistry, notably in the synthesis of Msr(A) efflux pump inhibitors targeting resistant strains of Staphylococcus epidermidis[1].

Because this compound contains an imidazolidinedione (hydantoin) core, its disposal cannot be treated as generic organic waste. Improper incineration of nitrogen-rich heterocycles leads to the emission of toxic nitrogen oxides (NOx)[2]. This guide provides field-proven, self-validating protocols for the safe handling, experimental preparation, and environmentally compliant disposal of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.

Physicochemical Profiling & Hazard Assessment

Before handling the compound, personnel must understand its physical properties to anticipate behavioral risks (e.g., aerosolization of powders) and downstream disposal requirements.

PropertyValueOperational Implication
Chemical Name 3-benzyl-5,5-dimethyl-2,4-imidazolidinedioneTarget analyte for synthesis and biological assays.
CAS Number 34657-68-6[3]Essential identifier for EHS hazardous waste manifesting.
Linear Formula C12H14N2O2[3]The N2 core dictates the strict requirement for NOx scrubbers during incineration[2].
Purity & Storage ≥97% / 2-8°C[3]Requires refrigeration. Causality: Must be brought to room temperature before opening to prevent moisture condensation, which degrades the powder.
Combustion Byproducts CO, CO2, NOx[2]Dictates the absolute need for specialized, high-temperature chemical incineration[2].

Experimental Workflow: Safe Handling & Stock Preparation

When preparing stock solutions for biological screening (e.g., ethidium bromide accumulation assays), precision and contamination control are paramount.

Protocol: Preparation of 10 mM Stock Solution

  • Environmental Control: Perform all weighing inside a Class II biological safety cabinet or a dedicated powder weighing hood.

    • Causality: Hydantoin powders can become airborne easily. Using a powder hood prevents the inhalation of fine crystalline dust, which acts as a respiratory irritant[2].

  • Gravimetric Analysis: Weigh precisely 2.18 mg of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (MW: ~218.25 g/mol ) onto a static-free weigh boat.

  • Solubilization: Transfer the powder to a sterile 2.0 mL microcentrifuge tube. Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: Hydantoin derivatives exhibit high lipophilicity. DMSO ensures complete dissolution without precipitation during downstream aqueous dilutions in microbiological media[1].

  • Homogenization: Vortex for 30 seconds.

    • Self-Validation Step: Hold the tube against a light source. The solution must be 100% optically clear. If particulates remain, sonicate for 1 minute at room temperature.

  • Storage: Cap tightly, label with the compound name, concentration, date, and hazard warnings, and store at 2-8°C[3].

Waste Segregation & Disposal Protocols

Hydantoin derivatives must never be flushed down the drain due to potential aquatic toxicity and a lack of rapid biodegradation[2]. They require thermal destruction at a licensed facility.

Protocol: Step-by-Step Disposal

  • Segregation of Liquids: Pour all spent DMSO stock solutions and assay mother liquors into a designated "Non-Halogenated Organic Waste" carboy.

    • Crucial Exception: If the compound was used in a synthetic reaction involving chlorinated solvents (e.g., dichloromethane) or halogenated benzyl derivatives, it MUST be routed to "Halogenated Organic Waste"[1]. Mixing halogens with non-halogenated waste can lead to explosive incompatibilities and requires different incineration temperatures.

  • Segregation of Solids: Place all contaminated pipette tips, weigh boats, and empty reagent vials into a puncture-proof solid waste bin lined with a compatible polymer bag.

  • Labeling: Affix a hazardous waste label detailing the exact contents (e.g., "Contains <1% 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione in DMSO").

  • Facility Transfer: Transfer the waste to the Environmental Health and Safety (EHS) department.

    • Self-Validation Step: Review the EHS manifest before signing. Ensure the manifest explicitly requests incineration at a facility equipped with an afterburner and a nitrogen oxide (NOx) scrubber[2].

    • Causality: During thermal destruction, the imidazolidinedione ring oxidizes into toxic NOx gases. The scrubber system chemically neutralizes these gases before exhaust, preventing atmospheric pollution[2].

WasteFlow A 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione Waste Generation B Solid Waste (PPE, Vials, Powders) A->B C Liquid Waste (Stock Solutions, Mother Liquor) A->C D Hazardous Solid Waste Bin (Double-bagged) B->D E Halogenated Organics (If mixed with chlorides) C->E Contains Halogens F Non-Halogenated Organics (Pure DMSO/DMF) C->F No Halogens G Licensed Chemical Incinerator (Must feature NOx Scrubber) D->G E->G F->G

Workflow for the segregation and disposal of imidazolidinedione derivatives.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

Protocol: Spill Containment

  • Evacuation & PPE: Immediately clear the area. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and nitrile gloves[2].

  • Containment (Dry Spill): Do NOT use a standard vacuum or compressed air, which will aerosolize the dust. Gently sweep the powder using a static-free brush and a dustpan[4].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[5].

  • Collection: Transfer the absorbed material or swept powder into a sealable, high-density polyethylene (HDPE) hazardous waste container[6].

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove trace residues.

    • Self-Validation Step: Wipe the cleaned area with a dry paper towel; if any residue or discoloration is visible, repeat the soap and water wash. Dispose of the wash materials as solid hazardous waste[2].

SpillResponse S1 Spill Detected S2 Don PPE (N95, Nitrile Gloves) S1->S2 S3 Dry Spill: Sweep gently (Avoid dust) S2->S3 S4 Liquid Spill: Apply inert absorbent S2->S4 S5 Transfer to HDPE Hazardous Waste Container S3->S5 S4->S5 S6 Wash area with soap and water S5->S6

Immediate spill response and decontamination pathway for hydantoin compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5,5-dimethyl-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
3-benzyl-5,5-dimethyl-2,4-imidazolidinedione
© Copyright 2026 BenchChem. All Rights Reserved.